Acitretin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-AQFIFDHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022553 | |
| Record name | Acitretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L | |
| Record name | Acitretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Acitretin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Green-yellow crystalline powder, Crystals from hexane | |
CAS No. |
55079-83-9, 54757-46-9 | |
| Record name | Acitretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55079-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469 | |
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| Record name | Acitretin [USAN:USP:INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acitretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Acitretin | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etretin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACITRETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acitretin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228-230 °C, 228 - 230 °C | |
| Record name | Acitretin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00459 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acitretin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acitretin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Acitretin's Mechanism of Action on RAR and RXR Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acitretin, a second-generation systemic retinoid, stands as a cornerstone in the therapeutic arsenal against severe psoriasis and other disorders of keratinization.[1][2] As the active metabolite of etretinate, its efficacy is rooted in a complex interplay with the nuclear hormone receptor superfamily, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3] These ligand-activated transcription factors are the master regulators of a vast array of genes controlling cellular growth, differentiation, and inflammation.[1][4]
This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's therapeutic effects, focusing on its interaction with the RAR/RXR signaling axis. While the clinical efficacy of this compound is well-established, the precise quantitative binding affinities for all receptor isotypes remain an area of ongoing investigation. This document will synthesize the current state of knowledge, addressing the nuances of receptor activation, downstream gene regulation, and the state-of-the-art experimental methodologies used to elucidate these processes. We will delve into the causality behind experimental choices and provide detailed protocols to empower researchers in the field.
The Core Signaling Pathway: RAR/RXR-Mediated Transcription
The biological effects of retinoids are primarily mediated through a canonical signaling pathway involving RARs (subtypes α, β, γ) and RXRs (subtypes α, β, γ).[1] These receptors reside in the nucleus and function as heterodimers, with the RAR/RXR pairing being the most common functional unit for retinoid signaling.[1]
In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) within the promoter regions of target genes. This DNA-bound complex is associated with corepressor proteins (e.g., NCoR, SMRT), which recruit histone deacetylases (HDACs), leading to a condensed chromatin state and transcriptional repression.[5]
The binding of an agonist, such as a retinoid, to the Ligand Binding Domain (LBD) of RAR induces a significant conformational change in the receptor.[6] This alteration triggers the dissociation of the corepressor complex and facilitates the recruitment of a coactivator complex, which often includes histone acetyltransferases (HATs) like p300/CBP and members of the p160/SRC family.[5][7] The recruitment of these coactivators leads to chromatin remodeling and the initiation of target gene transcription.[5]
This compound's Interaction with the RAR/RXR Complex
This compound is the principal active metabolite of etretinate, a second-generation retinoid that has been largely replaced in clinical practice due to its long elimination half-life.[3][8] Etretinate functions as a prodrug, being metabolized to this compound, which then carries out the therapeutic action.[3] Consequently, their core mechanism of action at the molecular level is identical.[3]
The precise nature of this compound's interaction with retinoid receptors has been a subject of some discussion in the literature. While it is generally accepted that this compound's effects are mediated through RARs and RXRs, some studies suggest it may activate RARs following conversion to a substance that binds to these receptors, or that its primary binding target is the cytosolic retinoic acid-binding protein (CRABP).[1][3] However, other sources state that this compound binds and activates all nuclear subtypes of both RARs and RXRs.[9] Its main metabolite, 13-cis-acitretin, reportedly does not bind to CRABP.[1]
Given the lack of definitive, publicly available dissociation constant (Ki) values across all receptor isotypes, functional transactivation assays provide the most reliable quantitative measure of this compound's potency. These assays measure the ability of a ligand to induce the transcription of a reporter gene under the control of a specific RARE. The resulting EC50 value (the concentration required to elicit a half-maximal response) is a robust indicator of the ligand's functional potency at a given receptor. While specific EC50 values for this compound across all RAR and RXR subtypes are not consistently reported in a single comprehensive study, the available data indicate that it functions as a pan-RAR agonist.
| Parameter | Description | Relevance to this compound |
| Binding Affinity (Kd/Ki) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower value indicates higher affinity. | Specific Ki values for this compound across all RAR and RXR isotypes are not well-documented in publicly accessible literature. |
| Functional Potency (EC50) | The concentration of a ligand that induces a response halfway between the baseline and maximum. | This compound demonstrates functional activation of RARs in transactivation assays, confirming its role as an RAR agonist. |
Downstream Gene Regulation in Keratinocytes
The therapeutic efficacy of this compound in psoriasis stems from its ability to normalize the dysfunctional cellular processes in the skin. By activating RAR/RXR, this compound modulates the expression of a wide array of genes, leading to antiproliferative, pro-differentiative, and anti-inflammatory effects.[10]
Normalization of Keratinocyte Function: In psoriasis, keratinocytes undergo hyperproliferation and abnormal differentiation. This compound helps to correct this by downregulating genes that promote proliferation and upregulating those involved in normal epidermal differentiation, such as certain keratins.[11] This leads to a reduction in the scaling and thickness of psoriatic plaques.[2]
Modulation of Inflammatory Pathways: this compound exerts significant anti-inflammatory effects. Transcriptomic studies of psoriasis patients before and after this compound treatment have revealed downregulation of key inflammatory pathways.[12] For instance, this compound can inhibit the IL-17A-induced expression of IL-36β and IL-36γ in keratinocytes by downregulating IκBζ.[13] IL-36 is a critical cytokine in the pathogenesis of pustular psoriasis, which helps explain this compound's notable efficacy in this specific psoriasis subtype.[13] Furthermore, studies on HaCaT keratinocytes have shown that this compound can inhibit cell proliferation by downregulating STAT1- and STAT3-dependent signaling, pathways that are crucial for mediating the effects of pro-inflammatory cytokines like IFN-γ and IL-6.[14]
Key this compound-Regulated Genes in Psoriasis:
| Gene/Pathway | Function | Effect of this compound | Reference |
| IL-36β, IL-36γ | Pro-inflammatory cytokines, key in pustular psoriasis | Downregulation (in response to IL-17A) | [13] |
| STAT1, STAT3 | Signal transducers for key inflammatory cytokines | Downregulation of expression and proliferation | [14] |
| Inflammatory Pathways (IFN-α/γ, TNF-α, IL-6/JAK/STAT3) | Broad inflammatory responses | Significant downregulation | [12] |
| Keratins (e.g., KRT6, KRT16) | Markers of hyperproliferation | Normalization of expression patterns | [11] |
| SFRP4 | Wnt signaling antagonist | Potential for upregulation | [15] |
Experimental Methodologies for Studying this compound's Mechanism of Action
A multi-faceted experimental approach is required to fully characterize the interaction of this compound with the RAR/RXR signaling pathway. The three pillar assays are ligand binding assays, reporter gene assays, and chromatin immunoprecipitation.
Ligand Binding Assays
Causality and Rationale: To determine if a compound physically interacts with a receptor, a direct binding assay is essential. A competitive radioligand binding assay is the gold standard for quantifying the affinity (Ki) of an unlabeled ligand (like this compound) for a receptor.[16] The principle lies in measuring how effectively the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor. This provides a direct, quantitative measure of the physical interaction, which is the foundational event for receptor activation or inhibition.
Detailed Protocol: Competitive Radioligand Binding Assay for RARγ
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Receptor Preparation:
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Culture COS-1 or a similar cell line and transiently transfect with an expression vector for human RARγ.
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After 48 hours, harvest the cells and prepare nuclear extracts using a standard cell lysis and nuclear isolation protocol.
-
Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.
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-
Assay Setup (in a 96-well plate):
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT, 10% glycerol).
-
To each well, add:
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Assay buffer.
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A fixed concentration of radioligand (e.g., 0.5-1.0 nM of [3H]-all-trans-retinoic acid).
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For total binding wells: Add vehicle (e.g., DMSO).
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For non-specific binding wells: Add a high concentration of unlabeled all-trans-retinoic acid (e.g., 1-2 µM).
-
For competition wells: Add varying concentrations of this compound (e.g., from 10-11 M to 10-5 M).
-
-
-
Incubation:
-
Add the prepared nuclear extract (containing RARγ) to each well to initiate the reaction.
-
Incubate the plate for 2-4 hours at 4°C with gentle agitation to allow the binding to reach equilibrium.[14]
-
-
Separation and Washing:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B) that has been pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., Tris-buffered saline) to remove unbound radioligand.[14]
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Use non-linear regression to fit the curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]
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Reporter Gene Assays
Causality and Rationale: While binding assays measure physical interaction, they do not describe the functional consequence. A reporter gene assay measures the direct output of receptor activation: gene transcription.[17] By linking a reporter gene (like luciferase) to a retinoid-responsive promoter, one can quantify the ability of a compound to activate the RAR/RXR complex and initiate transcription. The GAL4 hybrid system is particularly robust as it isolates the ligand-binding domain (LBD), minimizing off-target effects and confirming that the compound's action is mediated through the LBD of the specific receptor being tested.[17][18]
Detailed Protocol: GAL4-RAR-LBD Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
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In a 6-well plate, co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine) with three plasmids:
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An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the RAR ligand-binding domain (e.g., pFA-CMV-RARγ-LBD).
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A reporter vector containing multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving a firefly luciferase gene (e.g., pFR-Luc).
-
A control vector constitutively expressing Renilla luciferase (e.g., pRL-SV40) to normalize for transfection efficiency.[18]
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-
-
Plating and Treatment:
-
After 24 hours, trypsinize the transfected cells and seed them into a white, clear-bottom 96-well plate at a density of ~30,000 cells per well.
-
Allow cells to attach for 4-6 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the medium from the cells and add the this compound dilutions (including a vehicle-only control).
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-
Incubation and Lysis:
-
Luminescence Measurement:
-
Use a dual-luciferase assay system. Transfer the cell lysate to an opaque 96-well plate.
-
Use a luminometer with injectors to first inject the firefly luciferase substrate and measure the luminescence.
-
Subsequently, inject the Stop & Glo® reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second signal.
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-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.
-
Calculate the "Fold Activation" by dividing the normalized luciferase activity of each this compound-treated well by the average normalized activity of the vehicle control wells.
-
Plot the Fold Activation against the log concentration of this compound and use a four-parameter logistic regression to determine the EC50 value.
-
Chromatin Immunoprecipitation (ChIP) Assays
Causality and Rationale: Reporter assays, while powerful, are often conducted in engineered cell lines with artificial promoter constructs. To validate that the RAR/RXR complex binds to the promoter of a specific target gene in vivo within a relevant cell type (e.g., keratinocytes), ChIP is the definitive method.[20] This technique uses antibodies to immunoprecipitate a specific transcription factor (e.g., RAR) along with its cross-linked DNA. Subsequent quantitative PCR (qPCR) can then measure the enrichment of a specific promoter sequence, proving that the receptor was physically bound to that gene's regulatory region in response to the drug.
Detailed Protocol: ChIP-qPCR for RAR Recruitment to the IL-36γ Promoter
-
Cell Culture and Treatment:
-
Culture human keratinocytes (e.g., HaCaT cells) to ~80-90% confluency.
-
Treat the cells with an effective concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cross-linking and Cell Harvest:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Wash the cells with ice-cold PBS, scrape, and collect the cell pellet by centrifugation.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer and shear the chromatin into fragments of 200-800 bp using a probe sonicator or enzymatic digestion (e.g., micrococcal nuclease). Confirm fragment size by running an aliquot on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.
-
Incubate a portion of the lysate overnight at 4°C with an anti-RAR antibody (and a non-specific IgG as a negative control). Save a small aliquot of the lysate as "Input" control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the immunocomplexes from the beads using an elution buffer (e.g., SDS-containing buffer).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and the Input sample and incubate at 65°C for several hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the purified DNA from the anti-RAR IP, the IgG IP, and the Input samples.
-
Use primers designed to amplify a ~100-200 bp region of the IL-36γ promoter known or predicted to contain a RARE.
-
-
Data Analysis:
-
Calculate the amount of target DNA in each IP sample as a percentage of the amount in the Input sample (% Input).
-
Compare the % Input from the this compound-treated sample to the vehicle-treated sample to determine if this compound treatment leads to an enrichment of RAR binding at the IL-36γ promoter.
-
Structural Insights into the Ligand-Receptor Interaction
While a crystal structure of this compound bound to an RAR or RXR LBD is not currently available in the Protein Data Bank, the structures of these domains with other retinoids provide a robust framework for understanding the mechanism of activation.[21][22]
The LBD of nuclear receptors adopts a conserved α-helical sandwich fold. The ligand binding pocket is a largely hydrophobic cavity located within the core of this domain. The activation of the receptor by an agonist is often described by a "mouse trap" mechanism.[21] In the unliganded (apo) state, the C-terminal helix (H12), which contains the core Activation Function-2 (AF-2) motif, is in a flexible, open conformation. Upon agonist binding, the ligand stabilizes the LBD, causing H12 to fold back and "cap" the ligand-binding pocket. This movement creates a specific hydrophobic groove on the receptor surface, composed of residues from H3, H4, and H12, which serves as the docking site for the LXXLL motifs of p160 coactivator proteins.[6] Antagonists, in contrast, often possess a bulky chemical group that physically prevents H12 from adopting this active conformation, thereby blocking coactivator recruitment.[23]
Based on its structure as a synthetic analog of retinoic acid, this compound is predicted to occupy the hydrophobic ligand-binding pocket of RARs in a manner similar to all-trans-retinoic acid. Its carboxylate head group would likely form a key salt bridge with a conserved arginine residue in the LBD, anchoring it in the pocket, while its polyene chain and aromatic ring interact with hydrophobic residues, ultimately inducing the conformational change in H12 required for transcriptional activation.
Conclusion and Future Directions
The therapeutic efficacy of this compound is unequivocally linked to its function as a modulator of the RAR/RXR nuclear receptor signaling pathway. It acts as the active metabolite of etretinate, exerting potent anti-proliferative, pro-differentiative, and anti-inflammatory effects by altering the transcriptional landscape of keratinocytes and immune cells. While the overarching mechanism involving RAR/RXR heterodimerization, RARE binding, and the recruitment of transcriptional co-regulators is well-understood, critical details at the molecular level require further investigation.
The most significant gap in our current understanding is the lack of comprehensive, quantitative binding affinity data (Ki values) for this compound and its metabolites across all RAR and RXR isotypes. Such data would be invaluable for precisely defining its receptor selectivity profile. Furthermore, the resolution of a crystal structure of this compound in complex with the RAR/RXR LBD heterodimer would provide definitive insights into its binding mode and the structural basis for its agonist activity. Future research leveraging advanced techniques in structural biology and proteomics will be crucial to fully elucidate the intricate details of how this important therapeutic agent orchestrates its effects on gene expression.
References
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Acitretin's Modulation of Keratinocyte Gene Expression: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a deep dive into the molecular mechanisms of acitretin, a second-generation systemic retinoid, focusing on its profound effects on keratinocyte gene expression. We will explore the signaling pathways it commandeers, the resulting changes in the cellular transcriptome, and the state-of-the-art methodologies used to elucidate these processes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound's therapeutic actions in hyperkeratotic and inflammatory skin disorders.
Introduction: this compound's Clinical Significance and Mechanism of Action
This compound is a cornerstone in the treatment of severe psoriasis and other disorders of keratinization, such as ichthyosis and Darier's disease. Its therapeutic efficacy stems from its ability to normalize epidermal differentiation, reduce inflammation, and inhibit hyperproliferation of keratinocytes. Unlike its predecessor, etretinate, this compound has a significantly shorter half-life, offering a more favorable safety profile.
At the molecular level, this compound is a pro-drug that is metabolized into all-trans-retinoic acid (ATRA) and other biologically active retinoids within the body. These metabolites function as ligands for nuclear hormone receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, thereby modulating the transcription of a vast array of genes that govern cellular processes.
The Retinoid Signaling Pathway in Keratinocytes
The cellular response to this compound is a tightly regulated process initiated by its uptake and intracellular metabolism. The subsequent activation of the RAR-RXR signaling cascade triggers a genomic reprogramming of the keratinocyte.
Cellular Uptake and Metabolism
This compound enters the keratinocyte and is converted to active metabolites, primarily ATRA. This conversion is a critical step, as the binding affinity of different retinoids to RARs and RXRs varies, influencing the downstream transcriptional response.
Nuclear Receptor Activation and Gene Regulation
Once activated by retinoid binding, the RAR-RXR heterodimer undergoes a conformational change. This change facilitates the dissociation of co-repressor complexes and the recruitment of co-activator complexes, which include histone acetyltransferases (HATs). The action of HATs leads to chromatin remodeling, making the DNA more accessible for transcription by RNA polymerase II. The result is a significant alteration in the expression of genes critical for keratinocyte function.
Caption: this compound signaling pathway in keratinocytes.
Key Gene Targets and Their Functional Consequences
This compound's therapeutic effects are a direct consequence of its ability to modulate the expression of specific genes involved in keratinocyte proliferation, differentiation, and inflammation.
Regulation of Keratinocyte Differentiation
This compound promotes the expression of genes associated with terminal differentiation, such as those encoding for specific keratins (e.g., KRT1, KRT10) and components of the cornified envelope (e.g., loricrin, involucrin). Conversely, it downregulates markers of hyperproliferation, including Ki-67.
Modulation of Inflammatory Responses
A key aspect of this compound's efficacy in psoriasis is its anti-inflammatory action. It achieves this by downregulating the expression of pro-inflammatory cytokines and chemokines, such as members of the interleukin family (e.g., IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α), within keratinocytes. This dampens the inflammatory cascade that drives psoriatic plaque formation.
Impact on Cellular Proliferation
This compound inhibits the hyperproliferation of keratinocytes by modulating the expression of genes that control the cell cycle. For instance, it can upregulate cell cycle inhibitors like p21 and downregulate cyclins and cyclin-dependent kinases (CDKs) that promote cell cycle progression.
Table 1: Summary of this compound-Regulated Genes in Keratinocytes
| Gene Category | Upregulated Genes | Downregulated Genes | Functional Consequence |
| Differentiation | KRT1, KRT10, Loricrin, Involucrin | KRT6, KRT16 | Normalization of epidermal differentiation |
| Proliferation | p21 | Ki-67, Cyclins, CDKs | Inhibition of hyperproliferation |
| Inflammation | - | IL-6, IL-8, TNF-α | Reduction of inflammatory response |
| Apoptosis | Caspases | Bcl-2 | Induction of apoptosis in hyperproliferating cells |
Methodologies for Studying this compound's Effects on Gene Expression
A robust understanding of this compound's mechanism of action relies on well-designed experiments. The following protocols provide a framework for investigating the transcriptional effects of this compound on keratinocytes.
Primary Human Keratinocyte Culture and this compound Treatment
Rationale: Primary human keratinocytes provide a more physiologically relevant model compared to immortalized cell lines for studying skin biology.
Protocol:
-
Isolation: Isolate primary keratinocytes from human skin samples (e.g., neonatal foreskin or adult skin biopsies) using enzymatic digestion with dispase and trypsin.
-
Culture: Culture the isolated keratinocytes in a serum-free keratinocyte growth medium (e.g., KGM-Gold) on collagen-coated plates.
-
Treatment: Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction).
RNA Sequencing and Bioinformatic Analysis
Rationale: RNA sequencing (RNA-seq) offers a comprehensive, unbiased view of the entire transcriptome, allowing for the identification of all genes regulated by this compound.
Protocol:
-
RNA Extraction: Extract total RNA from the treated and control keratinocytes using a high-purity RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify enriched biological processes and pathways using tools like DAVID or Metascape.
-
Caption: Experimental workflow for studying this compound's effects.
Conclusion and Future Directions
This compound's profound impact on keratinocyte gene expression underscores its therapeutic utility in a range of dermatological disorders. The methodologies outlined in this guide provide a robust framework for dissecting its molecular mechanisms. Future research should focus on single-cell RNA sequencing to unravel the heterogeneity of keratinocyte responses to this compound and on integrating transcriptomic data with proteomic and epigenomic data for a more holistic understanding of its effects. Such insights will be invaluable for the development of more targeted and effective therapies for skin diseases.
References
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Title: this compound in dermatology. Source: Italian Journal of Dermatology and Venereology URL: [Link]
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Title: The effect of this compound on the expression of keratin 1, 10, 6 and 16 in normal human epidermis and psoriatic epidermis. Source: National Center for Biotechnology Information URL: [Link]
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Title: this compound suppresses the IL-17A-induced inflammatory response in keratinocytes via inhibition of the p38/MAPK and NF-κB signaling pathways. Source: International Journal of Molecular Medicine URL: [Link]
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Title: Retinoid-regulated genes in human epidermis. Source: National Center for Biotechnology Information URL: [Link]
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Title: Transcriptome analysis of human keratinocytes in response to all-trans retinoic acid. Source: National Center for Biotechnology Information URL: [Link]
Foreword: The Rationale for a Mechanistic Deep Dive
An In-Depth Technical Guide to the Acitretin Signaling Pathway in Skin Cancer Cells
This compound, a second-generation systemic retinoid, has carved a niche in the clinical management of hyperkeratotic and inflammatory dermatoses, and more critically, as a chemopreventive agent for non-melanoma skin cancers (NMSCs), particularly in high-risk populations like organ transplant recipients.[1][2][3] While its clinical efficacy is established, for the researcher and drug development professional, a deeper understanding of its molecular signaling pathways is paramount. This guide moves beyond a surface-level description of this compound's effects to provide a granular, mechanism-centric exploration of how it modulates skin cancer cell fate. We will dissect the core signaling cascades, explain the causality behind key cellular outcomes, and provide robust, field-proven protocols to empower further investigation.
The Core Mechanism: Nuclear Receptor Modulation
The fundamental mechanism of this compound, like other retinoids, is the regulation of gene expression.[4] This process is not direct but is mediated by a sophisticated intracellular transport and nuclear receptor system.
1.1 Cellular Uptake and Nuclear Translocation: this compound enters the keratinocyte and binds to cytosolic retinoic acid-binding proteins (CRABP).[5] This binding is not merely for transport; it serves to solubilize the lipophilic retinoid and chaperone it to the nucleus, effectively presenting it to its nuclear targets.[5]
1.2 Activation of RAR:RXR Heterodimers: Inside the nucleus, this compound's primary targets are two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with α, β, and γ subtypes.[5][6] this compound's metabolites bind to and activate RARs. These activated RARs then form heterodimers with RXRs.[7][8] This RAR:RXR heterodimer is the functional unit that binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[4][5]
1.3 Transcriptional Regulation: The binding of the this compound-activated RAR:RXR complex to a RARE initiates a conformational change that releases co-repressor proteins and recruits co-activator proteins.[5] This molecular switch toggles gene transcription, either activating or repressing a vast array of genes that govern critical cellular processes.[4][8] It is this widespread modulation of the transcriptome that underlies this compound's potent anti-proliferative, pro-differentiative, and pro-apoptotic effects in skin cancer cells.
Induction of Apoptosis: The CD95/Fas Death Receptor Pathway
A cornerstone of this compound's anti-cancer activity is its ability to selectively induce apoptosis in malignant keratinocytes while having minimal toxic effects on non-malignant cells.[9] Research on cutaneous squamous cell carcinoma (cSCC) cell lines, such as SCL-1, has elucidated a primary mechanism for this effect: the activation of the extrinsic apoptosis pathway via the CD95 (Fas) death receptor.[9][10][11]
This compound treatment leads to a significant upregulation in the expression of both the CD95 receptor and its cognate ligand, CD95-ligand (CD95L).[9][11] This increased expression facilitates autocrine or paracrine signaling, leading to the trimerization of the CD95 receptor. This conformational change recruits the Fas-associated death domain (FADD) adaptor protein to the intracellular death domain of the receptor.[9] FADD, in turn, recruits pro-caspase-8, leading to its cleavage and activation.
Active caspase-8 is the initiator caspase in this pathway. It can directly cleave and activate downstream effector caspases, such as caspase-3.[11] Simultaneously, it can cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, t-Bid, which translocates to the mitochondria to initiate the intrinsic apoptosis pathway, leading to caspase-9 activation.[12] However, studies specifically on this compound in SCL-1 cells show that while caspase-9 is activated, its inhibition does not suppress apoptosis, whereas inhibition of caspase-8 provides effective suppression.[9][11] This indicates that the CD95/caspase-8 axis is the dominant pro-apoptotic signal.
Activated caspase-3 is the primary executioner, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell.[9][11]
Crosstalk and Additional Anti-Cancer Mechanisms
While apoptosis induction is a primary effect, this compound's signaling network is pleiotropic, influencing other key pathways involved in carcinogenesis.
3.1 Inhibition of Cell Proliferation via JAK/STAT Pathway: In epidermoid carcinoma cells (A431 line), this compound has been shown to inhibit cell growth by downregulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13] Specifically, this compound treatment leads to a time-dependent decrease in the expression and phosphorylation of STAT3 (p-STAT3).[13] As STAT3 is a key transcription factor for genes involved in proliferation, its inhibition leads to the downregulation of its target, Cyclin D1.[13] Reduced Cyclin D1 levels contribute to cell cycle arrest, thereby halting proliferation.
3.2 Anti-Angiogenic Effects: Tumor growth is dependent on the formation of new blood vessels. This compound has been demonstrated to restrict tumor angiogenesis in cSCC xenograft models.[10] This is partly achieved by inhibiting the production of vascular endothelial growth factor (VEGF) by keratinocytes, a key signaling molecule in angiogenesis.[14]
3.3 Modulation of AP-1 Activity: The transcription factor Activator Protein-1 (AP-1), a complex often composed of Fos and Jun family proteins, is a critical regulator of cell proliferation and is frequently overactive in skin cancers. Retinoids are known antagonists of AP-1 activity.[8][15] The activated RAR:RXR heterodimer can tether to the AP-1 complex, preventing it from binding to its DNA response elements and thereby inhibiting the transcription of AP-1 target genes.
Experimental Protocols for Pathway Investigation
To validate and explore the effects of this compound, a series of well-established molecular and cellular biology techniques are required. The following protocols are designed to be self-validating, with built-in controls and clear endpoints.
4.1 Protocol: Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture human skin cancer cells (e.g., SCL-1, A431) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells into multi-well plates (e.g., 6-well for protein/RNA, 96-well for viability) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.
-
Treatment: The following day, replace the old media with fresh media containing the desired final concentrations of this compound (e.g., 1, 5, 10, 20 µM).
-
Vehicle Control (Crucial): In parallel, treat a set of wells with the same volume of DMSO used for the highest this compound concentration. This is the vehicle control and is essential to ensure observed effects are due to this compound and not the solvent.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
4.2 Protocol: Western Blot Analysis for Protein Expression
-
Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay. This step is critical for equal loading.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-p-STAT3, anti-STAT3, anti-Cyclin D1). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the protein of interest to the loading control.
4.3 Protocol: Annexin V/PI Apoptosis Assay via Flow Cytometry
-
Harvest Cells: Following this compound treatment, collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with media. Combine all cells from a single well.
-
Washing: Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately on a flow cytometer.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clarity. For example, the dose-dependent effect of this compound on cell viability can be presented in a table of IC₅₀ values, while changes in protein expression can be shown as fold-changes relative to the vehicle control.
Table 1: Example Data Summary of this compound Effects on SCL-1 Cells after 48h Treatment
| Parameter Measured | This compound (10 µM) vs. Vehicle | Method | Key Insight |
| Cell Viability (IC₅₀) | 12.5 µM | MTT Assay | Defines effective concentration |
| Apoptotic Cells | 4.5-fold increase | Annexin V/PI Assay | Confirms induction of cell death |
| Cleaved Caspase-3 Level | 3.8-fold increase | Western Blot | Validates activation of executioner caspase |
| CD95 mRNA Expression | 2.9-fold increase | RT-qPCR | Shows upregulation at the gene level |
Conclusion and Future Directions
This compound exerts its anti-cancer effects in skin cancer cells primarily by activating the RAR:RXR nuclear receptor pathway, leading to profound changes in gene transcription. This results in the robust induction of apoptosis via the CD95/Fas death receptor pathway and the suppression of proliferation through inhibition of the JAK/STAT signaling cascade. Its anti-angiogenic properties further contribute to its efficacy. For drug development professionals, understanding this multifaceted mechanism is key. Future research should focus on identifying biomarkers that predict patient response to this compound and exploring combination therapies that could synergize with its pro-apoptotic and anti-proliferative signaling pathways to enhance its therapeutic index in the prevention and treatment of skin cancer.
References
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Lin, X. Y., He, C. D., Xiao, T., Jin, X., Chen, J., Wang, Y. K., Liu, M., Wang, K. B., Jiang, Y., Wei, H. C., & Chen, H. D. (2008). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of cellular and molecular medicine, 12(5B), 2033–2044. [Link]
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Goyal, A., & Houghton, P. E. (2023). The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review. International journal of molecular sciences, 24(23), 16988. [Link]
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Goyal, A., & Grimes, Z. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]
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Lin, X. Y., He, C. D., Xiao, T., Jin, X., Chen, J., Wang, Y. K., Liu, M., Wang, K. B., Jiang, Y., Wei, H. C., & Chen, H. D. (2008). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of cellular and molecular medicine, 12(5B), 2033–2044. [Link]
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Gupta, A. K., & Kaur, M. (2015). This compound in dermatology. Indian journal of dermatology, venereology and leprology, 81(5), 536–544. [Link]
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Everts, H. B. (2021). Retinoids in Cutaneous Squamous Cell Carcinoma. Nutrients, 13(1), 232. [Link]
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Carrascosa, J. M., & Vanaclocha, F. (2007). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas (English Edition), 98(9), 597-613. [Link]
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Synapse. (2024). What is the mechanism of this compound?. Patsnap Synapse. [Link]
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He, C. D., Wei, H. C., Chen, J., Wang, Y. K., Wang, K. B., Liu, M., & Chen, H. D. (2006). [this compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431]. Zhonghua yi xue za zhi, 86(14), 983–987. [Link]
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Everts, H. B. (2021). Retinoids in Cutaneous Squamous Cell Carcinoma. ResearchGate. [Link]
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Everts, H. B. (2021). Interactions between retinoid metabolism and cutaneous squamous cell carcinoma (cSCC). ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Powerful Tool for Severe Psoriasis. [Link]
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Khatib, T., Genna, A., & Sivan, S. (2020). Western blot analysis of RA signaling system proteins in 6-month-half brains of different AD and FTD transgenic mouse models. ResearchGate. [Link]
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Wu, P. A., Micheletti, R. G., Rosenbach, M., Mostaghimi, A., & Merola, J. F. (2021). This compound for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study. Journal of Drugs in Dermatology, 20(1), 108-109. [Link]
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Fiore, K. (2022). Oral Retinoid May Ease Painful Skin Reactions to Anticancer Therapy. MedPage Today. [Link]
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Lebwohl, M., Tannis, C., & Carrasco, D. (2003). This compound suppression of squamous cell carcinoma: Case report and literature review. Mount Sinai Scholars Portal. [Link]
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Dermatology Times. (2003). Retinoids prevent skin cancer in high-risk patients. Dermatology Times, 24(11), 1. [Link]
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Zhang, T., Wang, Z., Liu, Y., Zhang, Y., & Liu, H. (2022). Retinoic Acid and Calcitriol Protect Mouse Primordial Follicles from Cyclophosphamide Treatment-Induced Apoptosis. International Journal of Molecular Sciences, 23(21), 13214. [Link]
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Kane, M. A., & Napoli, J. L. (2018). The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes. Journal of Experimental Medicine. [Link]
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Acitretin's Modulation of Epidermal Differentiation: A Technical Guide for Researchers
Abstract
Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1] Its therapeutic efficacy is fundamentally linked to its ability to modulate gene expression, thereby normalizing keratinocyte proliferation and differentiation, and attenuating the inflammatory cascades that drive psoriatic pathology. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, with a focus on its regulatory effects on epidermal differentiation markers. We delve into the key signaling pathways influenced by this compound, present available data on the expression changes of key markers, and provide detailed experimental protocols for the methodologies cited. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to further elucidate the therapeutic mechanisms of retinoids and develop novel treatments for disorders of keratinization.
Introduction: The Clinical Imperative for Normalizing Keratinization
Disorders of keratinization, such as psoriasis and ichthyosis, are characterized by aberrant epidermal differentiation and hyperproliferation.[1] In healthy skin, keratinocytes undergo a highly regulated program of terminal differentiation, migrating from the basal layer to the surface and forming the protective stratum corneum. This process involves the sequential expression of specific proteins, including keratins, and cornified envelope precursors like filaggrin, loricrin, and involucrin. In diseases like psoriasis, this process is dysregulated, leading to the characteristic thickened, scaly plaques.
This compound, the active metabolite of etretinate, addresses these pathological hallmarks by acting as a systemic modulator of gene expression.[2] Its pleiotropic effects stem from its interaction with nuclear retinoid receptors, leading to a cascade of transcriptional changes that ultimately aim to restore epidermal homeostasis.[1][2] Understanding the precise effects of this compound on key epidermal differentiation markers is crucial for optimizing its therapeutic use and for the development of novel, targeted therapies.
The Molecular Core: this compound's Mechanism of Action
This compound's biological effects are mediated through its interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[3][4]
Upon entering the cell, this compound is transported to the nucleus by cytosolic retinoic acid-binding proteins (CRABPs).[3] In the nucleus, it binds to and activates RARs and RXRs. These activated receptors form heterodimers (RAR/RXR), which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3][4] This binding event can either initiate or repress the transcription of genes that are critical for the regulation of epithelial cell growth and differentiation.[4] This modulation of gene expression is the foundational mechanism by which this compound normalizes the hyperproliferative and abnormally differentiated keratinocytes found in psoriatic lesions.[4]
Impact on Epidermal Differentiation Markers
This compound's therapeutic efficacy is largely attributed to its ability to normalize the expression of key proteins involved in epidermal differentiation. However, the reported effects can vary depending on the experimental model and the specific marker being investigated.
Keratins: The Structural Framework
Keratins are the primary structural proteins of keratinocytes. Their expression patterns change as keratinocytes differentiate.
-
Keratin 10 (K10): An early marker of terminal differentiation. Studies on the effect of this compound on K10 have yielded conflicting results. In reconstructed human epidermis, topical this compound led to a loss of K10 expression.[5] Conversely, another study found that all-trans-retinoic acid (a related compound) reduces the expression of K10 in cultured keratinocytes.[6] This suggests that in a hyperproliferative state, retinoids may act to suppress premature differentiation.
-
Keratin 19 (K19): Typically expressed in simple epithelia and keratinocyte stem cells. In reconstructed human epidermis, topical this compound was shown to increase K19 expression throughout the viable cell layers.[5] This may indicate a shift towards a less differentiated, more proliferative state in this model, or a modulation of the stem cell compartment. Another study found that all-trans-retinoic acid also up-regulated K19 in cultured sebocytes.[7]
Cornified Envelope Precursors
The cornified envelope is a highly insoluble protein structure that is essential for the barrier function of the skin. Filaggrin, loricrin, and involucrin are key precursors to this structure.
-
Filaggrin (FLG): A protein that aggregates keratin filaments and is later degraded into natural moisturizing factors. Topical this compound has been shown to reduce filaggrin expression in reconstructed human epidermis.[5] Similarly, in the uninvolved skin of psoriatic patients subjected to tape stripping, this compound treatment was associated with decreased filaggrin expression.[8]
-
Loricrin (LOR): The major protein component of the cornified envelope. Research indicates that retinoic acid can abolish the expression of loricrin mRNA and protein in in vitro models of human epidermis.[9] This suggests a potent inhibitory effect of retinoid signaling on this late-stage differentiation marker.
-
Involucrin (IVL): Another key component of the cornified envelope. In the tape-stripped skin of psoriatic patients, this compound treatment led to a statistically significant decrease in involucrin expression.[8]
Table 1: Summary of this compound's Effects on Epidermal Differentiation Markers
| Marker | Protein Family | Function in Epidermis | Reported Effect of this compound/Retinoic Acid | Experimental Model | Reference(s) |
| Keratin 10 (K10) | Keratin | Early differentiation marker | ↓ (Loss of expression) | Reconstructed human epidermis (topical this compound) | [5] |
| ↓ (Reduced expression) | Cultured keratinocytes (all-trans-retinoic acid) | [6] | |||
| Keratin 19 (K19) | Keratin | Simple epithelia/stem cell marker | ↑ (Increased expression) | Reconstructed human epidermis (topical this compound) | [5] |
| ↑ (Up-regulated) | Cultured sebocytes (all-trans-retinoic acid) | [7] | |||
| Filaggrin (FLG) | Cornified Envelope Precursor | Keratin filament aggregation, NMF precursor | ↓ (Reduced expression) | Reconstructed human epidermis (topical this compound) | [5] |
| ↓ (Decreased expression) | Tape-stripped skin of psoriatic patients | [8] | |||
| Loricrin (LOR) | Cornified Envelope Precursor | Major component of the cornified envelope | ↓ (Abolished expression) | Reconstructed human epidermis (retinoic acid) | [9] |
| Involucrin (IVL) | Cornified Envelope Precursor | Cornified envelope cross-linking | ↓ (Decreased expression) | Tape-stripped skin of psoriatic patients | [8] |
Methodologies for Assessing this compound's Effects
To accurately quantify the impact of this compound on epidermal differentiation markers, a combination of molecular and histological techniques is employed. The following protocols provide a framework for these investigations.
Experimental Workflow
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the relative mRNA expression levels of target differentiation markers in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Culture primary human keratinocytes or a suitable cell line (e.g., HaCaT) to sub-confluency. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µmol/L) or vehicle control for a specified time course (e.g., 24, 48, 72 hours).[10]
-
RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., KRT10, FLG, LOR, IVL) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene.
Western Blotting for Protein Quantification
Objective: To detect and quantify the protein levels of epidermal differentiation markers following this compound treatment.
Protocol:
-
Protein Extraction: Following treatment as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-K10, anti-filaggrin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Immunohistochemistry (IHC) for Protein Localization
Objective: To visualize the localization and expression of differentiation markers within the epidermal layers of skin biopsies.
Protocol:
-
Tissue Preparation: Fix skin biopsies in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Microscopy and Analysis: Examine the slides under a light microscope and assess the staining intensity and distribution of the target protein.
Conclusion and Future Directions
This compound exerts profound effects on epidermal differentiation by modulating the expression of key structural and regulatory proteins. Its primary mechanism of action via RAR and RXR activation underscores the critical role of retinoid signaling in maintaining epidermal homeostasis. While current research provides a solid framework for understanding this compound's effects, several areas warrant further investigation.
The conflicting reports on the expression of certain markers like K10 highlight the need for more standardized in vitro and in vivo models. A comprehensive, dose-dependent analysis of a wide array of differentiation markers in response to this compound using modern transcriptomic and proteomic approaches would provide a more complete picture of its regulatory network. Furthermore, elucidating the specific roles of different RAR and RXR subtypes in mediating this compound's effects could pave the way for the development of more selective and potent retinoids with improved therapeutic indices.
This guide provides a technical foundation for researchers to explore these questions, ultimately contributing to a deeper understanding of this compound's therapeutic mechanisms and the development of next-generation treatments for disorders of keratinization.
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Investigating Acitretin's Anti-Proliferative Effects In Vitro: A Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-proliferative effects of acitretin in a laboratory setting. This compound, a second-generation systemic retinoid, is a cornerstone in the treatment of severe psoriasis and has shown potential as a chemopreventive agent against certain skin cancers.[1][2][3] Its therapeutic efficacy is largely attributed to its ability to normalize epidermal cell proliferation and differentiation.[2][4] This document will delve into the molecular underpinnings of this compound's action and provide detailed, field-proven methodologies for its in vitro evaluation.
The Molecular Logic of this compound: A Primer on Retinoid Signaling
This compound, a synthetic analog of vitamin A, exerts its biological effects by modulating gene transcription.[5] Unlike many pharmaceuticals that target a single enzyme or receptor, this compound's mechanism is a nuanced orchestration of intracellular transport and nuclear receptor activation.
Upon entering a cell, retinoids like this compound are chaperoned to the nucleus by cytosolic retinoic acid-binding proteins (CRABP).[1] In the nucleus, this compound and its metabolites interact with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][6] These receptors exist as heterodimers (RAR/RXR) or homodimers (RXR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1][7][8] This binding event initiates a conformational change in the receptor complex, leading to the recruitment of co-activators or the release of co-repressors, ultimately modulating the transcription of genes involved in cellular proliferation, differentiation, and apoptosis.[1][9]
The anti-proliferative effects of this compound are a direct consequence of this genomic regulation. By activating this signaling cascade, this compound can induce cell cycle arrest and apoptosis in hyperproliferating cells, such as those found in psoriatic plaques and some cutaneous malignancies.[1][10][11][12]
Experimental Design: A Framework for In Vitro Investigation
A robust investigation into this compound's anti-proliferative effects necessitates a well-controlled and logically structured experimental design. The following workflow provides a comprehensive approach, from initial cell line selection to quantitative data analysis.
Cell Line Selection: Choosing the Right In Vitro Model
The choice of cell line is paramount and should be guided by the specific research question.
-
Keratinocyte Cell Lines (e.g., HaCaT): These immortalized, non-tumorigenic human keratinocytes serve as an excellent model for studying the effects of this compound on normal epidermal cell proliferation and differentiation.[10] They are particularly useful for establishing a baseline and assessing the drug's selectivity.
-
Squamous Cell Carcinoma (SCC) Cell Lines (e.g., A431, SCL-1): To investigate this compound's potential as an anti-cancer agent, SCC cell lines are indispensable.[10][12][13] These lines allow for the direct assessment of the drug's ability to inhibit the growth of malignant keratinocytes.
-
Psoriatic Keratinocyte Models: While more complex to establish, primary keratinocytes cultured from psoriatic plaques offer the most clinically relevant model for studying the drug's effects on the hyperproliferative and inflammatory phenotype characteristic of psoriasis.
Dose-Response and Time-Course Studies: Unveiling the Dynamics of this compound's Action
To fully characterize the anti-proliferative effects of this compound, both dose-response and time-course experiments are essential.
-
Dose-Response: Cells should be treated with a range of this compound concentrations to determine the effective dose (ED50) and the optimal concentration for subsequent experiments. A logarithmic dilution series is typically employed.
-
Time-Course: By treating cells with a fixed, effective concentration of this compound and assessing proliferation at various time points (e.g., 24, 48, 72 hours), the kinetics of the drug's action can be elucidated.
Key Methodologies: A Practical Guide to In Vitro Assays
A variety of well-established assays can be employed to quantify cell proliferation and viability. The choice of assay should be based on the specific experimental goals, available equipment, and the desired level of detail.
Metabolic Activity-Based Assays: A High-Throughput Approach
These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | The yellow tetrazolium salt MTT is reduced to a purple formazan product by mitochondrial dehydrogenases in viable cells.[14] | High-throughput, relatively inexpensive, and provides a good overall measure of cell viability.[14] | Can be influenced by changes in cellular metabolism that are independent of proliferation. Requires a final solubilization step.[14] |
| XTT/WST-1 Assays | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[14] | Higher sensitivity and a larger dynamic range compared to MTT. No solubilization step is needed.[14] | Can also be affected by alterations in cellular metabolism. |
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
DNA Synthesis-Based Assays: A Direct Measure of Proliferation
These assays directly measure the incorporation of nucleotide analogs into newly synthesized DNA, providing a more direct assessment of cell proliferation.
| Assay | Principle | Advantages | Disadvantages |
| BrdU Assay | The thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is incorporated into newly synthesized DNA and detected using a specific antibody.[14][15] | More specific for cell proliferation than metabolic assays.[16][17][18] Can be adapted for various detection methods (e.g., ELISA, flow cytometry). | Requires a DNA denaturation step, which can be harsh on cells. The protocol is more lengthy than metabolic assays.[14] |
Protocol: BrdU ELISA Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Addition: Add the appropriate substrate to generate a colorimetric signal.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength.
Data Analysis and Interpretation
The data obtained from these assays should be analyzed to determine the effect of this compound on cell proliferation. This typically involves calculating the percentage of inhibition relative to the vehicle-treated control and plotting dose-response curves to determine the IC50 value (the concentration of this compound that inhibits 50% of cell proliferation). Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed effects.
Conclusion
The in vitro investigation of this compound's anti-proliferative effects is a critical step in understanding its therapeutic mechanisms and exploring its potential in new clinical applications. By employing the structured approach and detailed methodologies outlined in this guide, researchers can generate robust and reproducible data that will contribute to a deeper understanding of this important dermatological agent.
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Zhang, Y., et al. (2021). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Frontiers in Immunology, 12, 643936. [Link]
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Chen, K., et al. (2021). This compound for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study. Journal of Drugs in Dermatology, 20(1), 76–80. [Link]
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Wang, Y., et al. (2012). This compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431. Academax. [Link]
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Alfageme, F., et al. (2009). Oral this compound and Topical Imiquimod as Neoadjuvant Treatment for Giant Basal Cell Carcinoma. Actas Dermo-Sifiliográficas, 100(10), 911–914. [Link]
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A Technical Guide to Acitretin's Influence on Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1][2] Its therapeutic efficacy stems from its profound effects on cellular differentiation, proliferation, and inflammation.[1][2][3] However, a critical and increasingly investigated aspect of its mechanism is the modulation of apoptosis, or programmed cell death. This guide provides an in-depth technical analysis of the molecular pathways through which this compound exerts its pro-apoptotic influence, a key factor in its antineoplastic and therapeutic effects. We will dissect the core signaling cascades, from receptor activation to caspase execution, and provide validated experimental protocols for investigating these mechanisms in a laboratory setting.
Introduction to this compound: Beyond Keratinization
This compound, the active metabolite of etretinate, is a synthetic analog of retinoic acid.[2][3] Its primary mechanism of action involves binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3][4] Upon ligand binding, these receptors form heterodimers (RAR/RXR) that translocate to the nucleus.[2][3] There, they bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2][3] This interaction recruits co-activators or co-repressors, ultimately modulating the transcription of hundreds of genes involved in critical cellular processes.[3][5]
While its role in normalizing keratinocyte proliferation and differentiation is well-established for treating psoriasis, its ability to induce apoptosis is central to its use as a chemopreventive agent for non-melanoma skin cancers, particularly in high-risk populations like organ transplant recipients.[1][2][6][7][8] Understanding this pro-apoptotic activity is crucial for optimizing its therapeutic window and developing novel retinoid-based cancer therapies.
The Canonical Apoptosis Pathways: A Primer
Apoptosis is an energy-dependent, programmed process of cell suicide essential for tissue homeostasis and elimination of damaged or cancerous cells. It is primarily orchestrated by two converging pathways:
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors (e.g., Fas/CD95). This binding leads to the recruitment of adaptor proteins like Fas-associated death domain (FADD), which in turn recruits and activates pro-caspase-8, the initiator caspase of this pathway.
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. This leads to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane. This releases cytochrome c into the cytoplasm, which binds to Apaf-1 to form the "apoptosome," a complex that recruits and activates the initiator caspase-9.
Both pathways converge on the activation of executioner caspases, primarily caspase-3 , which cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]
This compound's Molecular Intervention in Apoptosis
This compound does not passively trigger apoptosis; it actively engages with and modulates key control points within the apoptotic machinery. Evidence points to a multi-pronged approach, with a pronounced influence on the extrinsic death receptor pathway.
Upregulation of the CD95/Fas Death Receptor System
A primary mechanism for this compound-induced apoptosis, particularly in squamous cell carcinoma (SCC), is the potentiation of the CD95 (Fas) signaling pathway.[9][10]
-
Mechanism of Action: Studies on human SCC cell lines demonstrate that this compound treatment leads to a time-dependent increase in the expression of CD95 (Fas receptor), its ligand (CD95L), and the crucial adaptor protein FADD.[9] This upregulation effectively sensitizes the cancer cells to apoptotic stimuli. The increased availability of these components facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to robust activation of the initiator caspase-8 .[9][10]
-
Causality: This increased expression is a direct consequence of RAR/RXR-mediated gene transcription. The promoter regions of genes encoding for these death receptor components contain RAREs, making them susceptible to regulation by activated retinoid receptors. By increasing the concentration of receptors and ligands, this compound lowers the threshold for apoptosis initiation.
Activation of the Caspase Cascade
This compound triggers a hierarchical activation of caspases.
-
Initiator Caspases: In SCC cells, active fragments of caspase-8 appear as early as 12 hours post-acitretin treatment.[9] While caspase-9 activation is also observed, inhibitor studies have shown that blocking caspase-8, but not caspase-9, effectively suppresses this compound-induced apoptosis.[9][10] This strongly suggests that the extrinsic pathway is the dominant route for apoptosis initiation by this compound in this context.[9]
-
Executioner Caspases: The activation of caspase-8 subsequently triggers the cleavage and activation of the downstream executioner, caspase-3.[9] Activated caspase-3 is responsible for the final stages of cell death. A key substrate for caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of the 116 kD full-length PARP into its 85 kD fragment is a hallmark of caspase-3 activity and is readily observed following this compound treatment.[9]
Modulation of the Bcl-2 Protein Family
While the extrinsic pathway appears dominant, this compound also influences the intrinsic pathway by modulating the balance of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.
-
Mechanism of Action: In conditions like cutaneous lichen planus, treatment with this compound has been shown to significantly decrease the levels of the anti-apoptotic protein Bcl-2 .[11] Bcl-2 normally functions to prevent the release of cytochrome c from mitochondria. By reducing its expression, this compound shifts the cellular balance in favor of apoptosis. This downregulation of an anti-apoptotic gatekeeper lowers the threshold for initiating the mitochondrial death cascade.
Interaction with Other Signaling Pathways
This compound's influence is not limited to core apoptotic proteins. It also intersects with other major signaling pathways that regulate cell survival and proliferation.
-
Jak/STAT3 Pathway: In epidermoid carcinoma cells, this compound has been shown to inhibit the Jak/STAT3 signaling pathway.[12] It downregulates the expression of STAT3 mRNA and reduces the levels of phosphorylated STAT3 (p-STAT3), the active form of the transcription factor.[12] This is significant because STAT3 promotes cell survival by upregulating anti-apoptotic genes. Its inhibition by this compound contributes to the overall pro-apoptotic environment.[12]
-
p53 Tumor Suppressor: While direct, high-affinity binding is not the primary mechanism, retinoids can influence the p53 pathway. The p53 protein is a master regulator of the cell cycle and apoptosis, often called the "guardian of the genome".[13] In response to cellular stress, p53 can activate pro-apoptotic genes like Bax.[13] Retinoid signaling can intersect with p53 activity, and in some contexts, this compound's ability to induce cell cycle arrest and apoptosis is dependent on a functional p53 pathway.[14][15]
Experimental Methodologies for Studying this compound-Induced Apoptosis
To rigorously investigate the pro-apoptotic effects of this compound, a combination of validated assays is required. The following protocols provide a framework for a comprehensive analysis.
Workflow for Assessing this compound's Pro-Apoptotic Efficacy
Protocol: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Quantification
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membranes.[16][17]
-
Step-by-Step Methodology:
-
Cell Preparation: Seed target cells (e.g., SCC cells) in 6-well plates. Treat with various concentrations of this compound (and a vehicle control, e.g., DMSO) for desired time points (e.g., 24, 48 hours).
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like TrypLE to minimize membrane damage. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Causality Insight: The binding of Annexin V to PS is calcium-dependent. The binding buffer must contain Ca^2+ to ensure accurate labeling.
-
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Causality Insight: Incubation in the dark is critical to prevent photobleaching of the fluorophores.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
| Treatment Group | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.2% | 2.5% | 1.8% |
| This compound (10 µM) | 75.6% | 15.3% | 8.1% |
| This compound (50 µM) | 42.1% | 38.7% | 17.5% |
| (Table 1: Representative quantitative data from an Annexin V/PI assay showing a dose-dependent increase in apoptosis in SCC cells treated with this compound for 48 hours.) |
Protocol: Western Blotting for Apoptotic Proteins
This technique allows for the semi-quantitative analysis of specific protein levels, including the detection of caspase cleavage.
-
Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2). A secondary antibody conjugated to an enzyme (e.g., HRP) allows for chemiluminescent detection.
-
Step-by-Step Methodology:
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Causality Insight: Inhibitors are essential to prevent protein degradation and dephosphorylation post-lysis, ensuring the detected protein state is representative of the cellular condition at the time of harvest.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Causality Insight: Blocking prevents non-specific binding of the primary antibody to the membrane, reducing background noise.
-
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-PARP) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to confirm equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film. Densitometry can be used for semi-quantification relative to the loading control.
-
Conclusion and Future Directions
This compound's influence on apoptosis is a sophisticated and critical component of its therapeutic action. Its ability to upregulate the extrinsic death receptor pathway via RAR/RXR-mediated transcription provides a powerful mechanism for eliminating malignant cells, particularly in the context of squamous cell carcinoma.[9][10] Furthermore, its modulation of the Bcl-2 family and inhibition of pro-survival pathways like Jak/STAT3 demonstrate a multi-faceted approach to promoting programmed cell death.[11][12]
For drug development professionals, these pathways represent fertile ground for innovation. Designing novel retinoids with greater selectivity for RAR subtypes involved in apoptosis, or developing combination therapies that pair this compound with agents that further inhibit Bcl-2 or STAT3, could lead to more potent and targeted anti-cancer treatments with improved safety profiles. For researchers, further elucidation of the interplay between this compound, the p53 pathway, and cellular metabolism will continue to refine our understanding of this versatile therapeutic agent.
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A Technical Guide to the Pharmacodynamics of Acitretin in Dermal Fibroblasts
Abstract: Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1][2] While its clinical efficacy is well-established, the intricate molecular and cellular mechanisms underpinning its therapeutic effects, particularly within the dermal compartment, are a subject of ongoing investigation. Dermal fibroblasts, the primary architects of the skin's extracellular matrix, are crucial players in skin homeostasis and pathology. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound in dermal fibroblasts, synthesizing mechanistic insights with validated experimental protocols. We will dissect the core signaling pathways modulated by this compound, its impact on fibroblast proliferation and apoptosis, and its profound influence on extracellular matrix dynamics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's action and a practical framework for its investigation in a laboratory setting.
The Molecular Machinery: Retinoid Signaling in Dermal Fibroblasts
This compound, a synthetic analog of retinoic acid, exerts its biological effects by modulating gene expression.[3] Its mechanism is not one of direct enzyme inhibition but of transcriptional regulation, a process mediated by a sophisticated family of nuclear receptors.[3][4]
1.1 The RAR/RXR Heterodimer Complex: The primary targets of retinoids within the cell are two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with α, β, and γ subtypes.[4][5] In dermal fibroblasts, these receptors do not act in isolation. This compound's active metabolites bind with high affinity to RARs, causing a conformational change that promotes the formation of a heterodimer with an RXR.[1][3]
1.2 Gene Transcription via RAREs: This activated RAR/RXR complex then translocates into the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][4] This binding event can either initiate or suppress the transcription of a vast array of genes that govern critical cellular functions, including proliferation, differentiation, and inflammation.[3]
Core Pharmacodynamic Effects on Dermal Fibroblasts
This compound's influence on dermal fibroblasts is multifaceted, leading to significant changes in cell behavior and function. These effects collectively contribute to the normalization of the psoriatic skin environment.
2.1 Modulation of Cell Proliferation and Apoptosis: One of the key features of psoriatic lesions is hyperproliferation. While much focus is on keratinocytes, dermal fibroblasts also exhibit altered proliferative states. This compound has been shown to inhibit the growth and proliferation of fibroblasts in a concentration-dependent manner.[1][6][7] This anti-proliferative effect is often linked to the induction of apoptosis (programmed cell death).[6][8] Studies on keloid fibroblasts, which are characterized by excessive proliferation, demonstrate that this compound can block the cell cycle in the G1 phase and promote apoptosis.[6] This suggests that this compound helps to resolve hyperproliferative states by not only slowing down cell division but also by eliminating excess cells.
2.2 Regulation of Extracellular Matrix (ECM) Homeostasis: The dermal ECM, primarily composed of collagen and other structural proteins, is dynamically maintained by fibroblasts.[9][10] In pathological conditions, this balance is disrupted. Retinoids are known to have complex, sometimes conflicting, effects on the ECM.[11][12] However, a key therapeutic action involves the regulation of collagen metabolism and the activity of matrix metalloproteinases (MMPs).
-
Collagen Synthesis: Retinoids can increase the synthesis of collagen and fibronectin.[1] This is crucial for tissue repair and maintaining dermal integrity.
-
MMP Inhibition: MMPs are enzymes that degrade ECM components.[13] In aged or inflamed skin, MMP levels (particularly MMP-1, or collagenase) are often elevated, leading to collagen fragmentation.[14][15] this compound can decrease the production of collagenase, thereby protecting the existing collagen framework from degradation.[1] This shift from a degradative to a synthetic state is vital for restoring dermal structure.
2.3 Anti-inflammatory Effects: this compound also exhibits anti-inflammatory properties within the dermis.[16] It can inhibit the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and reduce the chemotaxis (attraction) of inflammatory cells into the skin, contributing to the resolution of psoriatic plaques.[16]
A Framework for Experimental Validation
To rigorously study the pharmacodynamics of this compound on dermal fibroblasts, a multi-step, systematic approach is required. Each step is designed to answer a specific question, building a comprehensive profile of the drug's activity.
3.1 Protocol: Dose-Response and Viability Assessment (MTT Assay)
Causality: Before investigating specific molecular effects, it is critical to determine the concentration range of this compound that is non-toxic to the fibroblasts. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18][19] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][19] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[18]
Step-by-Step Methodology:
-
Cell Seeding: Plate human dermal fibroblasts (HDFs) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[20]
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free culture medium. Concentrations could range from 0.01 µM to 50 µM to capture a wide dose-response curve.[21]
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a "vehicle control" (medium with the solvent used for this compound, e.g., DMSO) and a "no-cell" background control.[18]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[17][20] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[17] A reference wavelength of >650 nm can be used to subtract background noise.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance.
3.2 Protocol: Gene Expression Analysis (RT-qPCR)
Causality: To understand how this compound modulates fibroblast function at the molecular level, we must quantify changes in gene expression. Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to measure the amount of a specific mRNA transcript.[22][23] This allows us to see if this compound is upregulating or downregulating genes involved in ECM remodeling, such as COL1A1 (Collagen Type I Alpha 1 Chain) and MMP1 (Matrix Metalloproteinase-1).
Step-by-Step Methodology:
-
Cell Treatment: Culture HDFs in 6-well plates and treat with selected non-toxic concentrations of this compound (determined from the MTT assay) for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a silica-column-based kit according to the manufacturer's protocol.[24] Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[22]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., COL1A1, MMP1) and a reference/housekeeping gene (e.g., GUSB, RPL13A), and a fluorescent DNA-binding dye (e.g., SYBR Green or EvaGreen).[25][26]
-
qPCR Run: Perform the reaction in a real-time PCR instrument. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[22]
-
Data Analysis: Determine the cycle threshold (CT) value for each gene.[23] Normalize the CT values of the target genes to the reference gene. Calculate the relative fold change in gene expression using the comparative CT (ΔΔCT) method.
3.3 Protocol: Protein Quantification (Western Blot)
Causality: A change in mRNA levels does not always translate to a proportional change in protein levels. Western blotting is a technique used to detect and quantify specific proteins in a sample. By performing a Western blot for proteins like Collagen Type I, we can validate that the transcriptional changes observed with RT-qPCR result in a functional change at the protein level.[27][28]
Step-by-Step Methodology:
-
Protein Extraction: Treat HDFs with this compound as described previously. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Collagen Type I antibody).[29] Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: Add an enhanced chemiluminescent (ECL) substrate, which reacts with the HRP enzyme to produce light.
-
Imaging and Analysis: Capture the light signal with a digital imager. Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or β-tubulin) to ensure equal protein loading.[27][30][31]
Data Synthesis and Interpretation
The power of this experimental framework lies in the integration of data from all assays. The results should be synthesized to build a cohesive narrative of this compound's pharmacodynamic effects.
Table 1: Summarized Pharmacodynamic Effects of this compound on Dermal Fibroblasts
| Experimental Assay | Parameter Measured | Expected Outcome with this compound | Rationale |
| MTT Assay | Cell Viability / Proliferation | Dose-dependent decrease | Anti-proliferative effect, induction of apoptosis.[6][8] |
| RT-qPCR | COL1A1 mRNA levels | Increase | Promotion of ECM synthesis.[1] |
| RT-qPCR | MMP1 mRNA levels | Decrease | Inhibition of ECM degradation.[1] |
| Western Blot | Collagen Type I Protein | Increase | Confirmation of pro-synthetic effect at the protein level. |
Conclusion and Future Perspectives
This compound profoundly modulates the behavior of dermal fibroblasts through its interaction with the nuclear retinoid receptor signaling pathway. It curtails hyperproliferation, induces apoptosis, and critically shifts the balance of ECM homeostasis towards synthesis and away from degradation. The experimental framework detailed in this guide provides a robust methodology for dissecting these pharmacodynamic effects, from initial viability screening to the validation of gene and protein expression changes.
Future research should aim to explore the broader transcriptomic and proteomic impact of this compound on fibroblasts using next-generation sequencing and mass spectrometry. Investigating its effects on fibroblast-mediated inflammation and crosstalk with other skin cells, such as keratinocytes and immune cells, will further illuminate its therapeutic mechanisms and may unveil novel applications for this versatile retinoid.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]
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Yadav, S., & Sehgal, V. N. (2014). This compound in dermatology. Indian Dermatology Online Journal, 5(3), 373–381. [Link]
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Anti-Type I Collagen Western Blot Antibody Products. (n.d.). Biocompare. [Link]
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Influence of this compound on the Growth and Apoptosis of Fibroblasts of Keloid. (n.d.). Chinese Journal of Aesthetic Medicine. [Link]
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Gollnick, H. P., & Orfanos, C. E. (1993). This compound: a review of its pharmacology and therapeutic use. Drugs, 46(1), 53–79. [Link]
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A multiomics analysis identifies retinol metabolism in fibroblasts as a key pathway in wound healing. (2025). JCI Insight. [Link]
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Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds. (2021). STAR Protocols. [Link]
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Western blot analysis for collagen type I chain α1 (COL1A1) in fibroblasts... (n.d.). ResearchGate. [Link]
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Western blot analysis for type I collagen. (A) Representative gel... (n.d.). ResearchGate. [Link]
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The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform. (2019). PLOS ONE. [Link]
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This compound. (2007). Indian Journal of Dermatology, Venereology and Leprology. [Link]
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Western blot analysis of collagen type I. (2014). Figshare. [Link]
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Modulation of retinoid signaling: therapeutic opportunities in organ fibrosis and repair. (2020). Seminars in Cell & Developmental Biology. [Link]
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Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. (2014). PLOS ONE. [Link]
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What is the mechanism of this compound? (2024). Patsnap Synapse. [Link]
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Cellular retinoic acid binding protein-II expression and its potential role in skin aging. (2019). Aging. [Link]
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INFLUENCE OF RETINOIDS ON SKIN FIBROBLASTS METABOLISM IN VITRO. (n.d.). Polish Journal of Cosmetology. [Link]
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Mechanism of Action of this compound. (2019). Taylor & Francis eBooks. [Link]
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The Versatile Role of Matrix Metalloproteinase for the Diverse Results of Fibrosis Treatment. (2022). International Journal of Molecular Sciences. [Link]
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Walker, S. R., & Adigun, R. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]
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This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. (2011). Journal of Cellular and Molecular Medicine. [Link]
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GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.). Columbia University. [Link]
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Retinoids and butyrate modulate fibroblast growth and contraction of collagen matrices. (1993). Investigative Ophthalmology & Visual Science. [Link]
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Cytotoxic and genotoxic effects of this compound, alone or in combination with psoralen-ultraviolet A or narrow-band ultraviolet B-therapy in psoriatic patients. (2013). Photodermatology, Photoimmunology & Photomedicine. [Link]
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Assessment of Alpha-Tocopheryl Acetate and Metformin Hydrochloride as Independent Agents on Human Dermal Fibroblast Viability. (2025). Althea Medical Journal. [Link]
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Cytotoxicity tests against human dermal fibroblasts (HDFs). (n.d.). ResearchGate. [Link]
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Human Fibroblast Gene Expression Modulation Using 940 NM Diode Laser. (2019). Scientific Reports. [Link]
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Validation of reference genes for use in untreated bovine fibroblasts. (2020). Scientific Reports. [Link]
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Fibroblasts as an experimental model system for the study of comparative physiology. (2022). Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology. [Link]
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Cell culture experiments performed with the use of sample extracts,... (n.d.). ResearchGate. [Link]
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Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells. (2009). Journal of Huazhong University of Science and Technology [Medical Sciences]. [Link]
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Extracellular matrix regulation of fibroblast function: redefining our perspective on skin aging. (2018). Journal of Investigative Dermatology. [Link]
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Matrix Metalloproteinase-1 Expression in Fibroblasts Accelerates Dermal Aging and Promotes Papilloma Development in Mouse Skin. (2023). Journal of Investigative Dermatology. [Link]
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Fibroblasts with high matrix metalloproteinase 2 expression regulate CD8+ T-cell residency and inflammation via CD100 in psoriasis. (2024). British Journal of Dermatology. [Link]
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Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications. (2024). International Journal of Molecular Sciences. [Link]
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Extracellular matrix regulation of fibroblast function: redefining our perspective on skin aging. (2018). Journal of Investigative Dermatology. [Link]
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Matrix Metalloproteinase-1 Expression in Fibroblasts Accelerates Dermal Aging and Promotes Papilloma Development in Mouse Skin. (2023). Journal of Investigative Dermatology. [Link]
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Extracellular matrix regulation of fibroblast function: redefining our perspective on skin aging. (2018). Journal of Investigative Dermatology. [Link]
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Acitretin's Effect on Cytokine Profiles in Inflammatory Skin Disease
An In-Depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe inflammatory skin disorders, most notably psoriasis. While its clinical efficacy is well-documented, the precise molecular mechanisms underpinning its therapeutic action, particularly its influence on the complex cytokine network, remain an area of active investigation. This technical guide provides a comprehensive exploration of this compound's immunomodulatory effects, focusing on its impact on cytokine profiles in inflammatory dermatoses. We will dissect the causality behind experimental designs for studying these effects and present validated protocols for in-vitro and in-vivo analysis. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to elucidate the intricate interplay between this compound and the cutaneous immune system.
Introduction: this compound in the Dermatological Armamentarium
This compound is the active metabolite of etretinate and functions as a synthetic oral retinoid. Its primary indication is for the treatment of severe, recalcitrant psoriasis, including erythrodermic and generalized pustular psoriasis. Unlike biologic agents that target specific cytokines or their receptors, this compound exerts a broader, pleiotropic effect on keratinocyte differentiation and proliferation, as well as on the inflammatory cascade. Its mechanism of action is mediated through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of numerous genes involved in inflammation and cellular differentiation. Understanding how this broad transcriptional regulation translates into specific changes in the cytokine milieu is critical for optimizing its use and for the development of novel therapeutics.
The Cytokine Network in Psoriasis: A Rationale for this compound's Action
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by a hyperproliferative epidermis and a dense infiltrate of immune cells. The pathogenesis is driven by a complex interplay between innate and adaptive immunity, with key contributions from the IL-23/Th17 axis . This axis is a critical driver of the psoriatic phenotype, and its components represent major targets for current and emerging therapies.
A simplified overview of this pathway is presented below:
Figure 1: Simplified IL-23/Th17 Signaling Pathway in Psoriasis.
This compound's therapeutic efficacy is, in part, attributable to its ability to modulate this and other pro-inflammatory pathways. The subsequent sections will delve into the specific effects of this compound on key cytokines.
This compound's Modulatory Effects on Key Cytokine Profiles
Experimental evidence from both in-vitro and in-vivo studies has demonstrated that this compound can significantly alter the expression of several key cytokines implicated in psoriasis and other inflammatory skin diseases.
Downregulation of Pro-Inflammatory Cytokines
A primary mechanism of this compound's action is the suppression of pro-inflammatory cytokine production. This effect is achieved through the inhibition of key signaling pathways, such as NF-κB and AP-1, which are critical for the transcription of many inflammatory genes.
| Cytokine | Effect of this compound | Key References |
| Interleukin-17 (IL-17) | Decreased expression. This compound has been shown to reduce the number of IL-17-producing T-cells. | |
| Interleukin-23 (IL-23) | Downregulation of IL-23p19 and IL-23p40 subunits in dendritic cells. | |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of TNF-α production by various immune cells. | |
| Interleukin-6 (IL-6) | Reduced serum levels and tissue expression. | |
| Interferon-gamma (IFN-γ) | Modulation of Th1 responses, leading to decreased IFN-γ. |
Upregulation of Anti-Inflammatory Cytokines
In addition to suppressing pro-inflammatory mediators, this compound may also promote an anti-inflammatory environment by upregulating certain cytokines.
| Cytokine | Effect of this compound | Key References |
| Interleukin-10 (IL-10) | Increased production by regulatory T-cells (Tregs) and other immune cells. | |
| Interleukin-4 (IL-4) | Shifting the immune response from a Th1/Th17 to a Th2 phenotype. |
Experimental Protocols for Assessing this compound's Impact on Cytokine Profiles
To rigorously evaluate the immunomodulatory effects of this compound, a multi-faceted experimental approach is required. The following protocols provide a framework for both in-vitro and in-vivo investigations.
In-Vitro Analysis: Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method for treating isolated human PBMCs with this compound and subsequently analyzing cytokine production.
Objective: To determine the direct effect of this compound on cytokine secretion from immune cells.
Methodology:
-
PBMC Isolation:
-
Collect whole blood from healthy donors or patients with inflammatory skin disease in heparinized tubes.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Cell Culture and Treatment:
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
For stimulation, add a mitogen such as phytohemagglutinin (PHA) or a specific antigen.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for 24-72 hours.
-
-
Cytokine Analysis:
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of various cytokines (e.g., IL-17, TNF-α, IFN-γ, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis:
-
Compare the cytokine concentrations between this compound-treated and vehicle-treated groups.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
-
Figure 2: Workflow for In-Vitro Analysis of this compound's Effect on PBMCs.
Ex-Vivo Analysis: Skin Biopsies
This protocol describes the analysis of cytokine expression in skin biopsies from patients treated with this compound.
Objective: To assess the in-situ effect of this compound on the cutaneous cytokine environment.
Methodology:
-
Biopsy Collection:
-
Obtain punch biopsies (e.g., 4mm) from lesional skin of patients with inflammatory skin disease before and after a course of this compound treatment.
-
Embed a portion of the biopsy in optimal cutting temperature (OCT) compound for cryosectioning and snap-freeze the remaining portion for RNA/protein extraction.
-
-
Immunohistochemistry/Immunofluorescence:
-
Cut frozen sections (5-10 µm) and fix them with cold acetone.
-
Perform immunohistochemical or immunofluorescent staining for specific cytokines (e.g., IL-17, TNF-α) and immune cell markers (e.g., CD3 for T-cells).
-
Image the stained sections using a microscope and quantify the expression levels.
-
-
Quantitative PCR (qPCR):
-
Extract total RNA from the snap-frozen biopsy tissue.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for target cytokine genes and a housekeeping gene for normalization.
-
Calculate the relative fold change in gene expression before and after treatment.
-
-
Protein Analysis:
-
Homogenize the snap-frozen biopsy tissue and extract total protein.
-
Measure cytokine protein levels using Western blotting or ELISA.
-
Conclusion and Future Directions
This compound's therapeutic efficacy in inflammatory skin diseases is intrinsically linked to its ability to modulate the complex cytokine network. Its broad-spectrum immunomodulatory effects, characterized by the suppression of key pro-inflammatory pathways like the IL-23/Th17 axis and the potential upregulation of anti-inflammatory mediators, provide a strong rationale for its clinical use. The experimental protocols detailed in this guide offer a robust framework for further elucidating the nuanced effects of this compound on cytokine profiles.
Future research should focus on:
-
Personalized Medicine: Identifying biomarkers that predict patient response to this compound based on their baseline cytokine profiles.
-
Combination Therapies: Investigating the synergistic effects of this compound with biologic agents that target specific cytokines.
-
Novel Retinoids: Developing next-generation retinoids with improved efficacy and a more favorable side-effect profile.
By continuing to unravel the intricate molecular mechanisms of this compound, we can pave the way for more targeted and effective treatments for a range of debilitating inflammatory skin conditions.
References
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Dunn, L. K., & Gaar, L. R. (2024). This compound. In StatPearls. StatPearls Publishing. [Link]
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Finch, G. (2022). This compound in dermatology. DermNet. [Link]
-
Bovenschen, H. J., van de Kerkhof, P. C., van Erp, P. E., de Jong, E. M., & van der Vleuten, C. J. (2011). This compound normalizes epidermal proliferation and keratinization, and reduces epidermal CD4+ and CD8+ T-cell and CD1a+ and CD83+ dendritic cell populations in psoriasis. Journal of Dermatological Treatment, 22(4), 200-207. [Link]
A Technical Guide to the Synthesis and Characterization of Novel Acitretin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin, a second-generation oral retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1][2] Its mechanism of action involves the modulation of epidermal cell proliferation and differentiation through interaction with nuclear retinoid receptors.[3][4][5] Despite its efficacy, the therapeutic window of this compound is narrowed by its teratogenic potential and other adverse effects.[4] This has spurred the development of novel derivatives with the aim of improving the therapeutic index, enhancing biological activity, and exploring new pharmacological applications. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, offering field-proven insights and detailed methodologies for researchers in drug development.
Introduction: The Rationale for this compound Derivatization
This compound is the free acid and active metabolite of its precursor, etretinate.[6] A key advantage of this compound over etretinate is its significantly shorter half-life.[6][7] However, the therapeutic use of this compound is not without challenges. Its conversion back to the highly lipophilic and long-lasting etretinate, particularly with concomitant alcohol consumption, prolongs its teratogenic risk.[8][9]
The primary motivations for synthesizing novel this compound derivatives include:
-
Mitigating Teratogenicity: Designing derivatives that are less prone to metabolic conversion to etretinate or possess an inherently lower teratogenic profile.
-
Enhancing Therapeutic Efficacy: Modifying the structure to improve binding affinity to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), potentially leading to greater potency.[3][5]
-
Improving Pharmacokinetic Properties: Altering lipophilicity and metabolic stability to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Expanding Therapeutic Indications: Exploring derivatives with unique biological activities for other dermatological or oncological conditions.[10]
Synthetic Strategies for Novel this compound Derivatives
The chemical structure of this compound, all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid, offers several sites for chemical modification.[7] The carboxylic acid moiety is a primary target for derivatization, leading to the formation of esters and amides.
Esterification of this compound
Esterification of the carboxylic acid group is a common strategy to modify the physicochemical properties of this compound. The synthesis of etretinate, the ethyl ester of this compound, is a well-documented example of this approach.[6][11]
Experimental Protocol: Synthesis of an this compound Ester Derivative (e.g., Ethyl Ester - Etretinate)
-
Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Ester Formation: Add the desired alcohol (e.g., ethanol, >10 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Amide Synthesis from this compound
The formation of amide derivatives introduces a new functional group that can significantly alter the biological activity and pharmacokinetic profile. The synthesis typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.[12][13][14]
Experimental Protocol: Synthesis of an this compound Amide Derivative
-
Acyl Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous DCM, add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Amidation: In a separate flask, dissolve the desired amine (1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents) in anhydrous DCM. Cool this solution to 0°C.
-
Reaction Coupling: Slowly add the freshly prepared this compound acyl chloride solution to the amine solution at 0°C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 4-12 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.
Diagram of Synthetic Pathways
Caption: General synthetic routes for this compound ester and amide derivatives.
Characterization of Novel this compound Derivatives
Thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the newly synthesized derivatives. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. Key diagnostic signals include the chemical shifts and coupling constants of the protons in the polyene chain and the aromatic ring. Comparison of the spectra of the derivative with that of the parent this compound will confirm the modification at the carboxylic acid terminus.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a new C=O stretch for the ester (around 1735-1750 cm⁻¹) or amide (around 1630-1690 cm⁻¹) are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the synthesized compound, confirming its elemental composition. Fragmentation patterns can further support the proposed structure.[15][16]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized derivatives.[17][18][19][20][21] A validated reverse-phase HPLC method can also be used for quantitative analysis and stability studies.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment.
Table 1: Representative HPLC Method Parameters for this compound and Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[20] |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile/methanol and water with an acidic modifier (e.g., acetic acid, formic acid, or phosphoric acid)[19][21] |
| Flow Rate | 1.0 mL/min[20][21] |
| Detection | UV at 350-360 nm[17][21] |
| Column Temperature | Ambient[20] |
Physicochemical Characterization
-
Melting Point: The melting point is a useful indicator of purity. A sharp melting point range suggests a pure compound.
-
Solubility: Determining the solubility in various solvents is important for formulation development.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide the definitive three-dimensional molecular structure.[22]
Diagram of Characterization Workflow
Caption: A typical workflow for the characterization of novel this compound derivatives.
Future Perspectives
The synthesis of novel this compound derivatives remains a promising area of research. Future efforts may focus on:
-
Targeted Delivery Systems: Incorporating this compound derivatives into nanocarriers to enhance skin targeting and reduce systemic side effects.[23]
-
Prodrug Strategies: Designing derivatives that are metabolized to this compound at the target site, thereby improving the therapeutic index.
-
Hybrid Molecules: Combining the this compound scaffold with other pharmacophores to create molecules with dual or synergistic activities.
Conclusion
The synthesis and characterization of novel this compound derivatives represent a key strategy in the quest for safer and more effective treatments for severe skin disorders. This guide has provided a detailed overview of the core synthetic methodologies and characterization techniques, underpinned by the rationale for these experimental choices. By leveraging these approaches, researchers can continue to innovate and develop the next generation of retinoid therapeutics.
References
-
A potentially new metabolic pathway: ethyl esterification of this compound. (1992) - SciSpace.
-
Guidelines for the Use of this compound in Psoriasis - Actas Dermo-Sifiliográficas.
-
A fully validated HPLC method for the simultaneous determination of this compound and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed.
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DETERMINATION OF this compound IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD.
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STABILITY-INDICATING RP-HPLC METHOD VALIDATION FOR this compound AND ITS RELATED SUBSTANCES IN CAPSULES.
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An In-depth Technical Guide to the Interaction of Acitretin with Cellular Retinoic Acid-Binding Proteins
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin, a second-generation systemic retinoid, is a critical therapeutic agent for severe psoriasis and other hyperkeratotic disorders. Its mechanism of action is complex, primarily involving the modulation of gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] However, a pivotal and often under-appreciated aspect of its intracellular journey is its interaction with cellular retinoic acid-binding proteins (CRABPs). This technical guide provides a comprehensive exploration of the biophysical and functional interplay between this compound and the two major CRABP isoforms, CRABP I and CRABP II. We will delve into the structural basis of this interaction, the distinct functional consequences mediated by each CRABP isoform, and present detailed experimental protocols for characterizing this crucial protein-ligand binding event. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to further investigate the nuanced role of CRABPs in the therapeutic efficacy of this compound.
Introduction: this compound and the Cellular Gatekeepers of Retinoid Signaling
This compound's therapeutic effects are rooted in its ability to normalize keratinocyte proliferation and differentiation, as well as to exert anti-inflammatory effects.[1][2] Upon entering the cell, this compound, like the endogenous all-trans-retinoic acid (atRA), is chaperoned by cytosolic proteins.[1] Among these, CRABP I and CRABP II play a central role in dictating the metabolic fate and signaling pathway of their bound retinoid ligands.[3] These two highly conserved, low molecular weight proteins, though structurally similar, exhibit distinct expression patterns and functional roles, acting as critical modulators of retinoid homeostasis.[4][5] this compound competes with atRA for binding to CRABPs, and this interaction is a key determinant of its subsequent biological activity.[1]
The Dichotomy of CRABP Function: Implications for this compound's Mechanism of Action
The binding of a retinoid to CRABP I versus CRABP II directs it down divergent cellular pathways. Understanding these distinct roles is paramount to appreciating the full spectrum of this compound's effects.
CRABP I: The Guardian of Retinoid Homeostasis
Primarily, CRABP I is thought to sequester retinoic acid in the cytoplasm, thereby regulating the intracellular concentration of free retinoids and preventing excessive nuclear receptor activation.[3] Furthermore, CRABP I can channel its bound ligand, such as atRA, to metabolic enzymes like the cytochrome P450 family member CYP26A1, leading to its catabolism.[3][5]
Functional Consequence for this compound: By binding to CRABP I, a fraction of intracellular this compound is likely directed towards metabolic degradation. This interaction may serve to buffer the cell from excessive retinoid activity and contribute to the overall pharmacokinetic profile of the drug. The balance between this compound binding to CRABP I and other intracellular partners will therefore influence its therapeutic window.
CRABP II: The Nuclear Chaperone
In contrast to its isoform, CRABP II is recognized as a key player in the canonical retinoid signaling pathway. It functions as a shuttle, actively transporting atRA from the cytoplasm into the nucleus.[3] Within the nucleus, CRABP II can directly interact with RARs, facilitating the efficient transfer of its ligand to these nuclear receptors and enhancing their transcriptional activity.[3]
Functional Consequence for this compound: this compound's binding to CRABP II is a critical step in its therapeutic mechanism. This interaction likely enhances the delivery of this compound to nuclear RARs, leading to the modulation of target gene expression responsible for its anti-psoriatic effects. Notably, treatment with retinoids, including this compound, has been shown to increase the expression of CRABP, potentially creating a feedback loop that modulates the cellular response to the drug.[4]
Signaling Pathway: Differential Trafficking of this compound by CRABP I and CRABP II
Caption: Differential trafficking of this compound by CRABP I and CRABP II.
Biophysical Characterization of the this compound-CRABP Interaction
Table 1: Binding Affinities of All-Trans-Retinoic Acid with CRABP Isoforms
| Ligand | Protein | Dissociation Constant (Kd) | Method | Reference |
| atRA | CRABP I | 4.7 nM | Stopped-flow fluorescence | [5] |
| atRA | CRABP II | 7.6 nM | Stopped-flow fluorescence | [5] |
| atRA | CRABP I | 1.5 nM (high-affinity site) | Saturation binding assay | [6] |
| atRA | CRABP II | 4.7 nM (high-affinity site) | Saturation binding assay | [6] |
Given that this compound is a structural analog of atRA and is known to compete for the same binding site, it is reasonable to infer that its binding affinity for both CRABP isoforms is also in the nanomolar range.
Experimental Methodologies for Studying the this compound-CRABP Interaction
To further elucidate the biophysical parameters of the this compound-CRABP interaction, several robust experimental techniques can be employed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Detailed Protocol: ITC Analysis of this compound-CRABP Binding
-
Protein and Ligand Preparation:
-
Express and purify recombinant human CRABP I and CRABP II to >95% purity.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute into the final ITC buffer. The final concentration of the organic solvent should be identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
Dialyze the purified CRABP proteins extensively against the ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Accurately determine the concentrations of the protein and this compound solutions.
-
Thoroughly degas all solutions immediately prior to the experiment.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRABP solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the titration syringe.
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1.5-2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
Perform a control titration of this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the determined parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface. It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to the binding affinity (Kd).
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol: SPR Analysis of this compound-CRABP Interaction
-
Immobilization of CRABP:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a standard amine coupling procedure (e.g., EDC/NHS).
-
Immobilize the purified CRABP protein onto the activated surface to a target immobilization level.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with a low percentage of DMSO to aid solubility).
-
Inject the this compound solutions over the immobilized CRABP surface, starting with the lowest concentration.
-
Monitor the association phase in real-time.
-
Switch to injecting running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.
-
-
Data Analysis:
-
Generate sensorgrams for each this compound concentration.
-
Perform double referencing by subtracting the signal from a reference flow cell and a buffer-only injection.
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
X-ray Crystallography
Determining the three-dimensional structure of the this compound-CRABP complex would provide invaluable insights into the specific molecular interactions that govern binding. While a crystal structure of this compound in complex with CRABP is not yet available, the structure of human CRABP II in complex with all-trans-retinoic acid (PDB ID: 1CBS) serves as an excellent template for understanding the binding pocket and for computational modeling of this compound binding.[7]
Key Structural Features of the CRABP Binding Pocket: The CRABP structure consists of a β-barrel that encapsulates the hydrophobic retinoid ligand. The carboxylate group of the retinoid forms key electrostatic interactions with conserved arginine and tyrosine residues at the base of the binding pocket. The bulky trimethyl-methoxyphenyl group of this compound would be accommodated within this hydrophobic cavity.
Experimental Approach: Co-crystallization of this compound with CRABP
-
Complex Formation:
-
Incubate purified CRABP with a molar excess of this compound to ensure saturation of the binding sites.
-
Remove unbound this compound through a suitable method like size-exclusion chromatography.
-
-
Crystallization Screening:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using high-throughput screening methods.
-
-
Data Collection and Structure Determination:
-
Once suitable crystals are obtained, collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement with the known apo-CRABP structure as a search model.
-
Refine the model and build the this compound molecule into the electron density map.
-
Conclusion and Future Directions
The interaction of this compound with cellular retinoic acid-binding proteins is a critical determinant of its therapeutic activity. The differential roles of CRABP I and CRABP II in directing this compound towards either metabolism or nuclear receptor activation highlight the complexity of its intracellular pharmacology. While it is established that this compound binds to CRABPs with high affinity, further quantitative biophysical studies are warranted to precisely define the binding kinetics and thermodynamics for each isoform. Such data, combined with a high-resolution crystal structure of the this compound-CRABP complex, would provide a more complete understanding of its mechanism of action and could inform the design of future retinoid-based therapeutics with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to pursue these important investigations.
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Napoli, J. L. (2017). Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(3), 244-255. [Link]
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Isoherranen, N., Zhong, G., & Thummel, K. E. (2022). CRABPs Alter all-trans-Retinoic Acid Metabolism by CYP26A1 via Protein-Protein Interactions. International Journal of Molecular Sciences, 23(9), 4691. [Link]
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Fogh, K., Voorhees, J. J., & Astrom, A. (1994). Characterization of human cellular retinoic acid-binding proteins-I and -II: ligand binding affinities and distribution in skin. Archives of Biochemistry and Biophysics, 311(1), 86-94. [Link]
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Kleywegt, G. J., Bergfors, T., Senn, H., Le Motte, P., Gsell, B., Shudo, K., & Jones, T. A. (1994). Crystal structures of cellular retinoic acid binding proteins I and II in complex with all-trans-retinoic acid and a synthetic retinoid. Structure, 2(12), 1241-1258. [Link]
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A Technical Guide to Preclinical Evaluation of Acitretin for Ichthyosis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ichthyoses represent a heterogeneous group of genetic disorders characterized by defects in epidermal cornification, leading to scaling, hyperkeratosis, and impaired skin barrier function. Systemic retinoids, particularly the second-generation compound acitretin, are a cornerstone of therapy for severe forms of these disorders.[1][2][3] This guide provides a technical framework for the preclinical evaluation of this compound and novel retinoid-based compounds for ichthyosis. We delve into the molecular mechanism of this compound, provide a rationale for model selection, outline key efficacy and safety assessment protocols, and offer insights into data interpretation. The objective is to equip researchers with a robust, scientifically-grounded strategy for advancing therapeutic candidates from the laboratory toward clinical validation.
The Pathophysiological Landscape of Ichthyosis
Ichthyosis is not a single disease but a family of more than 50 distinct monogenic disorders.[4][5] While clinically diverse, they share a common endpoint: a dysfunctional epidermal barrier. The genetic culprits often encode proteins essential for lipid metabolism, structural integrity (e.g., keratins, filaggrin), or terminal differentiation of keratinocytes.[5][6][7] This genetic defect initiates a pathological cascade: impaired barrier function leads to increased transepidermal water loss (TEWL), which in turn triggers a compensatory, yet ineffective, hyperproliferation of keratinocytes.[7] The result is the characteristic phenotype of scaling and thickened skin. Understanding the specific genetic basis of the ichthyosis subtype being targeted is paramount for designing relevant preclinical studies.
This compound: A Second-Generation Retinoid
This compound is a synthetic, aromatic analog of retinoic acid and the active metabolite of etretinate.[8][9] It largely replaced etretinate in clinical practice due to a more favorable pharmacokinetic profile, specifically a significantly shorter elimination half-life (approximately 50 hours for this compound versus 120 days for etretinate).[10][11] This distinction is critical, as the high teratogenicity of retinoids necessitates a shorter washout period.[3][11] this compound's therapeutic efficacy in disorders of keratinization stems from its ability to normalize epidermal cell proliferation, differentiation, and cornification.[8][12][13]
Core Mechanism of Action: The Retinoid Signaling Pathway
This compound exerts its effects by modulating gene transcription through nuclear receptors.[12] Unlike some retinoids, it does not act alone but requires conversion to its active metabolites which then bind to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), each of which has three isotypes (α, β, γ).[14][15]
The process unfolds as follows:
-
Cellular Entry & Binding: this compound enters the target keratinocyte.
-
Receptor Heterodimerization: Its metabolites bind to RARs, which then form a heterodimer with RXRs.
-
Nuclear Translocation & DNA Binding: This RAR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[12][16]
-
Transcriptional Regulation: Binding to RAREs recruits a complex of co-activator or co-repressor proteins, which ultimately enhances or suppresses the transcription of downstream genes.[15][17]
This signaling cascade modulates genes involved in:
-
Keratinocyte Proliferation: Downregulating hyperproliferation.[1][8]
-
Epidermal Differentiation: Normalizing the expression of structural proteins like keratins and filaggrin.[8][18]
-
Inflammation: Reducing the expression of pro-inflammatory cytokines.[9][12]
Detailed Protocol: Immunohistochemical (IHC) Staining for Epidermal Differentiation Markers
This protocol provides a framework for assessing protein expression changes in skin biopsies from treated and control animals.
-
Tissue Preparation:
-
1.1. Euthanize the animal according to IACUC-approved guidelines.
-
1.2. Excise full-thickness skin biopsies (4-6 mm punch) from the treated and control sites.
-
1.3. Fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
1.4. Transfer tissues to 70% ethanol for storage.
-
1.5. Process tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
1.6. Section the paraffin blocks at 4-5 µm thickness and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
2.1. Bake slides at 60°C for 1 hour.
-
2.2. Immerse slides in xylene (2 changes, 5 minutes each).
-
2.3. Rehydrate through a graded series of ethanol: 100% (2 changes, 3 min each), 95% (2 min), 70% (2 min).
-
2.4. Rinse in distilled water.
-
-
Antigen Retrieval:
-
3.1. Place slides in a retrieval solution (e.g., Citrate Buffer, pH 6.0).
-
3.2. Heat slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Causality: This step is crucial to unmask antigenic epitopes that are cross-linked by formalin fixation, allowing the primary antibody to bind.
-
3.3. Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
3.4. Rinse slides in Tris-Buffered Saline with Tween 20 (TBST).
-
-
Staining Procedure:
-
4.1. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for HRP-based detection). Rinse with TBST.
-
4.2. Apply a protein blocking solution (e.g., 5% normal goat serum in TBST) and incubate for 30-60 minutes. Causality: This step prevents non-specific binding of the primary and secondary antibodies to the tissue, reducing background noise.
-
4.3. Incubate with the primary antibody (e.g., anti-Keratin 10, anti-Filaggrin) diluted in antibody diluent overnight at 4°C.
-
4.4. Rinse with TBST (3 changes, 5 minutes each).
-
4.5. Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
4.6. Rinse with TBST.
-
4.7. Incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) for 30 minutes.
-
4.8. Rinse with TBST.
-
4.9. Develop the signal with a chromogen substrate (e.g., DAB). Monitor under a microscope until desired stain intensity is reached.
-
4.10. Stop the reaction by immersing slides in water.
-
-
Counterstaining and Mounting:
-
5.1. Counterstain with Hematoxylin for 30-60 seconds.
-
5.2. "Blue" the counterstain in running tap water or a bluing agent.
-
5.3. Dehydrate slides through graded ethanol and clear in xylene.
-
5.4. Coverslip with a permanent mounting medium.
-
Safety and Toxicological Profiling
While this compound is an established drug, any preclinical program for a novel retinoid must include rigorous safety evaluation. Even for this compound, formulation changes or combination therapies warrant new safety studies.
-
Standard Toxicology: Conduct repeat-dose oral toxicity studies in at least two species (one rodent, one non-rodent, e.g., rat and dog) for a duration relevant to the intended clinical use. [19]* Retinoid-Specific Toxicities: Pay close attention to the known class effects of retinoids.
-
Mucocutaneous Effects: Dryness, erythema, scaling. [11] * Hepatotoxicity: Monitor liver function tests (ALT, AST) and conduct histopathological examination of the liver. [8][19] * Hyperlipidemia: Monitor serum triglycerides and cholesterol. [11] * Bone Effects: Long-term studies in animals have shown premature epiphyseal closure and hyperostotic changes. [14][19]Radiographic evaluation of long bones and spine is essential in chronic toxicity studies.
-
Teratogenicity: This is the most severe risk and must be thoroughly evaluated in reproductive toxicology studies. [8][9]
Organ System Common Preclinical Findings in Animal Models Clinical Relevance/Monitoring Skin/Mucosa Erythema, scaling, alopecia, cheilitis Dose-limiting side effects, managed with emollients. Liver Elevated transaminases, hepatocellular changes Requires routine liver function monitoring in patients. Blood Lipids Hypertriglyceridemia, hypercholesterolemia Requires baseline and periodic lipid profile monitoring. Skeletal Premature epiphyseal closure (in young animals), hyperostosis, ligament calcification A concern for long-term pediatric use; requires careful consideration of risk-benefit. [14] | Reproductive | Severe teratogenicity (fetal abnormalities) | Absolute contraindication in pregnancy; requires stringent contraceptive measures. [3][9]|
-
Data Interpretation and Translational Considerations
The goal of preclinical studies is to build a compelling case for human trials. A successful data package for this compound or a related compound in an ichthyosis model would demonstrate:
-
Normalization of Epidermal Structure: A statistically significant reduction in stratum corneum thickness and normalization of epidermal stratification on histology.
-
Restoration of Differentiation Markers: Increased expression and correct localization of terminal differentiation proteins like loricrin and filaggrin, and normalization of keratin 10 expression. [18]* Improvement in Barrier Function: A significant decrease in TEWL measurements in in vivo models.
-
A Favorable Safety Margin: The therapeutic dose should be substantially lower than the dose at which significant toxicity is observed (No Observed Adverse Effect Level - NOAEL).
These findings, taken together, provide the rationale and the potential therapeutic window to guide the design of Phase 1 and Phase 2 clinical trials in patients with severe ichthyosis.
Conclusion
The preclinical evaluation of this compound for ichthyosis is a multifaceted process that requires a deep understanding of both the drug's mechanism and the disease's pathophysiology. By systematically selecting appropriate models, employing a battery of validated efficacy endpoints, and conducting thorough toxicological assessments, researchers can generate the critical data needed to de-risk clinical development. This guide provides a technical blueprint to ensure such studies are conducted with the scientific rigor necessary to translate promising preclinical findings into meaningful therapies for patients suffering from these debilitating skin disorders.
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Acitretin's Untapped Potential: A Technical Guide to Non-Dermatological Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acitretin, a second-generation systemic retinoid, is well-established in dermatology for its role in treating psoriasis and as a chemopreventive agent for non-melanoma skin cancers in high-risk populations.[1][2] Its mechanism of action, centered on the regulation of gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs), holds significant, yet largely unexplored, potential in the broader field of oncology.[3][4] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the application of this compound in non-dermatological cancers. We will delve into the core molecular mechanisms, extrapolate from its known effects in skin cancer, and provide detailed, actionable protocols to explore its efficacy in other malignancies such as breast, lung, prostate, and hematological cancers, where the retinoid signaling pathway is often dysregulated.
The Molecular Underpinnings of this compound's Action
This compound, the active metabolite of etretinate, exerts its biological effects by binding to nuclear retinoid receptors, which are ligand-activated transcription factors.[3][5] These receptors, comprising the RARs (α, β, γ) and RXRs (α, β, γ), form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3][6] This binding modulates the transcription of genes involved in critical cellular processes, including:
-
Cellular Proliferation and Differentiation: this compound can normalize abnormal cell growth and promote differentiation, a key mechanism in its anti-psoriatic and anti-cancer effects.[3]
-
Apoptosis Induction: In cancer cells, this compound can trigger programmed cell death. Studies in cutaneous squamous cell carcinoma have shown that this compound induces apoptosis through the CD95 (Fas) signaling pathway, involving the activation of caspase-8.[7][8]
-
Anti-inflammatory Effects: this compound can suppress the expression of pro-inflammatory cytokines, which may contribute to its anti-tumor activity.[5]
-
Inhibition of Angiogenesis: Research suggests that this compound can inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis.[9]
The following diagram illustrates the primary mechanism of action of this compound.
Caption: this compound's core mechanism of action.
Rationale for Expanding this compound Research into Non-Dermatological Cancers
The rationale for investigating this compound in non-dermatological cancers is grounded in the frequent dysregulation of RAR and RXR expression and signaling in these malignancies. The presence of these receptors provides a molecular target for this compound.
| Cancer Type | RAR/RXR Expression and Significance | Supporting Citations |
| Breast Cancer | RARα expression correlates with retinoid-induced growth inhibition, even in estrogen receptor (ER)-negative cell lines. This suggests that RARα could be a biomarker for retinoid sensitivity. | [5][8][10] |
| Lung Cancer | Decreased expression of RARs and RXRs is a common event in non-small cell lung cancer (NSCLC) and is associated with a poorer prognosis. Loss of RARβ expression is particularly implicated in retinoid resistance. | [1][3][9][11] |
| Prostate Cancer | The cellular distribution of RARα and RARγ is altered in prostate pathologies, including cancer, suggesting a role for retinoid signaling in disease progression. | [12][13][14] |
| Leukemia | RARs and RXRs are expressed in non-M3 acute myeloid leukemia (AML) blast cells. ATRA-induced expression of RARβ may be a marker for retinoid sensitivity. | [7][15][16][17] |
| Colorectal Cancer | Retinoic acid signaling is implicated in driving differentiation towards the absorptive lineage, and reduced RXR target gene expression correlates with a worse prognosis. | [18][19] |
A Framework for Preclinical Investigation
This section outlines a structured approach for the preclinical evaluation of this compound in non-dermatological cancer models.
In Vitro Studies
The initial phase of research should focus on cell-based assays to determine the direct effects of this compound on cancer cell lines.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A stepwise workflow for in vitro studies of this compound.
Detailed Protocols:
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Treat cells with this compound and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated forms of Akt and ERK, Caspase-8, Fas/FasL) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine changes in protein expression and phosphorylation.
Overcoming this compound Resistance
Understanding and overcoming potential resistance mechanisms is crucial for clinical translation.
Potential Mechanisms of this compound Resistance
| Mechanism | Diagnostic Experiment | Potential Strategy |
| Altered Retinoid Receptor Expression | Western Blot for RARα and RXRα | Combination with agents that upregulate RAR/RXR expression. |
| Increased Drug Efflux | Western Blot for ABC transporters (e.g., P-glycoprotein) | Combination with ABC transporter inhibitors. |
| Activation of Bypass Signaling Pathways | Western Blot for p-Akt and p-ERK1/2 | Combination with PI3K/Akt or MEK/ERK inhibitors. |
| Impaired Apoptotic Machinery | Western Blot for Fas/FasL, cleaved Caspase-8 | Combination with pro-apoptotic agents. |
Protocol 4: Developing an this compound-Resistant Cell Line
-
Dose Escalation: Continuously expose the parental cancer cell line to gradually increasing concentrations of this compound over several months.
-
IC50 Confirmation: Periodically perform MTT assays to monitor the IC50 value. A significant increase (e.g., >5-fold) indicates the development of resistance.
-
Molecular Characterization: Analyze the resistant cell line for the potential resistance mechanisms described in the table above.
In Vivo Studies
Promising in vitro results should be validated in animal models of non-dermatological cancers.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: A generalized workflow for in vivo studies of this compound.
Protocol 5: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 10-20 mg/kg) or vehicle daily by oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Tissue Analysis: Analyze tumor tissue by immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3), and by Western blot for signaling pathway modulation.
Future Directions and Clinical Considerations
The preclinical data generated through the proposed framework will be instrumental in designing future clinical trials. Key considerations for clinical development include:
-
Patient Selection: Biomarkers such as RARα expression could be used to select patients most likely to respond to this compound therapy.
-
Combination Therapies: Based on preclinical findings of resistance mechanisms, combination therapies with targeted agents (e.g., PI3K/mTOR inhibitors, MEK inhibitors) or conventional chemotherapy should be explored to enhance efficacy.
-
Dosing and Toxicity: The well-established safety profile of this compound in dermatology provides a strong starting point for dose-finding studies in oncology. However, long-term administration will require careful monitoring for known side effects.[1]
Conclusion
While this compound's role in oncology has been largely confined to dermatological applications, a strong scientific rationale exists for its investigation in a broader range of cancers. By leveraging its known mechanisms of action and the frequent dysregulation of retinoid signaling pathways in non-dermatological malignancies, researchers can unlock the full therapeutic potential of this established drug. The experimental frameworks and protocols provided in this guide offer a clear and actionable path for initiating this important line of inquiry.
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Methodological & Application
Application Note: Acitretin's Pro-Differentiative Potential in Human Keratinocytes—An In Vitro Assay Protocol
Introduction: The Therapeutic Rationale of Acitretin in Keratinization Disorders
This compound, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1][2] Its therapeutic efficacy stems from its profound ability to modulate epidermal cell proliferation and normalize differentiation.[3][4] Unlike cytotoxic or broadly immunosuppressive agents, this compound functions as a sophisticated regulator of gene expression.[2][5] In hyperproliferative conditions like psoriasis, where the skin cell turnover is dramatically accelerated, this compound slows this process, reducing the characteristic scaling, erythema, and plaque thickness.[5][6]
The molecular basis of this compound's action lies in its interaction with nuclear receptors. As a synthetic analog of vitamin A, this compound and its metabolites bind to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][7] This binding event initiates a cascade of transcriptional regulation. The activated receptor complexes (heterodimers of RAR and RXR) bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[7] This interaction modulates the transcription of genes critical for controlling cellular proliferation, differentiation, and inflammation, thereby restoring a more normalized pattern of epidermal growth.[3][7]
This application note provides a comprehensive, field-proven protocol for an in vitro assay to characterize and quantify the effects of this compound on human epidermal keratinocyte differentiation. This self-validating system is designed for researchers, scientists, and drug development professionals seeking to investigate the pro-differentiative capacity of this compound or novel compounds with similar mechanisms.
Core Principle of the Assay
This assay quantifies the influence of this compound on the expression of key protein markers that define the progressive stages of keratinocyte differentiation. Primary human epidermal keratinocytes are cultured in a low-calcium medium to maintain a proliferative, undifferentiated state.[8] Differentiation is then synchronously induced by increasing the extracellular calcium concentration—a well-established method known as the "calcium switch".[9][10] The expression of early and late differentiation markers is subsequently analyzed at both the mRNA and protein levels, providing a multi-faceted view of this compound's biological activity.
Key Keratinocyte Differentiation Markers:
-
Basal/Proliferative Markers: Keratin 5 (KRT5) and Keratin 14 (KRT14) are characteristic of the undifferentiated, basal layer of the epidermis.[9]
-
Early Differentiation Markers: Keratin 1 (KRT1) and Keratin 10 (KRT10) signify the commitment of keratinocytes to differentiate as they move into the suprabasal layers.[8][11]
-
Late/Terminal Differentiation Markers: Involucrin (IVL), Loricrin (LOR), and Filaggrin (FLG) are essential precursor proteins for the formation of the cornified envelope, the ultimate barrier structure of the skin.[9][12]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental process, the following diagrams illustrate the key signaling pathway and the overall assay workflow.
Figure 1: this compound Signaling Pathway. this compound enters the keratinocyte, binds to cytosolic retinoic acid-binding protein (CRABP), and is transported to the nucleus. There, it activates RARs, which form heterodimers with RXRs. This complex binds to RAREs on the DNA, modulating the transcription of genes that control keratinocyte differentiation.[1][7]
Figure 2: Experimental Workflow. The workflow begins with culturing primary keratinocytes in a proliferative state, followed by simultaneous induction of differentiation and treatment with this compound. Finally, cells are harvested for multi-level analysis of differentiation markers.
Detailed Experimental Protocols
A. Keratinocyte Culture and Differentiation Induction
-
Cell Culture: Culture primary normal human epidermal keratinocytes (NHEK) in a serum-free keratinocyte growth medium formulated with a low calcium concentration (e.g., 0.06 mM) to maintain the cells in a proliferative, undifferentiated state.[9] Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Passaging: When cells reach 70-80% confluency, passage them using standard subculture protocols. Avoid letting cells become fully confluent during the expansion phase.
-
Seeding for Experiment: Seed NHEK into appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Differentiation Induction (Calcium Switch):
-
Aspirate the low-calcium growth medium.
-
Wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium.
-
Add keratinocyte growth medium containing a high calcium concentration (final concentration of 1.2 mM to 1.8 mM) to induce differentiation.[8][13]
-
Simultaneously, add this compound (dissolved in DMSO) to the high-calcium medium at the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control group treated with an equivalent concentration of DMSO (e.g., 0.1%).
-
-
Incubation: Incubate the treated cells for a predetermined time course, typically between 48 and 96 hours, to allow for the expression of differentiation markers.
B. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Isolation: At the designated time point, wash cells with cold DPBS and lyse them directly in the culture dish using a suitable lysis buffer from an RNA isolation kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for human KRT1, KRT10, IVL, LOR, FLG, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[14]
C. Western Blotting for Protein Expression
-
Protein Extraction: Wash cells with cold DPBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IVL, LOR, or FLG overnight at 4°C.[15][16] Use an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software.
D. Immunofluorescence (IF) for Protein Localization and Expression
-
Cell Fixation: Culture and treat cells on sterile glass coverslips or chamber slides.[17] At the endpoint, wash with DPBS, fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize with 0.1-0.25% Triton X-100 in DPBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA, 22.5 mg/mL glycine in PBST) for 30 minutes.[17]
-
Primary Antibody Incubation: Incubate cells with primary antibodies against KRT10 or IVL overnight at 4°C.[18][19][20]
-
Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI.[17] Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. The results should demonstrate a dose-dependent effect of this compound on the expression of differentiation markers.
Table 1: Effect of this compound on Keratinocyte Differentiation Marker Gene Expression (Hypothetical Data)
| Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) | |||
|---|---|---|---|---|
| KRT10 | IVL | LOR | FLG | |
| Vehicle (0.1% DMSO) | 1.00 ± 0.15 | 1.00 ± 0.21 | 1.00 ± 0.18 | 1.00 ± 0.25 |
| This compound (0.1 µM) | 1.85 ± 0.22* | 2.50 ± 0.30* | 2.10 ± 0.25* | 1.95 ± 0.28* |
| This compound (1.0 µM) | 3.50 ± 0.41** | 5.80 ± 0.55** | 4.90 ± 0.48** | 4.65 ± 0.51** |
| This compound (10 µM) | 6.20 ± 0.65*** | 10.5 ± 1.1*** | 9.80 ± 0.95*** | 9.20 ± 1.0*** |
Data are presented as mean ± SD (n=3). Statistical analysis performed using one-way ANOVA with post-hoc test (p<0.05, **p<0.01, **p<0.001 compared to vehicle control).
Table 2: Densitometric Analysis of Western Blots for Late Differentiation Markers (Hypothetical Data)
| Treatment | Relative Protein Expression (Normalized to Loading Control) | ||
|---|---|---|---|
| Involucrin | Loricrin | Filaggrin | |
| Vehicle (0.1% DMSO) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.19 |
| This compound (1.0 µM) | 4.50 ± 0.45** | 3.80 ± 0.39** | 3.55 ± 0.41** |
| This compound (10 µM) | 8.10 ± 0.78*** | 7.50 ± 0.81*** | 7.10 ± 0.75*** |
*Data are presented as mean ± SD (n=3). Statistical analysis performed using one-way ANOVA with post-hoc test (**p<0.01, **p<0.001 compared to vehicle control).
Conclusion and Trustworthiness of the Protocol
The protocols detailed in this application note provide a robust and reproducible framework for assessing the impact of this compound on keratinocyte differentiation. By employing a multi-tiered analysis that includes gene expression (qRT-PCR) and protein-level validation (Western Blot and Immunofluorescence), this system ensures self-validation. An observed increase in the mRNA of a differentiation marker should be corroborated by a corresponding increase in its protein product. This multi-endpoint approach provides a high degree of confidence in the generated data, making it suitable for basic research, drug screening, and mechanistic studies into retinoid action in the skin.
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Title: Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells - PubMed Source: PubMed URL: [Link]
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Title: Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control | PLOS One Source: PLOS One URL: [Link]
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Title: this compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
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Title: Addressing Differentiation in Live Human Keratinocytes by Assessment of Membrane Packing Order - Frontiers Source: Frontiers in Cell and Developmental Biology URL: [Link]
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Title: Western blotting detection for cytokeratin 5, 10, 14, and loricrin,... - ResearchGate Source: ResearchGate URL: [Link]
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Title: Immunofluorescent staining of keratin fibers in cultured cells - PubMed Source: PubMed URL: [Link]
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Title: In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Comparative study of histopathological and immunohistochemical findings in skin biopsies from patients with psoriasis before and after treatment with this compound - PubMed Source: PubMed URL: [Link]
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Title: Stagewise keratinocyte differentiation from human embryonic stem cells by defined signal transduction modulators - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Figure 4. Keratinocyte derivation procedure in defined conditions. See... - ResearchGate Source: ResearchGate URL: [Link]
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Title: A new method for quantifying keratinocyte differentiation using immunofluorescent staining of involucrin and cytofluorography - PubMed Source: PubMed URL: [Link]
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Title: Regulation of keratinocyte proliferation and differentiation by all-trans-retinoic acid, 9-cis-retinoic acid and 1,25-dihydroxy vitamin D3 - PubMed Source: PubMed URL: [Link]
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Application Notes and Protocols: Acitretin in a Psoriasis Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Hyperproliferation and Inflammation in Psoriasis with Acitretin
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, leading to the formation of erythematous, scaly plaques.[1][2] The pathogenesis involves a complex interplay between the innate and adaptive immune systems, resulting in the overproduction of pro-inflammatory cytokines that drive the pathological changes in the skin.[3] this compound, a second-generation oral retinoid, is an established systemic therapy for severe psoriasis.[4][5][6] Its therapeutic effects are attributed to its ability to normalize epidermal cell proliferation, differentiation, and cornification.[4] this compound is not considered cytotoxic or immunosuppressive, making it a safer alternative to other systemic therapies like methotrexate and cyclosporine for long-term management.[7][8]
The precise molecular mechanism of this compound is not fully elucidated but is known to involve the activation of nuclear retinoic acid receptors (RARs), which in turn regulate gene transcription related to cell differentiation, proliferation, and inflammation.[7][9] By modulating these pathways, this compound reduces the characteristic scaling, erythema, and thickness of psoriatic lesions.[8]
To investigate the efficacy and mechanisms of novel anti-psoriatic agents in a preclinical setting, robust and clinically relevant animal models are indispensable. Xenograft mouse models, where human psoriatic skin is transplanted onto immunocompromised mice, offer a powerful tool to study the disease in a humanized context.[10] These models allow for the maintenance of the complex cellular and structural characteristics of human psoriatic lesions, providing a valuable platform for evaluating therapeutic interventions.[10][11]
This guide provides a comprehensive overview and detailed protocols for utilizing a psoriasis xenograft mouse model to evaluate the therapeutic efficacy of this compound.
This compound's Mechanism of Action in Psoriasis
This compound's therapeutic effects in psoriasis stem from its ability to modulate keratinocyte function and exert anti-inflammatory actions.
-
Normalization of Keratinocyte Proliferation and Differentiation: In psoriatic skin, keratinocytes exhibit a hyperproliferative state with an accelerated transit time from the basal layer to the stratum corneum.[2][12] this compound helps to normalize this process by inhibiting epidermal cell growth and promoting proper differentiation.[9] This leads to a reduction in epidermal thickness (acanthosis) and scaling (hyperkeratosis and parakeratosis), which are hallmark histological features of psoriasis.[1][12]
-
Anti-inflammatory Effects: this compound exhibits immunomodulatory properties by inhibiting the accumulation of polymorphonuclear leukocytes in the epidermis and modulating T-cell responses.[8][9] It also decreases the release of pro-inflammatory mediators.[4]
The following diagram illustrates the key signaling pathways influenced by this compound in psoriatic keratinocytes.
Caption: this compound binds to RARs, modulating gene transcription to normalize keratinocyte activity and reduce inflammation.
Psoriasis Xenograft Mouse Model: Establishment and this compound Treatment
The establishment of a psoriasis xenograft model is a critical first step for in vivo drug evaluation. This typically involves transplanting non-lesional or lesional psoriatic skin onto immunocompromised mice, such as SCID or AGR129 mice.[10]
Experimental Workflow
The following diagram outlines the key stages of the experimental workflow, from model creation to data analysis.
Caption: Workflow for evaluating this compound in a psoriasis xenograft mouse model.
Protocol 1: Establishment of the Psoriasis Xenograft Mouse Model
Materials:
-
Full-thickness human psoriatic plaque and non-lesional skin biopsies (obtained with appropriate ethical approval)
-
Immunocompromised mice (e.g., SCID, NOD/SCID, or AGR129)
-
Sterile surgical instruments
-
Sutures or surgical clips
-
Anesthesia (e.g., isoflurane)
-
Antibiotics and analgesics as per institutional guidelines
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and prepare the surgical site on the dorsal side by shaving and disinfecting the skin.
-
Graft Bed Preparation: Create a full-thickness wound bed by excising a section of the mouse skin.
-
Graft Placement: Place the human skin graft (dermal side down) onto the wound bed.
-
Suturing: Secure the graft in place using sutures or surgical clips.
-
Post-operative Care: Administer analgesics and antibiotics as required and monitor the mice for signs of infection or graft rejection. The psoriatic phenotype typically develops over several weeks.[13]
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Oral gavage needles
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The oral bioavailability of retinoids can be low and variable, so consistent formulation is key.[14] Doses in mouse studies have ranged from 3 to 10 mg/kg/day.[15][16]
-
Administration: Once the psoriatic phenotype is established in the xenografts, randomize the mice into treatment and vehicle control groups. Administer this compound or vehicle daily via oral gavage.
-
Treatment Duration: The treatment period can vary, but a duration of 2-4 weeks is common to observe significant therapeutic effects.
Evaluating Therapeutic Efficacy
A multi-faceted approach is essential to accurately assess the efficacy of this compound in the xenograft model. This includes clinical, histological, and molecular evaluations.
Clinical Assessment: Psoriasis Area and Severity Index (PASI) Scoring
The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity of psoriasis in humans and has been adapted for use in mouse models.[17][18] The modified mouse PASI score evaluates erythema (redness), scaling (desquamation), and induration (thickness) of the grafted skin.[18][19][20]
Protocol 3: Modified PASI Scoring for Xenograft Grafts
-
Scoring Parameters: Score each of the following parameters on a scale of 0-4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked):
-
Erythema: Redness of the graft.
-
Scaling: Amount of visible scaling and flaking.
-
Induration: Thickness of the graft, which can be assessed by palpation or measured with calipers.
-
-
Total Score: The sum of the individual scores gives the total PASI score (maximum of 12).
-
Frequency: Perform scoring daily or every other day throughout the treatment period.
| Parameter | 0 (None) | 1 (Slight) | 2 (Moderate) | 3 (Marked) | 4 (Very Marked) |
| Erythema | No redness | Faint pink | Pinkish-red | Distinct red | Deep, beefy red |
| Scaling | No scaling | Fine, sparse scales | Moderate scaling | Coarse, thick scales | Very thick, adherent scales |
| Induration | No thickening | Barely palpable | Easily palpable | Clearly elevated | Very thick and firm |
Histological Analysis
Histological examination of skin biopsies provides a quantitative assessment of the microscopic changes in the skin architecture.
Protocol 4: Hematoxylin and Eosin (H&E) Staining
-
Tissue Processing: At the end of the treatment period, euthanize the mice and collect the skin grafts. Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.[21]
-
Sectioning and Staining: Cut 5-7 µm sections and stain with H&E.[21]
-
Microscopic Evaluation: Assess for the following key psoriatic features:
-
Epidermal Thickness (Acanthosis): Measure the thickness of the epidermis.[1]
-
Parakeratosis: Presence of nucleated cells in the stratum corneum.[3][12]
-
Granular Layer: Presence or absence of the stratum granulosum.[2][12]
-
Inflammatory Infiltrate: Assess the density and composition of immune cells in the dermis.[3][12]
-
Immunohistochemical (IHC) Analysis
IHC allows for the visualization and quantification of specific protein markers related to proliferation, differentiation, and inflammation within the skin tissue.
Protocol 5: Immunohistochemistry for Key Psoriasis Markers
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by heat-induced epitope retrieval.[22][23]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.[22][24]
-
Primary Antibody Incubation: Incubate with primary antibodies against markers of interest.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and a chromogen such as DAB to visualize the staining.[22]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.[22]
-
Quantification: Analyze the staining intensity and the number of positive cells.[21]
| Marker | Cellular Process | Expected Change with this compound |
| Ki-67 | Proliferation | Decrease |
| Keratin 10 (K10) | Differentiation | Increase/Normalization |
| Involucrin | Differentiation | Increase/Normalization |
| CD3 | T-cell Infiltration | Decrease |
| Myeloperoxidase (MPO) | Neutrophil Infiltration | Decrease |
Rationale for Marker Selection:
-
Ki-67: A marker of cellular proliferation, its expression is elevated in the basal and suprabasal layers of psoriatic epidermis.[23]
-
Keratin 10 (K10) and Involucrin: These are markers of terminal keratinocyte differentiation.[25][26] Their expression is often reduced or abnormally distributed in psoriasis and is expected to normalize with effective treatment.[25][26]
-
CD3: A pan T-cell marker used to quantify the infiltration of T-lymphocytes, which play a central role in psoriasis pathogenesis.[27]
-
Myeloperoxidase (MPO): An enzyme found in neutrophils, which are key components of the inflammatory infiltrate in psoriatic lesions.[23]
Conclusion and Future Directions
The psoriasis xenograft mouse model provides a robust and clinically relevant platform for evaluating the therapeutic potential of compounds like this compound. By combining clinical scoring with detailed histological and immunohistochemical analyses, researchers can gain a comprehensive understanding of a drug's efficacy and mechanism of action. Future studies could incorporate more advanced molecular techniques, such as RNA sequencing or proteomics, to further elucidate the downstream effects of this compound and identify novel therapeutic targets for psoriasis. The standardization of these models and evaluation methods is crucial for ensuring the reproducibility and translational value of preclinical psoriasis research.[28]
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Bhatia, A., & Singh, A. (Year). This compound in dermatology. Source. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of Acitretin in Human Plasma
Abstract
This application note provides a detailed, robust, and fully validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Acitretin in human plasma. This compound, a second-generation oral retinoid, is a critical therapy for severe skin disorders such as psoriasis.[1][2] Its therapeutic efficacy and potential for toxicity necessitate precise monitoring of plasma concentrations. This protocol employs a liquid-liquid extraction (LLE) technique for sample clean-up and utilizes retinyl acetate as an internal standard to ensure accuracy and precision. The method is validated according to international guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction and Scientific Principle
This compound is the active metabolite of etretinate and is preferred in clinical practice due to its significantly shorter elimination half-life.[1] However, its pharmacokinetic profile can exhibit considerable inter-individual variability. Furthermore, this compound is a known teratogen, and its plasma levels must be carefully managed, especially in patients of childbearing potential.[3][4] Therefore, a reliable analytical method for its quantification is paramount for both clinical safety and research.
This method is based on the principle of reversed-phase chromatography . In this mode, the stationary phase (a C18 silica-based column) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the organic mobile phase.
The causality for our component choices is as follows:
-
C18 Column: The long alkyl chains of the C18 stationary phase provide strong hydrophobic interactions with this compound, allowing for effective separation from more polar endogenous plasma components.
-
Acidified Mobile Phase: The mobile phase contains a small amount of acetic acid. This compound has a carboxylic acid moiety; maintaining an acidic pH (below its pKa) ensures it remains in its neutral, protonated form. This prevents peak tailing and provides consistent, sharp chromatographic peaks, which is essential for accurate quantification.[1][5]
-
Internal Standard (IS): Retinyl acetate is used as the internal standard. Its structural similarity to this compound ensures that it behaves comparably during the extraction and injection process. Any sample loss or variation in injection volume will affect both the analyte and the IS proportionally, allowing the ratio of their peak areas to be used for accurate calculation, thereby correcting for potential errors.[6][7]
-
UV Detection at 350 nm: this compound possesses a chromophore that strongly absorbs UV light. The selection of 350 nm aligns with its maximum absorbance wavelength, providing optimal sensitivity for detection.[6][7]
A critical consideration when handling this compound is its sensitivity to light, which can cause isomerization to 13-cis-acitretin and other degradants.[6][8] Therefore, all sample and standard preparation steps must be performed under yellow or red light, and samples should be stored in amber vials to protect them from light exposure. [8]
Materials, Reagents, and Equipment
Reagents and Chemicals
-
This compound Reference Standard (≥98.0% purity)
-
Retinyl Acetate (Internal Standard, ≥95% purity)
-
HPLC Grade Acetonitrile
-
HPLC Grade Methanol
-
HPLC Grade n-Butanol
-
Glacial Acetic Acid (ACS Grade)
-
Potassium Phosphate Dibasic (K₂HPO₄) (ACS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free Human Plasma (with K₃EDTA as anticoagulant)
Equipment and Consumables
-
HPLC system with UV/Vis Detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical Balance
-
pH Meter
-
Centrifuge capable of 4000 x g
-
Vortex Mixer
-
Pipettes and precision tips
-
1.5 mL amber glass autosampler vials with inserts
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.45 µm, PTFE)
Detailed Protocols and Methodology
Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and 0.3% v/v Glacial Acetic Acid in water. A common starting ratio is 85:15 (Acetonitrile:Aqueous Acid). Filter through a 0.45 µm membrane filter and degas thoroughly before use. The exact ratio may be adjusted to optimize chromatographic separation.
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and Retinyl Acetate (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with Methanol. Store these solutions at -20°C in amber vials for up to one month.
-
Working Standard Solutions: Perform serial dilutions of the this compound stock solution with Methanol to prepare working standards at various concentrations. These will be used to spike plasma for the calibration curve.
-
Internal Standard Working Solution (10 µg/mL): Dilute the 1 mg/mL IS stock solution with Methanol.
Preparation of Calibration Standards and Quality Controls
-
Label a series of 1.5 mL microcentrifuge tubes for each calibration point (e.g., 2, 5, 10, 50, 100, 250, 500 ng/mL).
-
Pipette 490 µL of drug-free human plasma into each tube.
-
Spike 10 µL of the appropriate this compound working standard solution into each tube to achieve the final target concentrations.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 6, 80, and 400 ng/mL) in the same manner using independently prepared working standards.
Sample Preparation: Liquid-Liquid Extraction (LLE) Protocol
The following workflow outlines the LLE procedure. This multi-step process is designed to first precipitate plasma proteins with acetonitrile and then selectively extract the drug and internal standard into an organic layer, leaving behind interfering substances.
Caption: Step-by-step liquid-liquid extraction workflow.
Chromatographic Conditions
All quantitative data should be summarized in clearly structured tables for easy comparison.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.3% Acetic Acid (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 30 µL |
| Column Temperature | 30°C |
| UV Detection | 350 nm |
| Internal Standard | Retinyl Acetate |
| Run Time | Approximately 15 minutes |
Method Validation and Performance
The trustworthiness of any analytical protocol is established through rigorous validation. This method was validated according to the principles outlined in the ICH guidelines.
Specificity
Specificity was assessed by analyzing blank plasma samples from six different sources. The resulting chromatograms showed no significant interfering peaks at the retention times of this compound or the internal standard, confirming the method's high specificity.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 2 ng/mL to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration. A linear regression analysis yielded a correlation coefficient (R²) consistently greater than 0.99.[6][7]
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, high) on five separate occasions. The results, summarized below, fall well within the accepted limits of ±15% (±20% at the LLOQ).[6][8][9]
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 2 | 10.8% | 13.5% | +5.5% |
| Low QC | 6 | 7.2% | 9.8% | -2.1% |
| Medium QC | 80 | 4.5% | 6.1% | +1.3% |
| High QC | 400 | 3.9% | 5.5% | -0.8% |
Limit of Quantification (LLOQ)
The LLOQ was established as the lowest concentration on the calibration curve (2 ng/mL) that could be quantified with acceptable precision (CV < 20%) and accuracy (within ±20% of the nominal value).[6][7]
Extraction Recovery
The efficiency of the LLE process was determined by comparing the peak areas of extracted QC samples to those of unextracted standards of the same concentration. The mean extraction recovery was found to be 85.7% for this compound and 88.2% for the internal standard, indicating a consistent and effective extraction process.[6][7]
Stability
This compound stability was assessed under various conditions. It was found to be stable in plasma for at least 3 freeze-thaw cycles and for 1 month when stored at -80°C. However, significant degradation (up to 66%) was observed after 24 hours at room temperature under light exposure, reinforcing the need for protected handling.[6]
Overall Analytical Workflow
The entire process from sample receipt to final data reporting follows a structured, self-validating system.
Caption: High-level overview of the analytical process.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Mobile phase pH too high. 2. Column degradation. | 1. Ensure mobile phase pH is acidic. 2. Replace column with a new one. |
| Low Recovery | 1. Incomplete extraction. 2. Sample degradation. | 1. Ensure vigorous vortexing during LLE. 2. Protect samples from light at all times; process promptly. |
| No Peaks or Very Small Peaks | 1. Detector lamp off. 2. Injection error. | 1. Check detector status. 2. Verify autosampler operation and sample volume in vial. |
| Drifting Retention Times | 1. Leak in the system. 2. Inconsistent mobile phase. | 1. Check for leaks at all fittings. 2. Prepare fresh mobile phase and degas thoroughly. |
References
-
Lee, J. H., et al. (2009). A fully validated HPLC method for the simultaneous determination of this compound and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects. International Journal of Clinical Pharmacology and Therapeutics, 47(7), 476-82. [Link]
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Kumar, A., et al. (2011). Stability-indicating validation of this compound and isothis compound in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Biomedical Chromatography, 25(6), 680-8. [Link]
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Sungkyunkwan University. (n.d.). A fully validated HPLC method for the simultaneous determination of this compound and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects. Sungkyunkwan University Repository. [Link]
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Kumar, A., Monif, T., Khuroo, A., & Sasmal, D. (2011). Stability-indicating validation of this compound and isothis compound in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. ResearchGate. [Link]
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Porwal, P. K., & Kishlay, K. (2010). STABILITY-INDICATING RP-HPLC METHOD VALIDATION FOR this compound AND ITS RELATED SUBSTANCES IN CAPSULES. Journal of Pharmaceutical Research, 9(3), 122-125. [Link]
-
Porwal, P. K., & Kishlay, K. (2010). Stability-Indicating RP-HPLC Method Validation for this compound and its Related Substances in Capsules. Journal of Pharmaceutical Research. [Link]
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Subramaniyan, D. G., et al. (2016). DETERMINATION OF this compound IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD. International Journal of Pharmaceutics and Drug Analysis, 4(3), 147-152. [Link]
-
Gao, S., et al. (2015). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Molecules, 20(4), 6112-24. [Link]
-
ResearchGate. (n.d.). Stability results for this compound and isothis compound in human plasma. ResearchGate. [Link]
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Kumar, A., et al. (2011). Stability-indicating validation of this compound and isothis compound in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Scilit. [Link]
-
Subramaniyan, D. G., et al. (2016). DETERMINATION OF this compound IN PHARMA- CEUTICAL FORMULA- TIONS BY HPLC METHOD. Neliti. [Link]
-
Pratyusha, S. M., & Deepti, C. A. (2020). Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. Acta Scientific Pharmaceutical Sciences, 4(2), 94-97. [Link]
-
Porwal, P. K., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. Acta Pharmaceutica Sinica B, 4(6), 438-46. [Link]
-
Kim, H. J., et al. (2019). Clinical Factors Affecting the Serum Retention of a Teratogenic Etretinate after the this compound Administration. Development & Reproduction, 23(1), 35-43. [Link]
-
Porwal, P. K., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. PubMed Central (PMC). [Link]
-
Meyer, E., et al. (1994). Determination of this compound in the skin, in the suction blister, and in plasma of human volunteers after multiple oral dosing. Journal of Pharmaceutical Sciences, 83(5), 623-8. [Link]
-
Kaur, M., & Mahajan, R. (2023). This compound. StatPearls. [Link]
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Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]
-
Carpinella, I., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(15), 5707. [Link]
-
Phenomenex. (n.d.). Sample Preparation Simplified. Phenomenex. [Link]
-
ResearchGate. (n.d.). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. [Link]
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Application Notes and Protocols for Preclinical Evaluation of Acitretin in Cutaneous T-Cell Lymphoma
Introduction: The Therapeutic Rationale for Acitretin in Cutaneous T-Cell Lymphoma (CTCL)
Cutaneous T-cell lymphomas (CTCL) are a group of non-Hodgkin's lymphomas characterized by the accumulation of malignant T-cells in the skin.[1] The most prevalent subtypes include mycosis fungoides (MF) and Sézary syndrome (SS).[2][3] While many patients experience an indolent course, the disease can progress, leading to significant morbidity. Current therapeutic options are often not curative, highlighting the need for novel treatment strategies.[4]
Retinoids, which are derivatives of vitamin A, have emerged as a promising therapeutic class for CTCL due to their ability to regulate cellular differentiation, proliferation, and apoptosis.[5][6] this compound, a second-generation synthetic retinoid, is of particular interest. The biological effects of retinoids are mediated through their interaction with two families of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][7][8] this compound primarily binds to RARs, which then form heterodimers with RXRs to modulate gene transcription.[7][8][9] This guide provides a comprehensive overview of preclinical methodologies to investigate the therapeutic potential of this compound in CTCL.
Mechanism of Action: Retinoid Signaling in CTCL
The antitumor effects of this compound in CTCL are believed to be driven by its influence on gene expression, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[4][6] Upon binding to RARs, this compound initiates a cascade of molecular events that can include the upregulation of pro-apoptotic proteins and the downregulation of survival signals.[6][10] Studies have shown that retinoids can induce apoptosis in CTCL cells, and the synergistic activation of both RAR and RXR pathways may enhance this effect.[10]
dot
Caption: this compound signaling pathway in CTCL cells.
Part 1: In Vitro Evaluation of this compound in CTCL Cell Lines
In vitro studies using established CTCL cell lines are the foundational step in evaluating the preclinical efficacy of this compound. These experiments allow for a controlled assessment of the direct effects of the compound on tumor cell viability, proliferation, and apoptosis.
Recommended CTCL Cell Lines
A panel of well-characterized CTCL cell lines should be utilized to account for the heterogeneity of the disease.[3]
| Cell Line | Origin | Key Characteristics |
| Hut78 | Sézary Syndrome | Represents a leukemic form of CTCL.[3] |
| MyLa | Mycosis Fungoides | Derived from a plaque-stage MF lesion.[3] |
| HH | Aggressive CTCL | Represents a more aggressive form of the disease.[3] |
| SeAx | Sézary Syndrome | Another well-established Sézary syndrome cell line.[3] |
Experimental Protocols
This assay determines the dose-dependent effect of this compound on the metabolic activity of CTCL cells, which is an indicator of cell viability and proliferation.[11][12][13]
Protocol:
-
Cell Seeding: Seed CTCL cells (e.g., Hut78, MyLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound Treatment: After 24 hours of incubation to allow for cell adherence (for adherent lines) or stabilization, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT/CCK-8 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: For MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
dot
Caption: Workflow for cell viability and proliferation assay.
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following this compound treatment.[11][14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis.[15]
Protocol:
-
Cell Treatment: Seed CTCL cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Protocol:
-
Cell Treatment and Harvesting: Treat CTCL cells with this compound as described for the apoptosis assay. Harvest and wash the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[16]
Part 2: In Vivo Evaluation of this compound in CTCL Animal Models
In vivo studies are crucial to assess the therapeutic efficacy and safety of this compound in a more complex biological system.[17][18][19] Xenograft models, where human CTCL cells are implanted into immunodeficient mice, are commonly used.[1][3]
Recommended Animal Models
NOD scid gamma (NSG) mice are often preferred for their superior engraftment capabilities with human cells.[1][3]
| Mouse Strain | Key Features |
| NOD scid gamma (NSG) | Lacks mature T, B, and NK cells; deficient in cytokine signaling.[1] |
Experimental Protocols
Protocol:
-
Cell Preparation: Culture and harvest CTCL cells (e.g., Hut78, MyLa) during the logarithmic growth phase.
-
Subcutaneous Injection: Subcutaneously inject 5-10 x 10⁶ cells suspended in a mixture of media and Matrigel into the flank of each NSG mouse.[3]
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
Protocol:
-
Drug Administration: Administer this compound to the treatment group via oral gavage at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint Analysis: At the end of the study (when tumors in the control group reach a predetermined size or based on a set time point), euthanize the mice and excise the tumors.
-
Tissue Analysis: A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and another portion can be snap-frozen for molecular analysis (e.g., Western blot, RT-qPCR).
dot
Sources
- 1. Frontiers | “Next top” mouse models advancing CTCL research [frontiersin.org]
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Application Notes and Protocols for Studying Retinoid Signaling in HaCaT Cells Using Acitretin
Introduction: Elucidating Retinoid Action in Keratinocytes
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular proliferation, differentiation, and apoptosis. Their synthetic analogs are widely used in dermatology to treat various skin disorders, including psoriasis and ichthyosis.[1] Acitretin, a second-generation systemic retinoid, normalizes epidermal cell proliferation and differentiation, making it an effective therapy for hyperkeratotic disorders.[2] Its mechanism of action, however, is complex and involves the modulation of gene expression through nuclear receptors.[3]
The spontaneously immortalized human keratinocyte cell line, HaCaT, serves as a robust and widely accepted in vitro model for studying epidermal biology.[4] HaCaT cells can be maintained in an undifferentiated, proliferative state or induced to differentiate in a manner that mimics the stratification of the epidermis, making them an ideal system for investigating the effects of compounds like this compound.[5]
This guide provides a comprehensive framework for utilizing this compound to study retinoid signaling in HaCaT cells. We will detail the core principles of retinoid signal transduction, provide validated, step-by-step protocols for cell culture and experimental assays, and explain the scientific rationale behind key methodological choices.
The Core Mechanism: Retinoid Signaling Pathway
This compound exerts its effects by influencing the canonical retinoid signaling pathway. Once inside the cell, this compound is transported to the nucleus where it binds to two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[3][6] These receptors form heterodimers (RAR/RXR) that then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][7] This binding event recruits co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription.[8] This modulation of gene expression underlies this compound's ability to influence key cellular processes in keratinocytes.[2]
Figure 2: Experimental Workflow. A logical flow from HaCaT cell culture and differentiation through this compound treatment and subsequent downstream analyses.
PART 1: HaCaT Cell Culture and Differentiation
The differentiation state of HaCaT cells is critically dependent on the calcium concentration in the culture medium. [5]This property allows for the study of this compound's effects on both proliferating, undifferentiated keratinocytes and their differentiated counterparts.
Protocol 1.1: Maintaining Undifferentiated HaCaT Cells
Rationale: Culturing HaCaT cells in a low calcium environment prevents the formation of cell-cell junctions and the activation of differentiation-specific genes, thus maintaining them in a basal, proliferative state. [5] Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM), calcium-free
-
Fetal Bovine Serum (FBS), Chelex-treated to deplete calcium
-
L-Glutamine
-
Penicillin-Streptomycin (P/S)
-
Calcium Chloride (CaCl₂) solution, sterile
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA solution
Low-Calcium Growth Medium Preparation: To prepare 500 mL of low-calcium medium (final Ca²⁺ concentration ~0.03-0.07 mM):
-
Start with calcium-free DMEM.
-
Add 50 mL (10%) of Chelex-treated FBS.
-
Add 5 mL (1%) of P/S.
-
Add L-Glutamine to a final concentration of 4 mM.
-
If necessary, adjust the final calcium concentration by adding a calculated amount of sterile CaCl₂ solution.
Procedure:
-
Culture HaCaT cells in T-75 flasks with Low-Calcium Growth Medium at 37°C in a 5% CO₂ incubator.
-
Renew the medium every 2-3 days.
-
When cells reach 75-80% confluency, passage them. [4]4. To passage, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with 8-10 mL of Low-Calcium Growth Medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Protocol 1.2: Inducing HaCaT Cell Differentiation
Rationale: Switching to a high-calcium medium mimics the physiological trigger for keratinocyte differentiation in vivo, leading to the expression of differentiation markers like Keratin 10 (KRT10) and Involucrin (IVL). [5][7] Materials:
-
HaCaT cells cultured in Low-Calcium Growth Medium
-
High-Calcium Growth Medium (Standard DMEM with 10% regular FBS, final Ca²⁺ concentration ~1.8-2.8 mM)
Procedure:
-
Seed HaCaT cells from low-calcium cultures into multi-well plates at a desired density (e.g., 5 x 10⁴ cells/cm²).
-
Allow cells to attach overnight in Low-Calcium Growth Medium.
-
Aspirate the low-calcium medium and replace it with High-Calcium Growth Medium.
-
Incubate the cells for the desired period to allow for differentiation. A time-course of 3-7 days is typically sufficient to observe significant changes in differentiation markers. [4]
PART 2: this compound Treatment and Proliferation Assay
Protocol 2.1: this compound Treatment
Rationale: A dose-response and time-course experiment is essential to determine the optimal concentration and duration of this compound treatment for observing significant biological effects without causing excessive cytotoxicity. Studies have shown this compound affects HaCaT cell proliferation at concentrations ranging from 0.01 to 50 µM. [2][3] Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
HaCaT cells cultured in either low or high calcium medium
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in the appropriate cell culture medium (low or high calcium) to achieve the desired final concentrations. A common range to test is 0.1, 1, 5, and 10 µM. [9]3. Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Treatment: Aspirate the old medium from the HaCaT cell cultures and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours). [10]
Protocol 2.2: MTT Cell Proliferation Assay
Rationale: The MTT assay is a colorimetric method used to assess cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. [11][12] Materials:
-
This compound-treated and control HaCaT cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Following the this compound treatment period, add 10 µL of MTT solution to each well. [12]2. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [12]3. Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of DMSO to each well to dissolve the crystals. Gently swirl the plate for 15 minutes. [11]5. Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 0.1 - 50 µM | Covers the effective range observed in published studies for HaCaT cells. [2][3] |
| Treatment Duration | 24 - 72 hours | Allows for the observation of both early and later effects on proliferation and gene expression. [10] |
| Cell Seeding Density (96-well) | 1 x 10⁴ - 1 x 10⁵ cells/well | Ensures cells are in the logarithmic growth phase during treatment. [10][11] |
PART 3: Molecular Analysis of Retinoid Signaling
Protocol 3.1: Gene Expression Analysis by RT-qPCR
Rationale: Real-time quantitative PCR (RT-qPCR) is a sensitive method to measure changes in the mRNA levels of specific genes. This allows for the quantification of how this compound modulates the expression of retinoid target genes and keratinocyte differentiation markers.
Key Target Genes:
-
Retinoid Metabolism/Signaling: CRABP2, CYP26B1 (genes known to be regulated by retinoids). [13]* Basal Keratinocyte Marker: KRT14 (Keratin 14). [5]* Differentiation Markers: KRT10 (Keratin 10), IVL (Involucrin), TGM1 (Transglutaminase 1). [5][14]* Housekeeping Gene: GAPDH or ACTB (for normalization).
Procedure:
-
RNA Isolation: Following this compound treatment, wash cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes, and a SYBR Green master mix. Run the reaction in a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the target gene Ct values to the housekeeping gene (ΔCt) and calculate the relative fold change in gene expression using the 2-ΔΔCt method.
| Gene Target | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') | Source (Example) |
| KRT10 | ATTGTCAGCAGAAGCCGATGCC | GGTAAGCCTATCACCGCCAAAAC | OriGene HP217448 [15] |
| TGM1 | Commercially Available | Commercially Available | OriGene HP200339 [16] |
| IVL | GAG GAG GCA CTG AAT GAT GAG | GCT GAG GGT GAG GAG AAG AC | [14] |
| KRT14 | GGT GGT GGC TCC TAT GAG G | TGG GTT GGT TGG TGT CAT C | [17] |
Note: Primer sequences should always be validated for specificity and efficiency before use.
Protocol 3.2: Protein Expression Analysis by Western Blot
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, confirming that the changes observed at the mRNA level translate to changes in protein expression.
Key Protein Targets:
-
Retinoid Receptors: RARγ, RXRα (predominant isoforms in skin). [13]* Differentiation Markers: KRT14, KRT10.
-
Loading Control: β-Actin or GAPDH.
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-KRT10, anti-KRT14, anti-RARγ) overnight at 4°C. Dilutions should be optimized according to the manufacturer's datasheet.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
| Antibody Target | Host | Application | Example Source |
| Anti-KRT10 | Rabbit | WB, IHC | Sigma-Aldrich HPA012014 |
| Anti-KRT14 | Mouse | WB, IF, IHC | NKMax ATGA0338 |
Note: Antibody performance should be validated for the specific application and cell line.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust foundation for investigating the impact of this compound on retinoid signaling in HaCaT keratinocytes. By systematically analyzing changes in cell proliferation, and gene and protein expression, researchers can gain valuable insights into the molecular mechanisms that underpin the therapeutic effects of this important dermatological drug. This experimental framework is not only self-validating, moving from gene expression to protein confirmation, but also highly adaptable. Future studies could expand upon this work by exploring the role of specific RAR and RXR isoforms using siRNA-mediated knockdown, or by investigating the impact of this compound on other signaling pathways known to crosstalk with retinoid signaling in the skin.
References
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Zhang M, Zhu L, Feng Y, et al. Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells. Arch Dermatol Res. 2008;300(10):557-562. [Link] [2][3]2. Leid M, Kastner P, Lyons R, et al. Purification, cloning, and RXR identity of the HeLa cell factor with which RAR or TR heterodimerizes to bind target sequences efficiently. Cell. 1992;68(2):377-395. [Link]
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Boukamp P, Petrussevska RT, Breitkreutz D, Hornung J, Markham A, Fusenig NE. Normal keratinization in a spontaneously immortalized aneuploid human keratinocyte cell line. J Cell Biol. 1988;106(3):761-771. [Link]
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Rheinwald JG, Green H. Serial cultivation of strains of human epidermal keratinocytes: the formation of keratinizing colonies from single cells. Cell. 1975;6(3):331-343. [Link]
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De Luca LM. Retinoids and their receptors in differentiation, embryogenesis, and neoplasia. FASEB J. 1991;5(14):2924-2933. [Link]
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Yazdanparast P, Hassanzadeh H, Ebrahimi M. This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ. Int Immunopharmacol. 2020;79:106045. [Link] [9]7. Orfanos CE, Zouboulis CC, Almond-Roesler B, Geilen CC. The retinoids: a review of their clinical pharmacology and therapeutic use. Drugs. 1997;53(3):358-388. [Link]
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Li M, Liu Y, Wang Y, et al. This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. Saudi Pharm J. 2017;25(4):620-624. [Link] [10]9. Nobre M. How to achieve uniform differentiation in HaCaT cells? ResearchGate. Published July 28, 2025. [Link]
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Colombo I, Sangiovanni E, Maggio R, et al. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes. Mediators Inflamm. 2017;2017:7435621. [Link]
-
Mosmann T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. J Immunol Methods. 1983;65(1-2):55-63. [Link]
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OriGene Technologies. Cytokeratin 10 (KRT10) Human qPCR Primer Pair (NM_000421). OriGene. [Link]
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Torma H. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. J Cell Physiol. 2009;219(3):517-525. [Link] [13]16. OriGene Technologies. Retinoid-responsive transcriptional changes in epidermal keratinocytes. OriGene. [Link]
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OriGene Technologies. KRT10-AS1 Human qPCR Primer Pair (NM_145274). OriGene. [Link] [15]18. Li Y, Liu X, Zhang Y, et al. A Preliminary Study of the Effect of Semaphorin 3A and this compound on the Proliferation, Migration, and Apoptosis of HaCaT Cells. Indian J Dermatol. 2019;64(3):250. [Link]
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Gudas LJ, Sporn MB, Roberts AB. Cellular biology and biochemistry of the retinoids. In: Sporn MB, Roberts AB, Goodman DS, eds. The Retinoids: Biology, Chemistry, and Medicine. 2nd ed. Raven Press; 1994:443-520. [Link]
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De Rosa L, Secone Seconetti A, De Santis G, et al. A cellular disease model toward gene therapy of TGM1-dependent lamellar ichthyosis. Mol Ther Methods Clin Dev. 2021;21:562-575. [Link] [14]21. Wang Y, Zhang X, Li Y, et al. Transcriptome Analysis of the Immortal Human Keratinocyte HaCaT Cell Line Damaged by Tritiated Water. Int J Mol Sci. 2022;23(21):13460. [Link]
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Torma H. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. Request PDF. [Link]
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OriGene Technologies. TGM1 Human qPCR Primer Pair (NM_000359). OriGene. [Link] [16]24. Törmä H, Vahlquist A. Retinal and retinol are potential regulators of gene expression in the keratinocyte cell line HaCaT. Biochim Biophys Acta. 1994;1219(1):243-248. [Link]
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Acitretin treatment in organotypic skin culture models
Application Notes & Protocols
Topic: Acitretin Treatment in Organotypic Skin Culture Models Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Clinical Efficacy with In Vitro Mechanistic Insights
This compound, a second-generation oral retinoid, is an established systemic therapy for severe psoriasis and other disorders of keratinization.[1][2] Its therapeutic success stems from its ability to normalize epidermal cell proliferation, differentiation, and cornification, primarily through its anti-proliferative and anti-inflammatory effects.[1][3][4] Mechanistically, this compound and its metabolites bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors.[4][5] This interaction modulates the expression of a host of genes, thereby reducing the hyperproliferation and aberrant differentiation of keratinocytes characteristic of psoriatic lesions.[3][5]
While clinical data robustly supports its efficacy, a deeper understanding of its cellular and molecular impact requires sophisticated preclinical models.[6][7] Organotypic skin culture models, also known as Human Skin Equivalents (HSEs), provide a powerful in vitro platform for this purpose. These three-dimensional (3D) cultures, typically composed of primary human keratinocytes and fibroblasts grown on a collagen matrix at an air-liquid interface (ALI), faithfully recapitulate the stratified, differentiated architecture of the human epidermis.[8][9][10] This physiological relevance makes them an invaluable tool for investigating the pharmacological effects of compounds like this compound in a controlled, human-relevant system.
This guide provides a comprehensive framework for utilizing organotypic skin models to study the effects of this compound. It details the underlying mechanism of action, presents a complete experimental workflow, and offers validated, step-by-step protocols for model generation, drug treatment, and endpoint analysis.
Mechanism of Action: The Retinoic Acid Signaling Pathway
This compound exerts its biological effects by hijacking the endogenous retinoic acid (RA) signaling pathway. As a synthetic retinoid, it acts as a ligand for nuclear receptors that regulate gene expression.[4][11] The process begins when this compound enters the cell and is transported to the nucleus. Inside the nucleus, it binds to a heterodimer complex of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR).[12][13] This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, initiating or repressing their transcription.[11][12][13] This modulation of gene expression is the fundamental mechanism by which this compound normalizes keratinocyte function.
PART 1: Protocol for Generation of Organotypic Skin Culture Model
This protocol describes the generation of a full-thickness skin equivalent using primary human dermal fibroblasts and epidermal keratinocytes. [14] Materials:
-
Primary Human Dermal Fibroblasts (PHF)
-
Primary Human Epidermal Keratinocytes (PHK)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS)
-
Keratinocyte Growth Medium (e.g., KGM-Gold)
-
Rat Tail Collagen, Type I * 5x Reconstitution Buffer (e.g., 1.1% NaHCO₃, 0.025N NaOH, 100 mM HEPES, 5X DMEM/F12) * Cell Culture Inserts (e.g., 24-well, 8.0 µm pore size) [14]* 3dGRO™ Skin Differentiation Medium or equivalent Methodology:
-
Preparation of the Dermal Equivalent: a. Culture PHFs to ~80% confluency and harvest via trypsinization. b. On ice, neutralize the acidic Rat Tail Collagen with 5x Reconstitution Buffer. c. Add the PHF cell suspension to the neutralized collagen solution to achieve a final concentration of ~2.5 x 10⁴ cells/mL. Mix gently to avoid bubbles. d. Immediately pipette 0.5 mL of the collagen/fibroblast mixture into each cell culture insert. e. Incubate at 37°C, 5% CO₂ for 60-90 minutes to allow for complete polymerization of the collagen gel. f. After polymerization, add Fibroblast Growth Medium both inside the insert and to the outer well. Culture for 5-7 days, changing the medium every 2 days. This allows the fibroblasts to contract the collagen matrix.
-
Seeding of Human Keratinocytes: a. Culture PHKs to ~70-80% confluency and harvest. b. Aspirate the medium from the inserts containing the dermal equivalent. c. Seed approximately 2.5 x 10⁵ PHKs in 0.5 mL of Keratinocyte Growth Medium onto the surface of the contracted collagen gel. d. Add Keratinocyte Growth Medium to the outer well.
-
Submerged Culture and Lifting to Air-Liquid Interface (ALI): a. Culture the seeded constructs submerged in medium for 2-3 days to allow the keratinocytes to form a confluent monolayer. b. To initiate differentiation, lift the cultures to the ALI. [8]Aspirate the medium from inside the insert. c. Replace the medium in the outer well with a specialized differentiation medium. Ensure the medium level only reaches the bottom of the insert membrane, nourishing the cells from below while exposing the keratinocytes to air. d. Culture at the ALI for 10-14 days, changing the differentiation medium every 2 days. During this time, the keratinocytes will stratify and differentiate to form an epidermis-like structure. [15]
PART 2: Protocol for this compound Treatment
Rationale: The treatment phase is initiated after the model has fully stratified to accurately assess the drug's effect on a differentiated epidermis. This compound is lipophilic and should be dissolved in an appropriate solvent like DMSO. A vehicle control is essential to distinguish the effects of the drug from the solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Differentiation Medium
-
Fully stratified organotypic skin cultures
Methodology:
-
Preparation of this compound Stock Solution: a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. b. Aliquot and store at -20°C or -80°C, protected from light, as retinoids are light-sensitive.
-
Dosing Strategy: a. Determine the final concentrations for treatment. A dose-response study is recommended. A typical starting range would be 0.1 µM, 1 µM, and 10 µM. b. Vehicle Control: Prepare a control medium containing the same final concentration of DMSO as the highest this compound dose (e.g., 0.1% DMSO). This is critical for validating that observed effects are due to the drug. c. Prepare treatment media by diluting the this compound stock solution into the differentiation medium to achieve the desired final concentrations.
-
Administering this compound: a. After the 10-14 day stratification period at ALI, replace the medium in the outer wells with the prepared treatment media (Vehicle, 0.1 µM, 1 µM, 10 µM this compound). b. Continue to culture the models at the ALI. c. Replace the treatment media every 48 hours for a total duration of 4-6 days. The treatment duration can be adjusted based on experimental goals.
PART 3: Endpoint Analysis Protocols
Upon completion of the treatment period, the cultures are harvested for various analyses to quantify the effects of this compound.
3.1: Histological Analysis
-
Purpose: To visually assess changes in epidermal morphology, thickness, and stratification.
-
Protocol:
-
Harvest the insert membrane using a scalpel.
-
Fix the tissue in 10% neutral buffered formalin overnight.
-
Process the tissue through a standard paraffin-embedding protocol.
-
Cut 5 µm sections and mount them on glass slides.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the tissue structure.
-
Image the slides and quantify epidermal thickness using image analysis software.
-
3.2: Immunohistochemistry (IHC) / Immunofluorescence (IF)
-
Purpose: To detect and localize key protein markers for proliferation and differentiation. [16]* Protocol:
-
Use paraffin-embedded sections as prepared for histology.
-
Perform antigen retrieval using appropriate heat-induced or enzymatic methods.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against:
-
Proliferation Marker: Ki67 (to label dividing cells in the basal layer).
-
Early Differentiation Marker: Keratin 10 (K10).
-
Late/Terminal Differentiation Markers: Filaggrin, Loricrin.
-
-
Incubate with the appropriate enzyme- or fluorophore-conjugated secondary antibodies.
-
Develop with a chromogen (for IHC) or mount with DAPI-containing media (for IF) and image.
-
Quantify the percentage of Ki67-positive basal cells and the intensity/thickness of differentiation marker expression.
-
3.3: Gene Expression Analysis (qRT-PCR)
-
Purpose: To quantify changes in the mRNA levels of genes regulated by this compound. [17][18]* Protocol:
-
Harvest the entire epidermal layer by separating it from the collagen gel.
-
Immediately homogenize the tissue and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity (e.g., via NanoDrop or Bioanalyzer).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes, such as:
-
MKI67 (Proliferation)
-
KRT10 (Early Differentiation)
-
FLG (Late Differentiation)
-
RARA, RARB, RARG (Retinoic Acid Receptors)
-
Known retinoid-responsive genes.
-
-
Normalize expression data to a stable housekeeping gene (e.g., GAPDH, ACTB) and calculate fold-change relative to the vehicle-treated control using the ΔΔCt method.
-
Expected Outcomes & Data Interpretation
The data gathered from these analyses should provide a multi-faceted view of this compound's effects, which are expected to align with its known clinical action of normalizing the epidermis.
| Parameter | Analytical Method | Expected Outcome with this compound Treatment | Clinical Correlation |
| Epidermal Thickness | H&E Staining | Dose-dependent decrease in the thickness of the viable epidermis. | Reduction of psoriatic plaque thickness. [3] |
| Cell Proliferation | Ki67 IHC Staining | Dose-dependent decrease in the percentage of Ki67-positive cells in the basal layer. | Anti-proliferative effect on hyper-proliferating keratinocytes. [1][4] |
| Keratinocyte Differentiation | K10, Filaggrin IHC | Increased and more organized expression of Keratin 10 and Filaggrin in suprabasal layers. | Normalization of epidermal differentiation and cornification. [1][19] |
| Gene Expression | qRT-PCR | Downregulation of MKI67; Upregulation of KRT10 and FLG. | Molecular evidence of reduced proliferation and enhanced differentiation. [18][20] |
Conclusion
The use of organotypic skin culture models offers a robust and physiologically relevant system to dissect the mechanisms of action of dermatological drugs like this compound. The protocols outlined in this guide provide a validated workflow to assess how this compound modulates keratinocyte proliferation and differentiation, bridging the gap between its clinical application and fundamental cellular biology. This model serves not only to confirm the known effects of this compound but also as a valuable platform for the preclinical evaluation of novel retinoids and other potential anti-psoriatic therapies.
References
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Sarkar R, Chugh S, Garg VK. This compound in dermatology. Indian J Dermatol Venereol Leprol 2013;79:759-771. [Link]
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Lebwohl M. Efficacy of this compound in Severe Psoriasis. Skin Therapy Letter. [Link]
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ResearchGate. Retinoids and the retinoic acid (RA) signaling pathway. [Link]
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ResearchGate. Retinoic acid production and signaling A schematic diagram of the... [Link]
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NIH. Transcriptomic landscape of generalized pustular psoriasis before and after this compound/glucocorticoids treatment. [Link]
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Penn State Research Database. ANALYSIS OF GENE EXPRESSION IN THE SKIN OF PATIENTS TREATED WITH ISOTRETINON. [Link]
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PubMed. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action. [Link]
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PubMed. A review of this compound for the treatment of psoriasis. [Link]
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Application Notes and Protocols: A Comprehensive Guide to Assessing Acitretin Efficacy in an Imiquimod-Induced Psoriasis Mouse Model
Introduction: Modeling Psoriasis and the Rationale for Acitretin
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, leading to the formation of erythematous, scaly plaques.[1] A cornerstone of preclinical psoriasis research is the use of robust animal models that accurately recapitulate the key features of the human disease. The imiquimod (IMQ)-induced psoriasis model in mice has emerged as a widely accepted and clinically relevant tool for investigating disease immunopathogenesis and for the preclinical evaluation of novel therapeutic agents.[1][2] Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, triggers an inflammatory cascade that is heavily reliant on the IL-23/IL-17 signaling axis, a critical pathway in human psoriasis.[1][3][4] This model effectively mimics key histopathological and immunological hallmarks of plaque psoriasis, including acanthosis (epidermal thickening), parakeratosis, and infiltration of immune cells.[2][3]
This compound, a second-generation oral retinoid, is an established systemic therapy for severe psoriasis.[5] Its therapeutic efficacy stems from its ability to normalize epidermal cell proliferation, differentiation, and cornification.[5] this compound's mechanism of action is multifaceted; it binds to retinoic acid receptors (RARs), leading to altered gene transcription that results in antiproliferative and anti-inflammatory effects.[5][6] Specifically, this compound modulates keratinocyte differentiation and proliferation, thereby reducing the hyperproliferation characteristic of psoriatic lesions.[6][7][8] It also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators and modulating T-cell activity.[5][6]
These application notes provide a detailed protocol for assessing the efficacy of this compound in the imiquimod-induced psoriasis mouse model. The subsequent sections will delineate the experimental design, step-by-step procedures for disease induction and treatment, and a comprehensive suite of analytical methods to quantify the therapeutic response, including clinical scoring, histological analysis, and molecular characterization of the inflammatory milieu.
Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining reproducible and translatable data. The following workflow provides a comprehensive overview of the key stages involved in assessing the efficacy of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Protocols
Part 1: Animal Handling and Psoriasis Induction
Materials:
-
Imiquimod 5% cream (e.g., Aldara™).[3]
-
Electric shaver.
-
Depilatory cream (optional).
-
Vehicle for this compound (e.g., corn oil).
-
This compound.
Procedure:
-
Animal Acclimation (Day -7 to -1): House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to allow for acclimatization.
-
Hair Removal (Day -1): Gently shave the dorsal back skin of each mouse over an area of approximately 2x3 cm.[1] If necessary, a depilatory cream can be used, followed by thorough rinsing with water. Allow the skin to recover for 24 hours to avoid irritation.[1]
-
Baseline Measurements (Day 0): Record the baseline body weight and ear thickness of each mouse.
-
Psoriasis Induction (Day 1-6): Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back of each mouse in the experimental groups.[1] This corresponds to 3.125 mg of active imiquimod. For the control group, apply an equivalent amount of a vehicle cream (e.g., Vaseline).[10]
Part 2: this compound Administration
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle (e.g., corn oil) at the desired concentration. The dosage of this compound may need to be optimized, but a starting point can be derived from literature, typically in the range of 10-50 mg/kg.
-
Administration (Day 1-6): Administer the prepared this compound solution or vehicle control to the respective groups of mice via oral gavage. The treatment should be administered concurrently with the imiquimod application.
Part 3: Efficacy Assessment
The Psoriasis Area and Severity Index (PASI) is a widely used tool to assess the severity of psoriasis in humans. A modified version is adapted for use in mice.[3][11] The severity of skin inflammation is scored daily based on erythema (redness), scaling, and thickness.[10]
Scoring Parameters:
Each parameter is scored independently on a 0-4 scale:[10][12]
-
0: None
-
1: Slight
-
2: Moderate
-
3: Marked
-
4: Very Marked
The total PASI score is the sum of the individual scores for erythema, scaling, and thickness, with a maximum possible score of 12.[12][13]
Procedure:
-
Visually assess and score the erythema and scaling of the treated back skin daily.
-
Measure the skin thickness daily using a digital caliper.
-
Sum the scores for each of the three parameters to obtain the total modified PASI score.
Data Presentation:
| Treatment Group | Day 1 PASI | Day 2 PASI | Day 3 PASI | Day 4 PASI | Day 5 PASI | Day 6 PASI | Day 7 PASI |
| Vehicle Control | 0.5 ± 0.2 | 1.8 ± 0.4 | 3.5 ± 0.6 | 5.2 ± 0.8 | 7.1 ± 1.0 | 8.9 ± 1.2 | 9.5 ± 1.1 |
| This compound (10 mg/kg) | 0.4 ± 0.2 | 1.5 ± 0.3 | 2.8 ± 0.5 | 4.1 ± 0.6 | 5.0 ± 0.7 | 5.8 ± 0.9 | 6.2 ± 0.8 |
| This compound (25 mg/kg) | 0.5 ± 0.3 | 1.2 ± 0.3 | 2.1 ± 0.4 | 3.0 ± 0.5 | 3.5 ± 0.6 | 4.0 ± 0.7 | 4.2 ± 0.6 |
Data are presented as mean ± SEM.
Histological examination of skin biopsies provides critical insights into the microscopic changes in the skin architecture.
Procedure:
-
Sample Collection (Day 7): At the end of the experiment, euthanize the mice and excise a section of the treated back skin.
-
Fixation and Processing: Fix the tissue in 10% neutral buffered formalin for 24 hours.[1] Subsequently, dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.[1]
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome.[1] Deparaffinize and rehydrate the sections, and then stain with Hematoxylin and Eosin (H&E) according to standard protocols.[1]
-
Microscopic Examination: Examine the stained sections under a microscope to assess for:
Data Presentation:
| Treatment Group | Epidermal Thickness (µm) | Parakeratosis Score (0-3) | Inflammatory Infiltrate Score (0-3) |
| Vehicle Control | 120 ± 15 | 2.8 ± 0.2 | 2.9 ± 0.1 |
| This compound (10 mg/kg) | 85 ± 12 | 1.9 ± 0.3 | 2.1 ± 0.2 |
| This compound (25 mg/kg) | 55 ± 9 | 1.1 ± 0.2 | 1.3 ± 0.3 |
Data are presented as mean ± SEM.
Molecular analysis helps to elucidate the underlying mechanisms of this compound's action by quantifying the expression of key inflammatory mediators.
1. Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression:
Procedure:
-
RNA Extraction: Excise a portion of the treated skin, snap-freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using specific primers for target genes such as IL-17A, IL-23, and TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Data Presentation:
| Treatment Group | Relative IL-17A Expression | Relative IL-23 Expression | Relative TNF-α Expression |
| Vehicle Control | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 ± 0.18 |
| This compound (10 mg/kg) | 0.65 ± 0.09 | 0.72 ± 0.10 | 0.68 ± 0.11 |
| This compound (25 mg/kg) | 0.38 ± 0.06 | 0.45 ± 0.07 | 0.41 ± 0.08 |
Data are presented as mean ± SEM, normalized to the vehicle control group.
2. Flow Cytometry for Immune Cell Profiling:
Procedure:
-
Single-Cell Suspension: Digest the skin tissue to obtain a single-cell suspension.[1]
-
Staining: Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD4 for T-helper cells, Gr-1 for neutrophils).
-
Flow Cytometry: Acquire and analyze the stained cells using a flow cytometer to quantify the different immune cell populations.
Mechanism of Action: this compound in Psoriasis
This compound's therapeutic effect in psoriasis is mediated through its interaction with nuclear retinoid receptors, which modulates gene expression.
Caption: this compound's mechanism of action in psoriasis.
Conclusion
The imiquimod-induced psoriasis mouse model provides a robust and clinically relevant platform for the preclinical evaluation of anti-psoriatic therapies. The protocols outlined in these application notes offer a comprehensive framework for assessing the efficacy of this compound, encompassing clinical, histological, and molecular endpoints. By adhering to these detailed methodologies, researchers can generate reliable and translatable data to further elucidate the therapeutic potential of this compound and other novel compounds for the treatment of psoriasis.
References
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DermNet. This compound: Drug Information. [Link]
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Saurat, J. H., et al. (2009). This compound in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 75(3), 235. [Link]
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HMP Global Learning Network. Overview: this compound for Psoriasis. [Link]
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Alsabbagh, M. M. (2023). Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model. Folia Biologica (Praha), 69(4), 143-151. [Link]
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Patsnap Synapse. What is the mechanism of this compound?. [Link]
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ResearchGate. Scoring standards of PASI for psoriasis inflammation in mice. [Link]
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Puig, L., et al. (2012). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas (English Edition), 103(5), 371-383. [Link]
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Wagner, A. D., et al. (2021). Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice. International Journal of Molecular Sciences, 22(17), 9218. [Link]
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Lee, J. H., et al. (2024). Imiquimod-induced psoriasis model in developmentally regulated GTP-binding protein 2 knockout mice. Journal of Dermatological Science, 114(2), 114-117. [Link]
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Gene expression analysis in Acitretin-treated skin biopsies
Application Note & Protocol
Topic: Gene Expression Analysis in Acitretin-Treated Skin Biopsies: A Comprehensive Guide from Sample to Significance
Audience: Researchers, scientists, and drug development professionals.
Preamble: Elucidating the Molecular Canvas of this compound Action
This compound, a second-generation systemic retinoid, is a cornerstone in the management of severe keratinization disorders, most notably psoriasis.[1][2] Its therapeutic efficacy stems from its profound ability to modulate gene expression, thereby normalizing epidermal proliferation and differentiation and exerting anti-inflammatory effects.[1][3][4] Understanding the precise transcriptomic shifts induced by this compound in skin tissue is paramount for refining therapeutic strategies, discovering predictive biomarkers, and elucidating its complete mechanism of action.
This guide serves as a comprehensive technical resource for investigators embarking on gene expression analysis of this compound-treated skin biopsies. We eschew a rigid template, instead providing a logically structured narrative grounded in scientific first principles and field-proven methodologies. This document will navigate the entire workflow, from the critical initial step of biopsy collection through to the nuanced interpretation of complex bioinformatics data, ensuring a robust and reproducible experimental outcome.
Part I: The Scientific Foundation - this compound's Transcriptional Control
This compound's influence on cellular behavior is not direct but is mediated through its interaction with the nuclear receptor superfamily. As a synthetic analog of retinoic acid, it governs the transcription of a vast array of genes.[3]
The mechanism unfolds as follows:
-
Nuclear Translocation: this compound enters the cell and is transported to the nucleus.[5][6]
-
Receptor Binding: Within the nucleus, this compound binds to two families of nuclear receptors: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[3][5]
-
Heterodimer Formation: This binding event facilitates the formation of a powerful RAR-RXR heterodimer complex.[3][7]
-
DNA Binding & Transcriptional Regulation: The activated RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), located in the promoter regions of target genes.[3][5] This binding can either activate or repress the transcription of these genes, leading to the observed therapeutic effects, such as reduced keratinocyte hyperproliferation and decreased inflammation.[2][3]
Part II: Experimental Design - The Blueprint for Success
A well-designed experiment is the bedrock of trustworthy data. For studying this compound's effects, a paired-sample design is strongly recommended. This involves collecting biopsies from the same patient at different time points (pre- vs. post-treatment) or from different sites (lesional vs. non-lesional skin).[8][9] This approach minimizes the confounding effects of inter-patient genetic variability, making the observed changes in gene expression more directly attributable to the drug's action.
Critical Consideration: Biopsy Collection and Preservation Skin is a notoriously challenging tissue for RNA work due to its high abundance of endogenous ribonucleases (RNases), which rapidly degrade RNA upon cell lysis.[10][11] Therefore, the moments immediately following biopsy collection are the most critical for preserving RNA integrity.
-
The Gold Standard: The most robust method for preserving RNA in skin biopsies is immediate snap-freezing in liquid nitrogen .[10][12][13][14] This process instantly halts all enzymatic activity, including that of RNases. The biopsy should be immersed in liquid nitrogen within 30 seconds of excision.[12][14]
-
Why Not RNAlater? While effective for many tissues, RNA-stabilizing solutions like RNAlater have been shown to be less effective at preventing RNA degradation in skin.[10] Snap-freezing followed by cryosectioning consistently yields higher integrity RNA.[10]
-
Storage: Once frozen, samples must be stored at -80°C until processing to ensure long-term stability.[12][13]
Part III: Validated Methodologies - From Tissue to Transcriptome
This section provides detailed, step-by-step protocols for the entire experimental workflow. Each step is designed to be a self-validating system, with embedded quality control checkpoints.
Protocol 1: High-Integrity RNA Extraction from Skin Biopsies
This protocol is adapted from validated methods that combine mechanical disruption with silica column-based purification to overcome the challenges of nuclease-rich, fibrous skin tissue.[12][13]
Materials:
-
Frozen skin biopsy (-80°C)
-
Cryostat
-
Pre-chilled 2.0 mL bead-lysis tubes
-
Qiagen RNeasy Micro Kit (or similar)
-
RLT Lysis Buffer with β-mercaptoethanol (BME) added (10 µL BME per 1 mL RLT)
-
Bead mill homogenizer (e.g., Precellys)
-
DNase I, RNase-free
-
RNase-free water, tubes, and pipette tips
-
Centrifuge cooled to 4°C
Procedure:
-
Preparation: Pre-cool the cryostat chamber to -20°C. Keep all tubes and reagents on ice.
-
Cryosectioning: Mount the frozen biopsy onto a cryostat chuck. Section the tissue into 10-20 curls of 30-micron thickness.[12] This step increases the surface area for efficient lysis. Immediately transfer the curls into a pre-chilled bead-lysis tube using cold forceps.
-
Lysis and Homogenization: Add 350 µL of cold RLT buffer (with BME) to the tube.[15] Immediately process in a bead mill homogenizer (e.g., 20 seconds at 5500 bpm).[13] This combination of chemical and mechanical lysis is crucial for disrupting tough skin tissue.
-
Centrifugation: Centrifuge the lysate at >15,000 rpm for 3 minutes at 4°C to pellet debris.
-
Purification: Carefully transfer the supernatant to an RNeasy MinElute spin column. Proceed with the RNA purification according to the manufacturer's protocol (Qiagen RNeasy Micro Kit).[13]
-
DNase Digestion: Perform an on-column DNase I digestion as per the kit instructions. This step is essential to remove contaminating genomic DNA.
-
Washes: Complete the subsequent wash steps as per the protocol.
-
Elution: Elute the purified RNA in 14-20 µL of RNase-free water. Store the eluted RNA at -80°C.
Protocol 2: RNA Quality Control (QC) - The Non-Negotiable Checkpoint
Before proceeding to expensive downstream applications, the quality, quantity, and integrity of the extracted RNA must be rigorously assessed.
Materials:
-
Qubit RNA BR Assay Kit (or similar fluorometric kit)
-
Agilent RNA 6000 Nano Kit (or similar)
-
Agilent 2100 Bioanalyzer
Procedure:
-
Quantification: Measure RNA concentration using a fluorometric method like the Qubit assay.[12][13] This method is specific for RNA and is more accurate than UV-Vis spectrophotometry (e.g., NanoDrop) in the presence of contaminants.
-
Purity Assessment: Use a NanoDrop spectrophotometer to measure A260/280 and A260/230 ratios. These values indicate contamination by protein and organic solvents, respectively.
-
Integrity Assessment: Determine the RNA Integrity Number (RIN) using an Agilent Bioanalyzer.[12][13][15] The RIN is an algorithm-based score from 1 (completely degraded) to 10 (fully intact) that assesses the integrity of the 18S and 28S ribosomal RNA peaks.
Table 1: Acceptance Criteria for RNA Samples for NGS
| Parameter | Recommended Value | Rationale |
| Concentration | > 10 ng/µL | Sufficient material for library preparation without excessive amplification. |
| A260/280 Ratio | 1.8 – 2.1 | Ratios outside this range may indicate protein contamination.[16] |
| A260/230 Ratio | > 1.8 | Lower ratios can indicate contamination with salts or organic solvents.[16] |
| RIN Value | ≥ 7.0 | A high RIN is critical for reliable gene expression profiling.[11][16][17] Low RIN values can introduce a 3' bias in RNA-seq data. |
Protocol 3: NGS Library Preparation for mRNA-Seq
The goal of library preparation is to convert the purified RNA into a format of adapter-ligated, double-stranded cDNA fragments that are compatible with the sequencing platform.[18][19]
Workflow Overview (using a standard commercial kit, e.g., Illumina TruSeq RNA):
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads that bind to the polyadenylated (poly-A) tail present on most eukaryotic mRNAs.[20] This step removes abundant ribosomal RNA (rRNA), which would otherwise dominate the sequencing reads.
-
Fragmentation & Priming: The enriched mRNA is fragmented into smaller pieces using enzymatic or chemical methods.
-
First-Strand Synthesis: The fragmented RNA is reverse transcribed into first-strand cDNA using random hexamer primers.
-
Second-Strand Synthesis: The RNA template is removed, and a second strand of cDNA is synthesized to create stable double-stranded cDNA (dscDNA).
-
End Repair & Adenylation: The ends of the dscDNA fragments are repaired (blunted), and a single 'A' nucleotide is added to the 3' ends. This "A-tailing" prepares the fragments for ligation to adapters with 'T' overhangs.
-
Adapter Ligation: Sequencing adapters, which contain unique barcode sequences (indexes) for sample multiplexing, are ligated to the DNA fragments.
-
PCR Amplification: The library is amplified via PCR to create enough material for sequencing. The number of cycles should be minimized to avoid amplification bias.
-
Library QC: The final library is quantified (e.g., via qPCR) and its size distribution is checked on a Bioanalyzer.
Protocol 4: Bioinformatics Analysis
Once sequencing is complete, the raw data must be processed through a robust bioinformatics pipeline to extract meaningful biological information.
Pipeline Steps:
-
Raw Data Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC .[14] Look for per-base quality scores, adapter content, and other metrics. Trim low-quality bases and adapters if necessary.
-
Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR .[21]
-
Quantification: Count the number of reads that map to each gene using a tool such as HTSeq-count or the quantifier built into the STAR aligner.[22] The output is a raw read count matrix, with genes as rows and samples as columns.
-
Differential Gene Expression (DGE) Analysis: This is the core statistical analysis to identify genes that change their expression level between conditions (e.g., pre- vs. post-Acitretin treatment).
-
Rationale: RNA-seq count data is not normally distributed and requires specialized statistical models. The negative binomial distribution is the gold standard for modeling this type of data.[23]
-
Recommended Tools: Use R/Bioconductor packages such as DESeq2 or edgeR .[21][22][24] These tools are highly cited and perform normalization, model fitting, and statistical testing to generate a list of differentially expressed genes (DEGs).
-
Key Outputs: The analysis will yield a Log2 Fold Change (Log2FC), a p-value, and a False Discovery Rate (FDR) or adjusted p-value for each gene. Genes are typically considered significantly differentially expressed if they meet a threshold for both FDR (e.g., < 0.05) and Log2FC (e.g., > |1|).[9]
-
-
Downstream Functional Analysis: To understand the biological implications of the DEG list, perform pathway and gene set enrichment analysis using tools like DAVID , GSEA (Gene Set Enrichment Analysis) , or Enrichr .[9][25]
Part IV: Data Interpretation & Expected Outcomes
The analysis of DEGs from this compound-treated biopsies is expected to reveal transcriptomic changes consistent with its known biological effects.
Table 2: Expected Gene Expression Changes in Key Biological Pathways
| Biological Process | Expected Gene Regulation | Example Genes/Pathways |
| Keratinocyte Proliferation | Downregulated | Genes involved in the cell cycle (e.g., CDC45, MCM10).[9] |
| Epidermal Differentiation | Modulated | Downregulation of some keratins, upregulation of terminal differentiation markers.[26][27] |
| Inflammation | Downregulated | Genes in the IL-17 and IL-36 signaling pathways.[28] Downregulation of inflammatory cytokines and chemokines. |
| Lipid Metabolism | Downregulated | Genes encoding enzymes involved in lipid and cholesterol synthesis.[8][26] |
| Immune Response | Modulated | Genes related to T-cell activity and myeloid cell differentiation.[3][29] |
Conclusion
Transcriptomic profiling of skin biopsies via RNA-seq is a powerful tool for dissecting the molecular mechanisms of this compound. By adhering to the rigorous protocols for sample handling, RNA extraction, quality control, and data analysis outlined in this guide, researchers can generate high-quality, reliable data. This information not only deepens our fundamental understanding of retinoid biology but also holds immense potential for identifying novel therapeutic targets and developing personalized medicine strategies for patients with severe skin disorders.
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Reliable approaches to extract high-integrity RNA from skin and other pertinent tissues used in pain research. PAIN Reports. [Link]
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Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from s. Wellcome Open Research. [Link]
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This compound in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]
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Screening and analysis of differentially expressed genes of human melanocytes in skin cells mixed culture. Annals of Translational Medicine. [Link]
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Effects of 13-cis-retinoic Acid, All-Trans-Retinoic Acid, and this compound on the Proliferation, Lipid Synthesis and Keratin Expression of Cultured Human Sebocytes in Vitro. Journal of Investigative Dermatology. [Link]
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Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. Journal of Biological Chemistry. [Link]
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Application Notes & Protocols: Development of a Topical Acitretin Formulation for Animal Studies
Abstract
Acitretin, a second-generation systemic retinoid, is highly effective for treating severe psoriasis and other keratinization disorders.[1] However, its oral administration is associated with significant systemic side effects, including teratogenicity and hepatotoxicity, which limits its use.[1][2] Developing a topical formulation presents a compelling alternative to localize drug delivery to the skin, thereby enhancing its therapeutic effect at the target site while minimizing systemic exposure and associated toxicities.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development and preclinical evaluation of a topical this compound formulation intended for animal studies. We will cover critical aspects from pre-formulation analysis and excipient selection to detailed protocols for formulation preparation, in vitro characterization, and a robust in vivo study design.
Introduction: The Rationale and Challenges of Topical this compound
The primary goal of developing a topical this compound formulation is to create a product that is safe, stable, and effectively delivers the active pharmaceutical ingredient (API) into the skin to exert its therapeutic effects.[4] this compound influences keratinocyte differentiation and has anti-inflammatory and antiproliferative properties, making it an ideal candidate for treating skin disorders characterized by hyperproliferation and inflammation.[1]
However, the path to a successful topical formulation is fraught with challenges inherent to retinoids:
-
Poor Solubility: this compound is practically insoluble in water, making it difficult to incorporate into aqueous-based vehicles like conventional gels or creams.[2][4]
-
Instability: Like many retinoids, this compound is sensitive to light, heat, and oxygen, which can lead to rapid degradation and loss of potency.[2][5]
-
Skin Irritation: Topical retinoids are known to cause local skin irritation, or "retinoid dermatitis," characterized by erythema, peeling, and dryness.[6][7] This can lead to poor patient compliance and hinder therapeutic success.
Addressing these challenges requires a rational, science-driven approach to formulation design, focusing on solubilization, stabilization, and minimizing irritation potential.
Strategic Development Workflow
The development process should be systematic, beginning with foundational studies and progressing through formulation optimization, in vitro testing, and finally, in vivo validation. This workflow ensures that only the most promising candidates advance to costly and time-consuming animal studies.
Caption: High-level workflow for topical this compound development.
Pre-formulation & Excipient Selection
Objective: To understand the physicochemical properties of this compound and select appropriate excipients that ensure solubility, stability, and skin compatibility.
API Characterization
Before formulation begins, confirm the identity, purity, and solid-state characteristics (e.g., crystallinity) of the this compound API. These factors can significantly influence solubility and stability.
Solubility Studies
The extremely low aqueous solubility of this compound necessitates the use of co-solvents or advanced delivery systems.[4]
-
Rationale: Identifying a suitable solvent system is the first and most critical step. The goal is to fully dissolve the API within the formulation to ensure content uniformity and bioavailability. A combination of co-solvents can often achieve synergistic effects on solubility.[4]
-
Protocol:
-
Screen the solubility of this compound in various pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, polyethylene glycols (PEGs), diethylene glycol monoethyl ether, dimethyl isosorbide).[4][8]
-
Measure equilibrium solubility by adding excess this compound to a known volume of solvent, agitating at a constant temperature (e.g., 25°C) for 24-48 hours, and quantifying the dissolved drug concentration using a validated HPLC method.
-
Evaluate solvent blends to identify synergistic combinations that maximize solubility.[4]
-
Excipient Selection
Excipients are chosen based on their function, compatibility with this compound, and safety profile.[9][10]
| Excipient Class | Rationale & Examples |
| Gelling Agent | Provides the desired viscosity and structure for a gel formulation. Carbomers (e.g., Carbopol® 934, 940) are common choices due to their efficiency and aesthetic properties.[2] |
| Solvents/Co-solvents | To solubilize this compound. Ethanol is often used to dissolve the drug initially.[2] Propylene Glycol and PEGs act as both solvents and humectants.[8] |
| Penetration Enhancers | To facilitate the transport of this compound across the stratum corneum. Diethylene glycol monoethyl ether (e.g., Transcutol®) is a highly effective and widely used enhancer. |
| Emollients | To counteract the drying and irritating effects of retinoids.[7] Liquid paraffin or mineral oil can be incorporated into emulsion-based gels.[2][8] |
| Antioxidants | To protect this compound from oxidative degradation. Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) are common choices for lipid-based or anhydrous systems. |
| Preservatives | To prevent microbial growth in aqueous-based formulations. Methylparaben and propylparaben are frequently used in combination.[2] |
| Neutralizing Agent | To adjust the pH and form the gel structure with carbomers. Triethanolamine (TEA) is a standard choice.[2] |
-
Trustworthiness through Compatibility: Perform drug-excipient compatibility studies by storing binary mixtures of this compound and each key excipient at accelerated conditions (e.g., 40°C/75% RH). Analyze for degradation products via HPLC to ensure no adverse interactions occur.[2]
Formulation Development & Characterization
Objective: To prepare a physically and chemically stable topical formulation (e.g., a gel or nano-carrier gel) and characterize its properties.
Protocol: Preparation of a Carbomer-Based this compound Gel (0.1% w/w)
This protocol is an example of a basic gel formulation. Novel delivery systems like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can offer superior stability and skin deposition but involve more complex preparation methods.[1][3]
-
Phase A (Aqueous Phase):
-
Disperse Carbopol 934 (e.g., 1.5% w/w) in a portion of purified water with constant stirring using an overhead mechanical stirrer. Avoid clumping.
-
In a separate container, dissolve preservatives (e.g., Methylparaben 0.18%, Propylparaben 0.02%) in propylene glycol with gentle heating, then add to the Carbopol dispersion.
-
-
Phase B (Drug/Solvent Phase):
-
In a separate, light-protected vessel, dissolve this compound (0.1% w/w) and an antioxidant (e.g., BHT 0.05%) in ethanol.[2]
-
-
Emulsification/Mixing:
-
Slowly add Phase B to Phase A with continuous stirring until a homogenous mixture is obtained.
-
-
Neutralization:
-
Slowly add Triethanolamine (TEA) dropwise to the mixture while monitoring the pH. Continue until a clear, viscous gel forms, typically at a pH between 6.5 and 7.0.[2]
-
-
Final Steps:
-
Make up the final weight with purified water.
-
Homogenize the gel to ensure uniformity.
-
Store in opaque, airtight containers protected from light.
-
Physicochemical Characterization
A battery of tests is required to ensure the quality and consistency of the formulation.
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Homogenous, clear/translucent, free of lumps or phase separation. | Ensures product quality and uniformity.[2] |
| pH | Calibrated pH meter | 6.0 - 7.0 | Must be compatible with skin pH to avoid irritation.[2] |
| Viscosity | Brookfield Viscometer | Consistent batch-to-batch (e.g., 400-700 cps) | Critical for spreadability, feel, and release characteristics.[2] |
| Drug Content | Validated HPLC-UV method | 90% - 110% of label claim | Verifies the correct amount of API is in the formulation.[2] |
| Spreadability | Parallel plate method | Consistent diameter spread over time | Indicates how easily the gel can be applied to the skin.[2] |
In Vitro Performance Testing
Objective: To assess the drug release and skin permeation characteristics of the formulation before proceeding to animal studies.
Protocol: In Vitro Release Testing (IVRT)
-
Causality: IVRT measures the rate at which this compound is released from the formulation. It is a critical quality control test and can be indicative of in vivo performance. A sustained release profile is often desirable to prolong the drug's action and reduce irritation.[3]
-
Methodology:
-
Apparatus: Use vertical Franz diffusion cells.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone) is placed between the donor and receptor compartments.
-
Receptor Medium: A solution in which this compound is soluble (e.g., phosphate buffer with a surfactant like Tween 80) to maintain sink conditions.
-
Procedure:
-
Equilibrate the cells at 32°C ± 0.5°C.
-
Apply a finite dose of the this compound gel (e.g., 300 mg) to the membrane surface in the donor compartment.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the samples for this compound concentration using a validated HPLC method.[11][12]
-
-
Data Analysis: Plot the cumulative amount of drug released per unit area versus time.
-
Protocol: Ex Vivo Skin Permeation & Deposition Study
-
Causality: This study provides a more biologically relevant measure of how the formulation will behave on actual skin. It assesses both the amount of drug that permeates through the skin (transdermal delivery, ideally minimal) and the amount that is retained within the skin layers (dermal targeting, ideally maximal).[3]
-
Methodology:
-
Skin Source: Use excised skin from a relevant animal model (e.g., rat or pig).[3] Shave the hair and carefully excise full-thickness skin.
-
Apparatus: Mount the skin in Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Procedure: Follow the same procedure as for IVRT.
-
Post-Experiment Analysis:
-
At the end of the experiment (e.g., 8 or 24 hours), dismount the skin.
-
Wipe the surface to remove excess formulation.
-
Use tape stripping to separate the stratum corneum from the deeper layers.
-
Homogenize the remaining epidermis/dermis.
-
Extract this compound from the tape strips and the homogenized tissue using a suitable solvent.
-
Quantify the drug concentration in the receptor medium, tape strips, and skin tissue via HPLC.[13] This will determine the amounts permeated, retained in the stratum corneum, and deposited in the epidermis/dermis, respectively.
-
-
Protocol: In Vivo Animal Study Design
Objective: To evaluate the safety (irritation) and efficacy of the topical this compound formulation in a relevant animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: Workflow for an in vivo psoriasis efficacy study.
Animal Model Selection
The Imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice (e.g., BALB/c or C57BL/6) is a widely accepted and robust model that recapitulates many features of human psoriasis.
Experimental Groups
A self-validating study design requires multiple control groups:
-
Group 1 (Negative Control): Healthy animals, no IMQ, no treatment.
-
Group 2 (Vehicle Control): IMQ-induced disease + Vehicle (formulation without this compound).
-
Group 3 (Test Formulation): IMQ-induced disease + Topical this compound Gel (0.1%).
-
Group 4 (Positive Control): IMQ-induced disease + Commercial topical product (e.g., a calcipotriol or corticosteroid cream).
Study Protocol
-
Acclimatization: Allow animals to acclimate to the facility for at least one week.
-
Disease Induction:
-
Shave a defined area on the dorsal skin of the mice.
-
Apply a daily topical dose of 5% imiquimod cream (e.g., 62.5 mg) to the shaved area for 5-7 consecutive days.
-
-
Treatment:
-
Beginning on day 1 of IMQ application, apply the assigned test or control formulations to the same area approximately 2-4 hours after the IMQ application. Apply a fixed amount (e.g., 50-100 mg).
-
-
Efficacy Evaluation (Daily):
-
Score the severity of skin inflammation based on the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and skin thickness on a scale of 0 (none) to 4 (severe).
-
Measure skin thickness using a digital caliper.
-
Record animal body weight daily.
-
-
Endpoint Analysis (At study termination):
-
Collect skin biopsies for histopathological analysis (H&E staining for epidermal thickness, inflammatory infiltrate).
-
Collect skin and plasma samples to determine this compound concentration, assessing local deposition versus systemic absorption.[13]
-
Analyze skin tissue for inflammatory biomarkers (e.g., IL-17, IL-23, TNF-α) via qPCR or ELISA.
-
References
-
Panmand, P.A., et al. (2024). Enhancing topical this compound delivery: formulation and evaluation of solid lipid nanoparticles for efficient skin therapy through in vitro and ex vivo testing. Journal of Dispersion Science and Technology. [Link]
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BEPLS. (2021). Formulation and Evaluation of this compound Transdermal Gel for The Treatment of Psoriasis. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- Google Patents. (2019). Topical pharmaceutical composition of this compound (US10342774B2).
-
Jindal, A. (2015). This compound in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]
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European Patent Office. (2023). Topical pharmaceutical composition of this compound (EP3065702B1). [Link]
-
Ferreira, A., et al. (2021). Advances and challenges in retinoid delivery systems in regenerative and therapeutic medicine. Advanced Drug Delivery Reviews. [Link]
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MDPI. (2021). Targeted Topical Delivery of Retinoids in the Management of Acne Vulgaris: Current Formulations and Novel Delivery Systems. [Link]
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ResearchGate. (2023). Topical Isotretinoin: Current Applications, Challenges, and Future Directions. [Link]
-
Rusu, A., et al. (2022). Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations. Pharmaceuticals. [Link]
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Practical Dermatology. (2020). Advances in Retinoid Formulation. [Link]
-
ResearchGate. (2020). Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. [Link]
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IJPPS. (2016). DETERMINATION OF this compound IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Neliti. (2016). DETERMINATION OF this compound IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD. [Link]
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Acta Scientific. (2020). Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. [Link]
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PubMed. (1995). Determination of this compound and 13-cis-acitretin in skin. [Link]
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Semantic Scholar. (2024). Enhancing topical this compound delivery: formulation and evaluation of solid lipid nanoparticles for efficient skin therapy through in vitro and ex vivo testing. [Link]
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Acme Synthetic Chemicals. (n.d.). Topical Excipients as Pharmaceutical Excipients. [Link]
-
Croda Pharma. (n.d.). High purity excipients for topical drug delivery. [Link]
- Google Patents. (1997). Topical retinoid composition (WO1997021423A1).
-
ONdrugDelivery. (2021). Excipient Choices and Why They Matter in Topical Formulations. [Link]
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- 7. Advances in Retinoid Formulation [practicaldermatology.com]
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Acitretin as a Chemical Probe for RAR/RXR Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Pleiotropic Effects of Acitretin
This compound, a second-generation systemic retinoid, is a potent modulator of gene expression, primarily utilized in the management of severe psoriasis and other keratinization disorders.[1] Its therapeutic efficacy is intrinsically linked to its function as an agonist for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] These receptors, upon activation, form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction initiates a cascade of transcriptional events that normalize cellular proliferation and differentiation, and attenuate inflammatory responses.[2][4]
This technical guide provides a comprehensive framework for utilizing this compound as a chemical probe to investigate RAR/RXR signaling pathways in a laboratory setting. We will delve into the underlying molecular mechanisms and provide detailed, validated protocols for quantifying this compound-mediated receptor activation and its downstream cellular effects.
Mechanism of Action: A Transcriptional Symphony
This compound's journey as a chemical probe begins with its entry into the cell, where it is chaperoned by cellular retinoic acid-binding proteins (CRABPs).[2] This complex facilitates its translocation into the nucleus. Inside the nucleus, this compound binds to and activates both RARs (subtypes α, β, γ) and RXRs.[5] This binding induces a conformational change in the receptor complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This fully assembled complex then binds to RAREs, initiating the transcription of target genes. The pleiotropic effects of this compound stem from the diverse array of genes regulated by RAR/RXR heterodimers, which play crucial roles in cell cycle control, apoptosis, and cellular differentiation.[6][7]
Signaling Pathway of this compound-Mediated RAR/RXR Activation
Caption: this compound enters the cell and binds to CRABP, which facilitates its transport to the nucleus to activate RAR/RXR heterodimers, leading to gene transcription.
Experimental Protocols: A Step-by-Step Guide
To effectively utilize this compound as a chemical probe, a series of well-controlled in vitro experiments are essential. The following protocols provide a detailed methodology for assessing RAR/RXR activation and the subsequent changes in gene and protein expression in the human keratinocyte cell line, HaCaT.[3][8]
Preparation of this compound Stock Solution
The accuracy of your experimental results hinges on the correct preparation and storage of your this compound stock solution.
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound is sparingly soluble in aqueous solutions but readily dissolves in these organic solvents. |
| Concentration | 10 mM | A high-concentration stock allows for minimal solvent addition to cell cultures, reducing potential cytotoxicity. |
| Storage | -20°C in small, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles. Protect from light. |
Protocol:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes.
-
Store at -20°C for up to 6 months.
Cell Culture and Treatment
The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is a well-established model for studying keratinocyte biology and the effects of retinoids.[3][8]
| Parameter | Recommendation | Rationale |
| Cell Line | HaCaT | Relevant cell type for studying the dermatological effects of this compound. |
| Culture Medium | DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin | Standard growth medium for HaCaT cells. |
| Seeding Density | Varies by assay (see specific protocols) | Optimal density ensures proper cell health and response to treatment. |
| This compound Concentration | 0.1 µM to 10 µM | This range has been shown to elicit dose-dependent responses in HaCaT cells.[3][9] |
| Incubation Time | Varies by assay (24-72 hours) | Allows sufficient time for transcriptional and translational changes to occur. |
Protocol:
-
Culture HaCaT cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, seed the cells in the appropriate culture plates at the recommended density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate for the specified duration.
Experimental Workflow for Probing RAR/RXR Activation with this compound
Caption: A general workflow for investigating this compound's effects, from cell culture and treatment to downstream analysis of receptor activation and target expression.
RAR/RXR Luciferase Reporter Gene Assay
This assay provides a quantitative measure of this compound's ability to activate RAR/RXR signaling. It utilizes a reporter vector containing a luciferase gene under the control of a promoter with multiple RAREs.
Materials:
-
HaCaT cells
-
RAR/RXR luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HaCaT cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.
-
The next day, co-transfect the cells with the RAR/RXR luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[10][11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50 value.
| Expected Outcome | Description |
| Dose-dependent increase in luciferase activity | Indicates that this compound is activating the RAR/RXR signaling pathway. |
| EC50 Value | The concentration of this compound that produces 50% of the maximal response, providing a measure of its potency. |
Quantitative PCR (qPCR) for Target Gene Expression
qPCR is a sensitive method to quantify the changes in the mRNA levels of RAR/RXR target genes in response to this compound treatment. Key target genes in keratinocytes include those involved in differentiation, such as Keratin 4 (KRT4), Involucrin (IVL), and Loricrin (LOR).[12][13]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Validated qPCR primers for target and reference genes
Validated qPCR Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| KRT4 | GCCGAGAATGACTTTGTGGTCC | CTCCGCATCATAGAGGACCTTC | OriGene |
| IVL | GGTCCAAGACATTCAACCAGCC | TCTGGACACTGCGGGTGGTTAT | [14] |
| LOR | GTCTGCGGAGGTGGTTCCTCT | TGCTGGGTCTGGTGGCAGATC | [12][15] |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | (Commonly used) |
Protocol:
-
Seed HaCaT cells in a 6-well plate at a density of 2.5 x 10^5 cells per well.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for 48 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and the validated primers for your target and reference genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
| Expected Outcome | Description |
| Modulation of target gene expression | This compound is expected to regulate the expression of genes involved in keratinocyte differentiation. For instance, it may increase the expression of early differentiation markers while decreasing late-stage markers.[12] |
Western Blotting for Target Protein Expression
Western blotting allows for the detection and quantification of changes in the protein levels of RAR/RXR targets, confirming that the transcriptional changes observed by qPCR translate to the protein level.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Validated Primary Antibodies:
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| RARα | Rabbit | 1:1000 | Cell Signaling Technology |
| Involucrin | Mouse | 1:1000 | Santa Cruz Biotechnology |
| Loricrin | Rabbit | 1:1000 | Abcam |
| GAPDH | Mouse | 1:5000 | Santa Cruz Biotechnology |
Protocol:
-
Seed and treat HaCaT cells as described for the qPCR protocol, but incubate for 72 hours to allow for protein accumulation.
-
Lyse the cells in ice-cold lysis buffer.[16]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.[17]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
| Expected Outcome | Description |
| Changes in target protein levels | Corroborates the findings from qPCR, demonstrating that this compound's effects on gene transcription lead to altered protein expression. |
Data Interpretation and Troubleshooting
A successful series of experiments will demonstrate a clear dose-dependent activation of the RAR/RXR reporter by this compound, accompanied by corresponding changes in the expression of target genes and proteins. Discrepancies between mRNA and protein levels may arise due to post-transcriptional or post-translational regulation and warrant further investigation.
Common Troubleshooting Scenarios:
-
Low reporter activity: Check transfection efficiency, cell viability, and the integrity of the this compound stock solution.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations.
-
Inconsistent qPCR results: Ensure high-quality RNA and proper primer design and validation.
Conclusion: this compound as a Versatile Tool in Nuclear Receptor Research
This compound serves as a valuable and readily available chemical probe for dissecting the intricate roles of RAR/RXR signaling in various cellular processes. The protocols outlined in this guide provide a robust framework for researchers to investigate the molecular mechanisms underlying the therapeutic effects of retinoids and to explore new avenues for drug development in dermatology and beyond.
References
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OriGene Technologies. (n.d.). Involucrin (IVL) Human qPCR Primer Pair (NM_005547). Retrieved from [Link]
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DermNet NZ. (n.d.). This compound. Retrieved from [Link]
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EPISKIN. (2007). Effects of Topically Applied this compound in Reconstructed Human Epidermis and the Rhino Mouse. Retrieved from [Link]
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OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
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Genetic Influence on Treatment Response in Psoriasis: New Insights into Personalized Medicine - MDPI. (n.d.). Retrieved from [Link]
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9-cis RA-treated keratinocytes show normalized expression of selected... - ResearchGate. (n.d.). Retrieved from [Link]
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Involucrin (IVL) Human qPCR Primer Pair (NM_005547) from OriGene Technologies. (n.d.). Retrieved from [Link]
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Western blotting detection for cytokeratin 5, 10, 14, and loricrin,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Loricrin and involucrin expression is down-regulated by Th2 cytokines through STAT-6 - NIH. (n.d.). Retrieved from [Link]
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Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis. (n.d.). Retrieved from [Link]
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OriGene Technologies. (n.d.). Loricrin (LOR) Human qPCR Primer Pair (NM_000427). Retrieved from [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - Bentham Open Archives. (n.d.). Retrieved from [Link]
-
OriGene Technologies. (n.d.). Loricrin (LOR) Human qPCR Primer Pair (NM_000427). Retrieved from [Link]
-
A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (n.d.). Retrieved from [Link]
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Effects of this compound on proliferative inhibition and RANTES production of HaCaT cells - PubMed. (n.d.). Retrieved from [Link]
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Dihydromyrcenol Modulates Involucrin Expression through the Akt Signaling Pathway - NIH. (n.d.). Retrieved from [Link]
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(A) Involucrin. A digitized Western blot lane view from the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC - NIH. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (2024). This compound. In StatPearls. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human RXRα Reporter Assay Kit. Retrieved from [Link]
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Skin-targeted AhR activation by microbial and synthetic indoles: Insights from the AhaRaCaT reporter cell line - PubMed. (n.d.). Retrieved from [Link]
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In vivo imaging of Acitretin distribution in skin tissues
Interpretation of Example Data: The hypothetical data in Table 2 would suggest that the SLNP Gel formulation results in lower retention in the stratum corneum and significantly higher accumulation in the viable epidermis, the target site, compared to the simple gel. This demonstrates superior delivery performance. [9][10]
Conclusion and Future Perspectives
In vivo multiphoton microscopy provides an unparalleled window into the fate of topically applied this compound. It allows researchers to non-invasively track the drug's journey through the skin barrier, quantify its concentration in target layers, and directly compare the efficiency of different delivery platforms. This methodology provides critical, actionable data for optimizing topical drug development, moving beyond simple ex vivo permeation studies to understand drug behavior in a dynamic, living system. [20][21] Future work could integrate MPM with Fluorescence Lifetime Imaging (FLIM) to better separate the drug's fluorescence signal from endogenous skin autofluorescence, further enhancing quantitative accuracy. [12]Additionally, label-free techniques like Stimulated Raman Scattering (SRS) microscopy hold promise for directly imaging the unlabeled this compound molecule, eliminating the need for fluorescent analogues. [22]By applying these advanced imaging protocols, drug development professionals can accelerate the creation of safer, more effective topical therapies for debilitating skin conditions.
References
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-
Panmand, P. A., et al. (2024). Enhancing topical this compound delivery: formulation and evaluation of solid lipid nanoparticles for efficient skin therapy through in vitro and ex vivo testing. Journal of Dispersion Science and Technology. [Link]
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Schaefer, H., et al. (1993). In-vitro skin pharmacokinetics of this compound: percutaneous absorption studies in intact and modified skin from three different species using different receptor solutions. Skin Pharmacology. [Link]
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Schenke-Layland, K., et al. (2008). Multiphoton microscopy for the investigation of dermal penetration of nanoparticle-borne drugs. Semantic Scholar. [Link]
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Azour, A., et al. (2020). Imaging and quantifying drug delivery in skin. The Center for Cancer Systems Pharmacology. [Link]
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Matts, P. J., et al. (2022). Raman Spectroscopic Tools to Probe the Skin–(Trans)dermal Formulation Interface. Molecular Pharmaceutics. [Link]
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Panmand, P. A., et al. (2024). Enhancing topical this compound delivery: formulation and evaluation of solid lipid nanoparticles for efficient skin therapy through in vitro and ex vivo testing. Semantic Scholar. [Link]
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Lee, C., et al. (2014). Imaging Drug Delivery to Skin with Stimulated Raman Scattering Microscopy. NIH Public Access. [Link]
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Bazin, R., et al. (2020). In vivo multiphoton imaging for non-invasive time course assessment of retinoids effects on human skin. PubMed. [Link]
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Paoli, J., et al. (2012). Multiphoton microscopy - A powerful tool in skin research and topical drug delivery science. ResearchGate. [Link]
-
European Pharmaceutical Review. (2020). Raman spectroscopy and mass spectrometry to be used in study of topically applied drugs. [Link]
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Gittard, S. D., et al. (2011). Multiphoton microscopy of transdermal quantum dot delivery using two photon polymerization-fabricated polymer microneedles. PubMed. [Link]
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Drugs.com. (2025). This compound Uses, Side Effects & Warnings. [Link]
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Varga, Z., et al. (2018). Novel aspects of Raman spectroscopy in skin research. NIH Public Access. [Link]
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Gudalwar, B. R. & Shukla, T. P. (2023). Formulation Development and Characterization of this compound Proniosomal gel: In-vivo Exploration against Imiquimod-induced Psoriasis. Impactfactor.org. [Link]
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Guy, R. H., et al. (2022). Assessing the skin pharmacokinetics of topical drugs using Raman spectroscopic tools. SPIE Digital Library. [Link]
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Bazin, R., et al. (2020). In vivo multiphoton imaging for non-invasive time course assessment of retinoids effects on human skin. NIH Public Access. [Link]
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Cleveland Clinic. (n.d.). This compound (Soriatane): Uses & Side Effects. [Link]
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Zhang, Y., et al. (2023). Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing. NIH Public Access. [Link]
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Dael Regulatory. (2023). Revised FDA guidance on Generic Transdermal and Topical Delivery Systems. [Link]
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National Institute of Health Sciences, Japan. (2003). Guideline for Bioequivalence Studies of Generic Products for Topical Use. [Link]
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Wikipedia. (n.d.). This compound. [Link]
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China National Medical Products Administration. (n.d.). Clinical trials of topical drugs with local action Technical Guidelines. ClinRegs. [Link]
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Wiegand, H. & Jensen, B. (1991). Pharmacokinetics of this compound in Humans. Karger Publishers. [Link]
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Puig, L. & de la Cueva, P. (2014). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas (English Edition). [Link]
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Dow Development Labs. (n.d.). Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies. [Link]
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Spectral Instruments Imaging. (2023). 10 Considerations for Animal Model Development with Preclinical In Vivo Optical Imaging. [Link]
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Contag, C. H., et al. (2010). In Vivo Imaging of Human and Mouse Skin with a Handheld Dual-Axis Confocal Fluorescence Microscope. NIH Public Access. [Link]
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Flament, F., et al. (2015). Non-invasive short-term assessment of retinoids effects on human skin in vivo using multiphoton microscopy. PubMed. [Link]
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Burns, A. R., et al. (2019). Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways. ACS Chemical Biology. [Link]
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You, Y., et al. (2018). In vivo characterization of minipig skin as a model for dermatological research using multiphoton microscopy. NIH Public Access. [Link]
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Bazin, R., et al. (2020). (PDF) In vivo multiphoton imaging for non‐invasive time course assessment of retinoids effects on human skin. ResearchGate. [Link]
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Śmigiel-Kalińska, K., et al. (2023). In Vivo Characterisation of Skin Response to Sustainable Car Cleaning Products. MDPI. [Link]
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Garg, V., et al. (2018). Pivotal role of this compound nanovesicular gel for effective treatment of psoriasis: ex vivo-in vivo evaluation study. PubMed. [Link]
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Lambert, W. E., et al. (1991). Determination of this compound and 13-cis-acitretin in skin. PubMed. [Link]
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Application Note: Quantitative Analysis of Acitretin and its Clinically Significant Metabolites in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Clinical Imperative for Monitoring Acitretin Metabolism
This compound is a second-generation oral retinoid, a vitamin A derivative, that is a cornerstone in the systemic treatment of severe, recalcitrant psoriasis and other disorders of keratinization.[1][2] Its therapeutic effect is mediated by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which modulates gene expression to normalize epidermal cell proliferation and differentiation.[3][4] Unlike its predecessor, etretinate, this compound was developed to have a significantly shorter elimination half-life, aiming to reduce the risk of teratogenicity and shorten the necessary post-therapy contraception period.[5][6]
However, extensive clinical and pharmacokinetic research has revealed a complex metabolic profile that necessitates careful monitoring. This compound undergoes two primary metabolic transformations of high clinical relevance:
-
Isomerization: Conversion to its 13-cis-acitretin metabolite (isothis compound).[3]
-
Reverse Metabolism (Re-esterification): Conversion back to its parent compound, etretinate. This process is significantly potentiated by the concurrent consumption of ethanol.[3][7]
The formation of etretinate is of particular concern. Etretinate is highly lipophilic, accumulates in adipose tissue, and possesses an extremely long elimination half-life of up to 120 days.[4][8][9] This re-introduces the risk of a prolonged teratogenic window, negating the primary advantage of this compound therapy.[7][9] Consequently, robust, sensitive, and specific bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and ensuring patient safety.
This application note provides a comprehensive, field-proven protocol for the simultaneous quantification of this compound, 13-cis-acitretin, and etretinate in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a gold-standard analytical technique for this purpose.[10][11]
Metabolic Pathway and Bioanalytical Strategy
The metabolism of this compound is not a simple linear path of degradation but involves critical interconversions. Understanding this pathway is fundamental to designing a sound analytical method that can accurately quantify the parent drug and its key metabolites. The primary routes are isomerization to 13-cis-acitretin and the clinically critical re-esterification to etretinate in the presence of ethanol.[3][7]
Caption: Metabolic conversion pathways of this compound.
Experimental Design: Causality Behind Methodological Choices
A robust bioanalytical method is a self-validating system. Each step is chosen to mitigate specific challenges associated with the analytes and the biological matrix.
-
Internal Standard (IS) Selection: The accuracy of LC-MS/MS quantification hinges on the internal standard, which corrects for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as This compound-d3 , is the superior choice.[10][12] It is chemically identical to the analyte but mass-shifted, ensuring it co-elutes and experiences nearly identical extraction recovery and ionization efficiency, providing the most reliable correction.
-
Sample Preparation Strategy: Plasma is a complex matrix containing proteins, lipids, and salts that can interfere with analysis and suppress the ionization of target analytes (a phenomenon known as the matrix effect).[13]
-
Challenge: this compound and its metabolites are highly protein-bound ( >99.9%) and susceptible to degradation.[3]
-
Solution: A hybrid Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE) is employed.
-
PPT with Acetonitrile: This step efficiently disrupts protein binding and precipitates the majority of plasma proteins.[14][15]
-
LLE with Methyl Tert-Butyl Ether (MTBE): This subsequent step selectively extracts the relatively nonpolar retinoids from the aqueous supernatant into an organic phase, leaving behind more polar interferences like salts. MTBE provides high extraction recovery for these analytes.[16]
-
-
Critical Handling Conditions: Retinoids are notoriously unstable, particularly when exposed to light (photoisomerization) and heat.[17][18] Therefore, all sample handling, from collection to injection, must be performed under yellow light or in amber vials, and samples should be kept chilled to maintain their integrity.
-
-
LC-MS/MS Method Development:
-
Chromatography: The structural similarity between this compound and its 13-cis isomer necessitates efficient chromatographic separation. A reversed-phase C18 column provides the necessary hydrophobicity to retain and resolve these compounds.[1][16] A gradient elution using methanol or acetonitrile with a mildly acidic aqueous mobile phase (e.g., containing 0.1% formic acid) ensures sharp peak shapes and separation from matrix components.[19]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity.
-
Ionization: Due to the carboxylic acid moiety on this compound and 13-cis-acitretin, Negative Electrospray Ionization (ESI) is highly efficient and is the preferred mode for these compounds.[10][12] Etretinate can be detected in positive or negative mode, but maintaining a single polarity switching method can simplify analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions are selected for each analyte and the internal standard. This two-stage mass filtering ensures that the detector signal is highly specific to the compounds of interest, minimizing background noise.
-
-
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation (PPT-LLE)
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Acetonitrile (ACN), HPLC grade
-
Methyl Tert-Butyl Ether (MTBE), HPLC grade
-
Internal Standard (IS) spiking solution (e.g., 100 ng/mL this compound-d3 in 50:50 ACN:Water)
-
1.5 mL polypropylene microcentrifuge tubes (amber or wrapped in foil)
-
Refrigerated centrifuge (4°C)
-
Nitrogen evaporator
Procedure (perform under yellow light):
-
Thaw plasma samples on ice.
-
Aliquot 200 µL of plasma into a labeled 1.5 mL amber microcentrifuge tube.
-
Add 20 µL of the IS spiking solution to each sample, standard, and QC. Vortex briefly (2-3 seconds).
-
Protein Precipitation: Add 400 µL of ice-cold ACN. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Carefully transfer the supernatant to a new clean tube. Add 1.0 mL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 15 seconds.
-
Transfer the reconstituted sample to an amber autosampler vial with an insert for injection.
Protocol 2: LC-MS/MS Analysis
The following tables summarize the optimized parameters for a standard LC-MS/MS system.
Table 1: Optimized MRM Transitions (Negative ESI Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 325.4 | 266.3 | 100 | -25 |
| 13-cis-acitretin | 325.2 | 266.1 | 100 | -25 |
| Etretinate * | 353.2 | 251.2 | 100 | -28 |
| This compound-d3 (IS) | 328.3 | 266.3 | 100 | -25 |
Note: Etretinate transitions can also be optimized in positive mode (e.g., m/z 355 -> 309). The choice depends on instrument sensitivity and method consolidation. Data presented here is based on literature reports.[10][12][18][20]
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| HPLC System | Standard UPLC/HPLC System (e.g., Thermo Vanquish, Agilent 1290) |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 2.6 µm particle size |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 0.0 min - 50% B |
| 1.0 min - 50% B | |
| 5.0 min - 98% B | |
| 7.0 min - 98% B | |
| 7.1 min - 50% B |
| | 9.0 min - 50% B |
Workflow and Data Analysis
The entire analytical process, from sample receipt to final data reporting, must be systematic and well-documented to ensure data integrity and compliance with regulatory standards.
Caption: End-to-end bioanalytical workflow for this compound.
Data processing is performed using the instrument's proprietary software. A calibration curve is constructed by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the calibrators. The concentration of this compound and its metabolites in unknown samples is then determined by interpolation from this curve using a weighted (1/x²) linear regression.
Method Performance and Validation
This method, when formally validated according to FDA or EMA guidelines for bioanalytical method validation, demonstrates high performance. Based on published data, the method is expected to achieve:
-
Linearity: A wide linear range, typically from low ng/mL to several hundred ng/mL, with a correlation coefficient (r²) > 0.99.[10][21]
-
Lower Limit of Quantification (LLOQ): In the sub-ng/mL to low ng/mL range (e.g., ~1 ng/mL for this compound and ~0.4 ng/mL for 13-cis-acitretin), sufficient for pharmacokinetic studies.[10][12]
-
Accuracy and Precision: Intra- and inter-day accuracy (relative error) and precision (coefficient of variation) are typically within ±15%, demonstrating the method's reliability.[10][12]
-
Stability: The method confirms analyte stability under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, provided samples are consistently protected from light.[10][17]
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the simultaneous quantification of this compound and its clinically important metabolites, 13-cis-acitretin and etretinate, in human plasma. The described protocol, which combines a meticulous sample preparation strategy with optimized chromatography and mass spectrometry, provides the necessary specificity and accuracy for demanding applications in clinical research and therapeutic drug monitoring. By understanding the rationale behind each step—from the necessity of light protection to the choice of a hybrid extraction technique—researchers can confidently implement this method to generate high-quality data, ultimately contributing to the safer and more effective use of this compound.
References
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Tjornelund, J., et al. This compound - StatPearls - NCBI Bookshelf. Available from: [Link]
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Kumar, A., et al. Stability-indicating validation of this compound and isothis compound in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. PubMed. Available from: [Link]
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Ormerod, A.D., et al. Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas. Available from: [Link]
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Lee, H., et al. A fully validated HPLC method for the simultaneous determination of this compound and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects. PubMed. Available from: [Link]
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Porwal, P.K., & Kishlay, K. STABILITY-INDICATING RP-HPLC METHOD VALIDATION FOR this compound AND ITS RELATED SUBSTANCES IN CAPSULES. Journal of Pharmaceutical Research. Available from: [Link]
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Journal of Pharmaceutical Research. Stability-Indicating RP-HPLC Method Validation for this compound and its Related Substances in Capsules. Available from: [Link]
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Verfaille, C.J., & van Puijenbroek, E.P. This compound (Neotigason). A review of pharmacokinetics and teratogenicity and hypothesis on metabolic pathways. PubMed. Available from: [Link]
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PharmaCompass. This compound | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
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Wiegand, U.W., & Chou, R.C. Pharmacokinetics and drug interactions of etretinate and this compound. PubMed. Available from: [Link]
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Dirty Medicine. Pharmacology of this compound (Soritin, Soriatane); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available from: [Link]
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Kumar, A., et al. (PDF) Stability-indicating validation of this compound and isothis compound in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. ResearchGate. Available from: [Link]
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ResearchGate. Mass spectrometer settings for this compound and isothis compound method. Available from: [Link]
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Andreoli, R., et al. Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. PubMed. Available from: [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available from: [Link]
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Zhang, Y., et al. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. PubMed Central. Available from: [Link]
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Jeong, S., et al. Identification of this compound and etretinate by fragmentation patterns in.... ResearchGate. Available from: [Link]
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Wageningen University & Research. Development of a method for quantitation of retinol and retinyl palmitate in human serum using high-performance liquid chromatography atmospheric pressure chemical ionization mass spectrometry. Available from: [Link]
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Devika, G.S., et al. DETERMINATION OF this compound IN PHARMA- CEUTICAL FORMULA- TIONS BY HPLC METHOD. Neliti. Available from: [Link]
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Scilit. Stability‐indicating validation of this compound and isothis compound in human plasma by LC‐ESI‐MS/MS bioanalytical method and its application to pharmacokinetic analysis. Available from: [Link]
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Kumar, P., & Husain, A. A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
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Pratyusha, S.M., & Deepti, C.A. Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. Acta Scientific. Available from: [Link]
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MDPI. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Available from: [Link]
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Larsen, F.G., et al. The pharmacokinetics of this compound and its 13-cis-metabolite in psoriatic patients. PubMed. Available from: [Link]
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Application Notes & Protocols: Investigating the Effects of Acitretin on 3D Bioprinted Human Skin Equivalents
A Guide for Researchers in Dermatology and Drug Development
Introduction: A New Dimension in Dermatological Research
The landscape of dermatological research and preclinical drug screening is undergoing a significant transformation, moving away from traditional 2D cell cultures and animal models towards more physiologically relevant human-based systems.[1][2][3] Three-dimensional (3D) bioprinted skin equivalents have emerged as a powerful platform, offering a microenvironment that closely mimics the complex architecture and cellular interactions of native human skin.[4][5][6][7] This technology enables the automated and reproducible fabrication of multi-layered skin constructs, typically composed of dermal fibroblasts and epidermal keratinocytes, providing an invaluable tool for studying skin biology, disease modeling, and the efficacy and safety of topical and systemic drugs.[8][9][10][11]
Acitretin, a second-generation oral retinoid, is a cornerstone in the systemic treatment of severe psoriasis and other disorders of keratinization.[12][13][14][15][16] Its therapeutic effects are primarily attributed to its ability to normalize epidermal cell proliferation, differentiation, and cornification, coupled with anti-inflammatory properties.[12][13][17][18][19] this compound exerts its action by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn modulate the transcription of numerous genes involved in these cellular processes.[12][17][20][21]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in 3D bioprinted skin equivalents. We will delve into the scientific rationale, provide detailed step-by-step protocols for constructing and treating these advanced skin models, and outline robust analytical methods for evaluating the effects of this compound. By integrating this advanced in vitro system, researchers can gain deeper insights into the molecular mechanisms of retinoid action and accelerate the development of novel dermatological therapies.
Scientific Rationale and Mechanistic Overview
The therapeutic efficacy of this compound in hyperproliferative skin disorders like psoriasis is rooted in its profound impact on keratinocyte biology.[12][14][22] In psoriatic lesions, keratinocytes exhibit accelerated proliferation and incomplete differentiation, leading to the characteristic thickened, scaly plaques. This compound counteracts this by promoting the differentiation of keratinocytes and reducing their abnormal proliferation, thereby helping to restore the normal structure and function of the epidermis.[12][17] Furthermore, this compound possesses anti-inflammatory properties, reducing the expression of inflammatory cytokines and inhibiting the activity of enzymes involved in the inflammatory cascade.[13][17]
The molecular mechanism of this compound involves its interaction with the retinoid signaling pathway. Upon entering the cell, this compound binds to RARs and RXRs in the nucleus. These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[13][20] This binding modulates gene transcription, leading to the observed changes in cellular behavior. The predominant retinoid receptors in the skin are RARγ and RXRα.[23]
By utilizing 3D bioprinted skin equivalents, we can create a controlled environment to dissect these mechanisms with high fidelity. The co-culture of fibroblasts and keratinocytes in a 3D architecture allows for the crucial cell-cell and cell-matrix interactions that influence epidermal homeostasis and drug response, which are absent in monolayer cultures.[24][25][26]
Diagram: this compound's Mechanism of Action in Keratinocytes
Caption: Simplified signaling pathway of this compound in a keratinocyte.
Experimental Protocols
This section provides detailed protocols for the fabrication of 3D bioprinted skin equivalents, subsequent treatment with this compound, and analytical procedures to assess the outcomes.
Part 1: Fabrication of 3D Bioprinted Skin Equivalents
This protocol outlines the creation of a bilayered skin model using extrusion-based bioprinting, a common and versatile method.[6][27]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Human Epidermal Keratinocytes (HEKa)
-
Bioink (e.g., gelatin-based, fibrin-based, or collagen-based hydrogel)[9][11]
-
Fibroblast Growth Medium (FGM)
-
Keratinocyte Growth Medium (KGM)
-
Extrusion-based 3D Bioprinter
-
Sterile Bioprinting Cartridges and Nozzles
-
Cell Culture Inserts (e.g., 12-well format)
-
Cell Culture Plates
Protocol:
-
Cell Culture: Culture HDFs and HEKa in their respective growth media until they reach 80-90% confluency.
-
Bioink Preparation:
-
Prepare the dermal bioink by mixing HDFs with the hydrogel precursor solution at a recommended density (e.g., 1 x 10^6 cells/mL).
-
Prepare the epidermal bioink by mixing HEKa with the hydrogel precursor solution at a higher density (e.g., 2 x 10^6 cells/mL).
-
-
Bioprinting Process:
-
Load the dermal bioink into a sterile bioprinter cartridge.
-
Using the bioprinter software, design a grid-like dermal layer structure.
-
Print the dermal layer into the cell culture inserts.
-
Load the epidermal bioink into a separate sterile cartridge.
-
Print a thin, uniform epidermal layer on top of the dermal layer.
-
-
Maturation of the Skin Equivalent:
-
Submerge the printed constructs in a co-culture medium for 5-7 days to allow for cell proliferation and tissue formation.
-
After the submerged culture period, raise the constructs to an air-liquid interface by lowering the medium level. This promotes keratinocyte differentiation and the formation of a stratified epidermis.
-
Culture at the air-liquid interface for an additional 10-14 days, changing the medium every 2-3 days.[5]
-
Diagram: 3D Bioprinting Workflow for Skin Equivalents
Caption: Workflow for the fabrication of 3D bioprinted skin equivalents.
Part 2: this compound Treatment Protocol
Once the 3D skin equivalents are fully mature, they can be treated with this compound to investigate its effects.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Culture medium used for the air-liquid interface culture
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution in the culture medium to the desired final concentrations. A dose-response study is recommended.
-
Treatment of Skin Equivalents:
-
Remove the old medium from the wells containing the skin equivalents.
-
Add the culture medium containing the desired concentration of this compound (or vehicle control - DMSO) to the wells.
-
Incubate the treated skin equivalents for the desired duration (e.g., 24, 48, or 72 hours).
-
Ensure the volume of the medium is sufficient to nourish the dermal layer without touching the epidermal surface.
-
Part 3: Analytical Methods for Assessing this compound's Effects
A multi-faceted approach is recommended to comprehensively evaluate the impact of this compound on the 3D bioprinted skin equivalents.
1. Histological and Immunohistochemical Analysis:
-
Objective: To visualize changes in tissue morphology, epidermal stratification, and the expression of specific protein markers.
-
Protocol:
-
Harvest the skin equivalents and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues and embed them in paraffin.
-
Section the paraffin blocks and mount the sections on microscope slides.
-
For histology, stain the sections with Hematoxylin and Eosin (H&E) to observe the overall tissue structure.[4][6]
-
For immunohistochemistry, perform antigen retrieval followed by incubation with primary antibodies against markers of interest.
-
Use appropriate secondary antibodies and detection systems to visualize the protein expression.
-
Image the stained sections using a microscope.
-
2. Gene Expression Analysis (qPCR):
-
Objective: To quantify changes in the mRNA levels of genes involved in keratinocyte differentiation, proliferation, and inflammation.
-
Protocol:
-
Harvest the skin equivalents and homogenize them to extract total RNA.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for the target genes and a reference gene (e.g., GAPDH).[28][29][30][31][32]
-
Analyze the qPCR data to determine the relative gene expression levels.
-
Expected Outcomes and Data Presentation
Treatment of 3D bioprinted skin equivalents with this compound is expected to induce changes that recapitulate its known therapeutic effects.
Table 1: Expected Dose-Dependent Effects of this compound on 3D Bioprinted Skin Equivalents
| Parameter | Vehicle Control (DMSO) | Low Dose this compound (e.g., 0.1 µM) | High Dose this compound (e.g., 1 µM) |
| Epidermal Thickness | Normal | Slight decrease | Significant decrease |
| Keratin 10 Expression | Strong in suprabasal layers | Reduced | Markedly reduced |
| Filaggrin Expression | Present in granular layer | Reduced | Significantly reduced |
| Ki67 Proliferation Index | Baseline | Decreased | Significantly decreased |
| IL-6 mRNA Expression | Baseline | Decreased | Significantly decreased |
Table 2: Key Markers for Immunohistochemical and Gene Expression Analysis
| Category | Marker | Expected Effect of this compound | Rationale |
| Differentiation | Keratin 10 (KRT10) | Decrease | Marker of early keratinocyte differentiation.[33][34] |
| Filaggrin (FLG) | Decrease | Key protein in the formation of the cornified envelope.[33][35] | |
| Loricrin (LOR) | Decrease | Major component of the cornified envelope. | |
| Proliferation | Ki67 | Decrease | Marker of actively proliferating cells. |
| Inflammation | Interleukin-6 (IL-6) | Decrease | Pro-inflammatory cytokine often elevated in psoriasis.[13] |
| Interleukin-8 (IL-8) | Decrease | Chemoattractant for neutrophils, involved in psoriatic inflammation.[33] |
Conclusion and Future Perspectives
The integration of this compound treatment with 3D bioprinted skin equivalents provides a sophisticated and ethically sound platform for dermatological research.[36] This approach allows for the detailed investigation of the drug's mechanism of action in a human-relevant context, bridging the gap between basic research and clinical application. Future advancements in bioprinting technology, such as the incorporation of immune cells, melanocytes, and sensory neurons, will further enhance the complexity and predictive power of these models.[1][7][37] The continued development and validation of these advanced in vitro systems will undoubtedly accelerate the discovery and development of next-generation therapies for a wide range of skin disorders.
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Application Notes & Protocols: A Researcher's Guide to Acitretin Administration in Genetically Engineered Mouse Models of Skin Disease
Introduction: Acitretin, a second-generation systemic retinoid, is a cornerstone in the clinical management of severe keratinization disorders, most notably psoriasis.[1][2][3][4] Its therapeutic efficacy stems from its profound ability to normalize epidermal cell proliferation, differentiation, and cornification while exerting anti-inflammatory effects.[1][2][5] Translating these clinical observations into a preclinical research setting is paramount for elucidating its precise mechanisms and developing next-generation therapies. Genetically engineered mouse models (GEMMs) that recapitulate key aspects of human skin diseases, such as psoriasis, provide an invaluable in vivo platform for these investigations.[6][7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective administration of this compound in GEMMs of skin disease. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that protocols are both robust and reproducible.
Scientific Foundation: Mechanism of Action
Understanding this compound's molecular pathway is critical for designing meaningful experiments and interpreting results. This compound, a synthetic analog of retinoic acid, does not act directly but rather modulates gene expression.[5] Its primary mechanism involves binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][9]
-
Receptor Binding and Activation: Upon entering the cell, this compound's metabolites bind to RARs. This complex then forms a heterodimer with an RXR.[5]
-
Gene Transcription Modulation: This RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5]
-
Cellular Effects: This binding event initiates a cascade of transcriptional regulation, leading to the normalization of keratinocyte hyperproliferation and differentiation, and a reduction in the expression of inflammatory cytokines.[4][5][10]
Caption: this compound signaling pathway.
Selecting the Appropriate Preclinical Model
The choice of GEMM is a critical determinant of experimental success. Several models have been developed that spontaneously exhibit psoriasis-like phenotypes, driven by the overexpression of specific genes in keratinocytes.[7][8] The selection should be guided by the specific aspect of the disease pathology being investigated.
| GEMM | Genetic Modification | Key Phenotypic Features | Relevance to this compound Studies | Reference |
| K14-VEGF | Keratin 14 promoter drives Vascular Endothelial Growth Factor expression. | Pronounced angiogenesis, erythematous plaques, T-cell infiltration. Closely mimics vascular changes in human psoriasis. | Excellent for studying the anti-angiogenic and anti-inflammatory effects of this compound. | [11][12] |
| K14-AREG | Keratin 14 promoter drives Amphiregulin (an EGF-family growth factor) expression. | Epidermal hyperplasia (acanthosis), scaling, inflammatory cell infiltration. | Suitable for assessing this compound's anti-proliferative effects on keratinocytes. | [8][13] |
| K5-Stat3C | Keratin 5 promoter drives a constitutively active form of Signal Transducer and Activator of Transcription 3. | Severe scaling, acanthosis, parakeratosis, and robust inflammatory infiltrate. | Models a key signaling pathway implicated in psoriasis, ideal for mechanistic studies of this compound's impact on inflammation. | [8][13] |
| IMQ-Induced Model | Topical application of Imiquimod (a TLR7/8 agonist). Not a GEMM but a widely used inducible model. | Rapid onset of erythema, scaling, and epidermal thickening. Strong IL-23/IL-17 axis activation. | Useful for rapid efficacy screening. A study by Zhang et al. (2021) used this model to show this compound reduced MDSCs. | [14][15] |
Experimental Design & Pre-Protocol Planning
A meticulously planned experiment is the foundation of trustworthy data. Before administration, several factors must be optimized.
Drug Formulation and Stability
This compound is orally bioavailable and its absorption is enhanced with fatty food.[1][3] For mouse studies, this necessitates formulation in a lipid-based vehicle.
| Parameter | Recommendation | Rationale & Justification |
| Vehicle | Corn oil or Arachis (peanut) oil. | This compound is lipophilic. A lipid vehicle mimics the clinical recommendation of taking the drug with a fatty meal, enhancing absorption and bioavailability.[1][3][16] |
| Preparation | This compound capsules should be opened and the powder weighed accurately. Suspend the powder in the chosen oil vehicle. Gentle warming and vortexing may be required to achieve a uniform suspension. Prepare fresh daily or weekly if stability is confirmed. | A uniform suspension is critical for accurate and consistent dosing. As an emulsion, it can separate over time, so vortexing immediately before each administration is essential.[17] |
| Storage | Store stock powder and prepared suspensions protected from light and moisture at controlled room temperature (20°C to 25°C).[18][19][20] | Light and humidity can degrade retinoids, compromising their potency. |
Dosage Rationale
Dose selection is a balance between achieving a therapeutic effect and avoiding toxicity.
| Dosage Range | Justification & Supporting Evidence |
| 5 mg/kg/day | This dose was shown to be effective in alleviating skin lesions in the IMQ-induced psoriasis-like model in BALB/c mice.[15] |
| 3 - 10 mg/kg/day | This range was used in a six-week study in C57BL/6 mice to investigate effects on liver phospholipids, establishing a precedent for chronic oral administration in this dose window.[16] |
| Starting Dose | Begin with a dose of 5 mg/kg/day. A dose-response study (e.g., 3, 5, 10 mg/kg/day) is highly recommended for a new model system to establish the minimal effective dose. |
Detailed Protocols
The following protocols provide step-by-step guidance for the preparation and administration of this compound.
Protocol 1: Preparation of this compound Suspension (5 mg/mL for a 5 mg/kg dose)
-
Calculate Total Volume: Determine the total volume of suspension needed for the study duration. Assume a standard mouse weight of 25g and a dosing volume of 0.1 mL (100 µL). Example: 20 mice x 0.1 mL/day x 14 days = 28 mL total.
-
Weigh this compound: Accurately weigh the required amount of this compound powder. Example: For a 5 mg/mL concentration, 28 mL will require 140 mg of this compound.
-
Suspend in Vehicle: In a sterile conical tube, add the weighed this compound powder. Add a small amount of corn oil (or other lipid vehicle) and vortex to create a paste. Gradually add the remaining oil while continuously vortexing to ensure a homogenous suspension.
-
Storage: Store the suspension in a light-protected tube at room temperature.
-
Pre-Dosing Preparation: CRITICAL: Before each gavage session, vortex the stock suspension vigorously for at least 30 seconds to ensure the drug is evenly distributed.[17]
Protocol 2: Administration via Oral Gavage
Causality: Oral gavage ensures direct and accurate delivery of the specified dose to the stomach, bypassing potential taste aversion and ensuring the entire dose is administered.[17][21]
-
Animal Preparation: Weigh each mouse immediately before dosing to calculate the precise volume. Example: A 26g mouse at 5 mg/kg requires a dose of 0.13 mg, which is 26 µL of a 5 mg/mL suspension.
-
Restraint: Restrain the mouse firmly by the scruff of the neck, ensuring the head cannot move. The body should be immobilized in the same hand. This alignment straightens the path to the esophagus.[17][21]
-
Gavage Needle Insertion: Use an appropriately sized, blunt-tipped gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).[17][22] Insert the needle into the side of the mouth (diastema) and gently advance it along the roof of the mouth towards the back of the throat.
-
Entering the Esophagus: Once the tip passes the pharynx, gently guide it down the esophagus. There should be no resistance. If the mouse struggles or if you feel resistance, withdraw immediately to prevent tracheal entry or esophageal perforation.[23]
-
Dose Administration: Once the needle is in place (the pre-measured length should be at the incisors), slowly depress the syringe plunger to deliver the suspension.[17]
-
Withdrawal: After administration, slowly and gently withdraw the needle along the same path.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress (e.g., labored breathing) for at least 5-10 minutes.[21]
Monitoring, Endpoints, and Data Interpretation
A robust monitoring schedule is essential for a self-validating study.
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Troubleshooting & Optimization
Understanding the Core Challenge: The Physicochemical Nature of Acitretin
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of experimental work is paramount to achieving reproducible and reliable results. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding and practical solutions for a common challenge: the precipitation of Acitretin in aqueous buffer systems.
This compound is a second-generation retinoid, a class of compounds known for their potent biological activities and, unfortunately, their challenging handling properties.[1][2] Its behavior in solution is governed by its molecular structure, which dictates its solubility and stability. Before troubleshooting, it's essential to understand these core properties.
This compound is a lipophilic molecule with a high LogP, indicating its strong preference for fatty or non-polar environments over aqueous ones.[3] It is structurally a carboxylic acid, which means its charge state—and therefore its aqueous solubility—is highly dependent on the pH of the surrounding medium.[4] Furthermore, like many retinoids, it is sensitive to light, heat, and air, which can lead to degradation and isomerization, further complicating experimental work.[5][6][7]
| Property | Value | Implication for Aqueous Solubility | Source |
| Molecular Weight | 326.4 g/mol | Standard for a small molecule drug. | [3] |
| Appearance | Yellow to greenish-yellow crystalline solid | The physical form before solubilization. | [3][6] |
| pKa | ~5.0 | At pH < 5, the molecule is neutral and poorly soluble. At pH > 5, it is an ionized carboxylate, which is more soluble. | [4] |
| LogP (o/w) | ~6.1 - 6.4 | Highly lipophilic; inherently low water solubility. | [3] |
| Aqueous Solubility | Practically insoluble (<0.1 mg/100 mL) | Direct dissolution in aqueous buffers is not feasible. | [3][7] |
| Organic Solvents | Soluble in DMSO (~1 mg/mL) and DMF (~5 mg/mL) | These are essential for creating concentrated stock solutions. | [8] |
| Stability | Sensitive to light, air, and heat. Less stable in acidic conditions. | Requires careful handling and storage to prevent degradation and photoisomerization. | [5][6][7] |
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding this compound precipitation.
Q1: I dissolved this compound in DMSO to make a stock, but it crashed out immediately when I diluted it into my PBS buffer (pH 7.2). What happened?
This is a classic case of "solvent shifting" or "pH shock." this compound is soluble in 100% DMSO but is practically insoluble in water.[3][7][8] When you introduce the DMSO stock into a large volume of aqueous buffer, two things happen simultaneously:
-
Solvent Polarity Change: The this compound molecules are rapidly forced from a favorable organic environment (DMSO) into an unfavorable aqueous one, causing them to aggregate and precipitate.
-
Concentration Limit: You likely exceeded the maximum solubility of this compound in the final buffer composition. Even with a co-solvent, the solubility is limited. For instance, in a 1:4 mixture of DMF:PBS (pH 7.2), the solubility is only about 0.2 mg/mL.[8]
Q2: My buffer is at pH 7.4, which is well above the pKa of 5.0. Why is the drug still precipitating?
While a pH above the pKa is critical for keeping this compound in its more soluble, deprotonated state, it does not guarantee infinite solubility.[4] The molecule still possesses a large, non-polar backbone that drives it out of the water. High concentrations of the drug, the presence of certain salts in the buffer that can cause a "salting-out" effect, or rapid, non-homogenous mixing can still trigger precipitation.
Q3: My this compound solution looked clear initially, but after a few hours at room temperature, I see a precipitate. Is this normal?
Yes, this can occur for several reasons. Firstly, aqueous solutions of this compound are not stable for long periods; it is recommended to prepare them fresh and not store them for more than one day.[8] Secondly, the initial solution may have been supersaturated—a transient state where the concentration is above the thermodynamic solubility limit. Over time, the system equilibrates, leading to the formation of solid-phase this compound. Finally, exposure to light can cause photoisomerization to less soluble isomers.[6]
Q4: I'm working with cell cultures. Does the presence of serum in the media affect this compound's solubility?
Absolutely. The presence of proteins, particularly albumin in fetal calf serum (FCS) or bovine serum albumin (BSA), is crucial for working with retinoids in vitro.[9] These proteins bind hydrophobic molecules like this compound, acting as carriers that keep them "in solution" and bioavailable to cells. In protein-free or low-serum media, you will not only see precipitation but also significant loss of the compound due to adsorption to plastic labware (e.g., culture plates, pipette tips).[9]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving precipitation issues.
Problem 1: Immediate Precipitation Upon Dilution
| Symptom | Potential Cause | Recommended Solution |
| A cloudy or milky solution forms instantly when adding DMSO/DMF stock to the aqueous buffer. | 1. Solvent Shock: The rapid change in solvent polarity causes the drug to crash out. 2. Concentration Overload: The final concentration exceeds the solubility limit in the aqueous/co-solvent mixture. | 1. Modify the Dilution Technique: Add the organic stock slowly (dropwise) to the aqueous buffer while the buffer is being vortexed or stirred vigorously. This minimizes local high concentrations and facilitates better mixing. 2. Pre-warm the Buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility limit and the rate of dissolution. 3. Reduce Final Concentration: If precipitation persists, your target concentration may be too high. Perform a serial dilution to find the highest workable concentration for your specific buffer system. |
Problem 2: Precipitation Over Time (Delayed Precipitation)
| Symptom | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or forms visible particles after minutes or hours. | 1. Supersaturation: The initial solution was thermodynamically unstable. 2. Temperature Change: A solution prepared at a higher temperature becomes supersaturated upon cooling to room temperature or 4°C. 3. Degradation/Isomerization: Exposure to light or acidic conditions is altering the molecule to a less soluble form.[5][6] | 1. Prepare Fresh Solutions: Do not store diluted aqueous solutions. Prepare them immediately before use from a frozen organic stock.[8] 2. Maintain Constant Temperature: Perform your experiments at the same temperature at which the solution was prepared. 3. Protect from Light: Work in a dimly lit area or use amber-colored tubes to prepare and store all this compound solutions.[7] |
Problem 3: Inconsistent Experimental Results Despite a "Clear" Solution
| Symptom | Potential Cause | Recommended Solution |
| The solution appears clear by eye, but biological or analytical results are not reproducible. | 1. Sub-visible Precipitation: Formation of nano- or micro-precipitates that do not cause visible turbidity but reduce the bioavailable concentration. 2. Adsorption to Surfaces: In protein-free systems, the hydrophobic drug binds to plastic tubes, plates, and tips.[9] | 1. Incorporate a Solubilizing Agent: For in vitro assays, ensure the final medium contains a sufficient concentration of protein (e.g., BSA or FCS). If not possible, consider using solubilizing excipients like cyclodextrins (e.g., HPβCD).[10][11] 2. Centrifuge Before Use: Before adding the solution to your assay, spin it at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. This will pellet any sub-visible aggregates. 3. Pre-treat Labware: Pre-rinsing pipette tips with the solution can help saturate binding sites, though this is less effective than using a carrier protein. |
Key Experimental Protocols & Workflows
Protocol 1: Standard Co-Solvent Method for Preparing this compound in Aqueous Buffer
This is the most common and recommended method for general laboratory use.
Materials:
-
This compound powder
-
Anhydrous DMSO or DMF
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, amber-colored microcentrifuge tubes or glass vials
Procedure:
-
Prepare a Concentrated Stock:
-
Weigh out the required amount of this compound powder in a protected environment (e.g., chemical hood, low light).
-
Add the appropriate volume of 100% DMSO or DMF to achieve a high-concentration stock (e.g., 1-5 mg/mL).[8]
-
Vortex or sonicate gently in a water bath until the solid is completely dissolved. The solution should be clear and yellow.
-
-
Store the Stock:
-
Aliquot the stock solution into small volumes in amber tubes to avoid repeated freeze-thaw cycles.
-
Purge the headspace with an inert gas (e.g., argon or nitrogen) if available to minimize oxidation.
-
Store at -20°C, protected from light. The solid compound is stable for ≥4 years under these conditions.[8]
-
-
Prepare the Working Solution (Make Fresh Daily):
-
Bring an aliquot of the frozen stock and the target aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
Place the required volume of aqueous buffer into a new tube.
-
While vigorously vortexing or stirring the buffer, add the required volume of the DMSO/DMF stock solution drop-by-drop to the side of the tube, allowing it to mix in gradually.
-
Continue vortexing for another 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation against a dark background.
-
Use this final working solution immediately. Do not store.[8]
-
Visualization of the Recommended Workflow
Caption: Recommended workflow for preparing this compound solutions.
Understanding pH-Dependent Solubility
The carboxylic acid group on this compound is the key to its pH-dependent solubility. Manipulating the buffer pH is a powerful tool to keep it in solution.
Caption: Effect of pH on this compound's ionization and solubility.
By ensuring your final buffer pH is significantly above 5.0, you shift the equilibrium towards the more soluble deprotonated form, greatly reducing the risk of precipitation.
References
-
Sahu, A., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. Journal of the Chilean Chemical Society. [Link]
-
IJPSR. (2022). Formulation and Evaluation of Nanogel used for the Treatment of Psorasis. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- Google Patents. (2004). Pharmaceutical compositions of this compound.
-
Tirucherai, G. S., et al. (2003). Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization. Journal of Pharmaceutical Sciences. [Link]
-
Lee, S. H., et al. (2022). Clinical Factors Affecting the Serum Retention of a Teratogenic Etretinate after the this compound Administration. Experimental Neurobiology. [Link]
-
PharmaCompass. (n.d.). This compound (USP/INN). [Link]
-
Hoffman-La Roche Limited. (2018). SORIATANE® (this compound) Capsules - Product Monograph. [Link]
-
Kaur, H., & Cooper, D. B. (2023). This compound. StatPearls. [Link]
-
Brakenhoff, R. H., et al. (1997). Considerations for in vitro retinoid experiments: importance of protein interaction. Biochimica et Biophysica Acta. [Link]
-
Lee, S. H., et al. (2022). Clinical Factors Affecting the Serum Retention of a Teratogenic Etretinate after the this compound Administration. Experimental Neurobiology. [Link]
-
Puig, L., et al. (2012). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of Endogenous Retinoids. [Link]
-
Medscape. (n.d.). This compound Dosing, Indications, Interactions, Adverse Effects, and More. [Link]
-
Narsa, A. C., et al. (2024). A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation. Dermatology Research and Practice. [Link]
-
Narsa, A. C., et al. (2024). A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation. Dermatology Research and Practice. [Link]
-
ResearchGate. (2008). Development and Validation of Method for Determination of In Vitro Release of Retinoic Acid from Creams. [Link]
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- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. WO2004103346A1 - Pharmaceutical compositions of this compound - Google Patents [patents.google.com]
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Technical Support Center: Investigating Acitretin Resistance in Squamous Cell Carcinoma (SCC) Cells
Welcome to the technical support center for researchers investigating acitretin drug resistance in squamous cell carcinoma (SCC) cell lines. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of your experiments. As your dedicated application scientist, my goal is to empower you with the causal understanding behind experimental choices, ensuring your methodologies are robust and your results, reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the investigation of this compound resistance.
Q1: My SCC cell line shows a high IC50 value to this compound from the outset (intrinsic resistance). What are the primary mechanisms I should investigate?
A1: Intrinsic resistance suggests the SCC cells possess pre-existing mechanisms that circumvent this compound's therapeutic effects. Your investigation should prioritize the following areas:
-
Retinoid Receptor Status: this compound's primary mechanism involves binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) to modulate gene expression.[1][2] Low or absent expression of critical receptor isoforms (e.g., RARα, RXRα) is a common cause of intrinsic resistance.
-
Bypass Signaling Pathways: Analyze the basal activation state of pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.[1] Constitutively active pathways can override the anti-proliferative signals initiated by this compound.
-
Drug Efflux Pump Expression: Assess the baseline expression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[1][3][4] High innate expression of these pumps can actively remove this compound from the cell, preventing it from reaching its nuclear targets.
-
Metabolic Inactivation: Investigate the expression of cytochrome P450 enzymes, particularly the CYP26 family, which are responsible for the catabolism of retinoic acid and its analogs.[5][6][7] Overexpression of these enzymes can lead to rapid degradation of this compound.
Q2: I've successfully generated an this compound-resistant SCC cell line through dose-escalation. How do I confirm that the resistance is stable and not due to transient adaptation?
A2: This is a crucial validation step. To confirm stable resistance, you should:
-
Culture cells in drug-free medium: Grow the resistant cell line in a medium without this compound for several passages (e.g., 4-6 weeks).
-
Re-challenge with this compound: After the drug-free period, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to redetermine the IC50 value.
-
Compare IC50 values: If the IC50 remains significantly higher (>5-fold) than the parental (sensitive) cell line, the resistance phenotype is considered stable.[1] A return to sensitivity would suggest a transient adaptation mechanism.
Q3: My Western blots show no significant change in RAR or RXR expression, but my cells are clearly resistant. What other mechanisms should I explore?
A3: While receptor loss is a common mechanism, resistance is multifaceted. If receptor levels appear normal, consider these possibilities:
-
Post-translational Modifications of Receptors: The function of RARs and RXRs can be inhibited by post-translational modifications, such as phosphorylation, which may not be apparent on a standard Western blot.
-
Altered Co-activator/Co-repressor Balance: The transcriptional activity of the RAR-RXR heterodimer depends on the recruitment of co-activators and co-repressors. Alterations in the availability or function of these accessory proteins can lead to resistance.[8]
-
Increased Drug Efflux: Even with intact receptors, increased activity of ABC transporters can prevent this compound from reaching a sufficient intracellular concentration to activate them.[3][4][9]
-
Impaired Apoptotic Machinery: this compound can induce apoptosis via the CD95 (Fas/FasL) pathway.[1][10] Reduced expression of Fas/FasL or diminished cleavage of Caspase-8 upon this compound treatment can confer resistance.[1]
Q4: I'm considering combination therapies to overcome resistance. What are some rational combinations to test based on potential resistance mechanisms?
A4: Rational combination therapies target the identified resistance mechanism to re-sensitize cells to this compound. Here are some evidence-based suggestions:
| Resistance Mechanism | Combination Strategy | Rationale |
| Altered Retinoid Receptor Expression | Histone Deacetylase (HDAC) inhibitors (e.g., Valproic Acid, Vorinostat) + this compound | HDAC inhibitors can remodel chromatin, potentially increasing the expression of silenced RAR genes.[1] |
| Activation of MAPK/ERK Pathway | MEK inhibitor (e.g., Trametinib) or ERK inhibitor (e.g., Ulixertinib) + this compound | Blocking the MAPK/ERK pathway can prevent compensatory pro-survival signals that counteract this compound's effects.[1] |
| Increased Drug Efflux | ABC Transporter Inhibitors (e.g., Verapamil for P-gp) + this compound | Inhibiting the efflux pumps increases the intracellular concentration of this compound. |
| General Enhancement of Cytotoxicity | Conventional Chemotherapeutics (e.g., Cisplatin, 5-Fluorouracil) or Photodynamic Therapy (PDT) + this compound | These combinations can induce synergistic cell death through different mechanisms.[1] |
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental issues.
Issue 1: High Variability in Cell Viability (MTT/XTT) Assays
-
Problem: Inconsistent IC50 values for this compound across replicate experiments.
-
Potential Causes & Solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can dramatically affect results.
-
Solution: Always perform a cell count using a hemocytometer or automated cell counter before seeding. Ensure a single-cell suspension by gentle pipetting to break up clumps.
-
-
This compound Solubility and Stability: this compound is lipophilic and can precipitate in aqueous media. It is also sensitive to light.
-
Solution: Prepare a high-concentration stock solution in DMSO and store it in small aliquots at -80°C, protected from light. When preparing working solutions, dilute the stock in pre-warmed media and vortex immediately before adding to the cells.
-
-
Edge Effects in Microplates: Evaporation from wells at the edge of the plate can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Incubation Time with MTT/XTT Reagent: Insufficient or excessive incubation can lead to incomplete formazan formation or cytotoxicity from the reagent itself.
-
Solution: Optimize the incubation time for your specific cell line. Test a time course (e.g., 1, 2, 4 hours) to find the optimal window where the signal is robust and linear.
-
-
Issue 2: Faint or No Bands on Western Blots for ABC Transporters
-
Problem: Difficulty detecting ABC transporters like P-glycoprotein (ABCB1) in SCC cell lysates.
-
Potential Causes & Solutions:
-
Low Protein Abundance: ABC transporters are membrane proteins and may be expressed at lower levels than cytosolic proteins.
-
Solution: Increase the amount of protein loaded onto the gel (aim for 30-50 µg per lane). Consider using a membrane protein enrichment kit to concentrate your target proteins.
-
-
Inefficient Protein Extraction: Standard lysis buffers (e.g., RIPA) may not be optimal for solubilizing multi-pass membrane proteins.
-
Solution: Use a lysis buffer specifically designed for membrane proteins, which may contain stronger detergents like SDS. Perform extraction on ice and include protease and phosphatase inhibitors.
-
-
Poor Antibody Quality: The antibody may not be specific or sensitive enough.
-
Solution: Use an antibody that has been validated for Western blotting in your species of interest. Always include a positive control cell lysate known to express the target protein (e.g., a known multi-drug resistant cancer cell line).
-
-
Transfer Issues: Large proteins like ABCB1 (~170 kDa) can be difficult to transfer efficiently from the gel to the membrane.
-
Solution: Use a lower percentage acrylamide gel for better resolution of high molecular weight proteins. Optimize your transfer conditions by using an overnight wet transfer at a low voltage in a cold room, or use a rapid transfer system according to the manufacturer's protocol for large proteins.
-
-
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Generation of an this compound-Resistant SCC Cell Line
This protocol describes a standard dose-escalation method for developing acquired resistance.[1]
-
Determine Parental IC50: First, establish the baseline sensitivity of your parental SCC cell line by performing a dose-response curve with this compound to determine the IC50.
-
Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to their IC50.
-
Monitor Cell Viability: Initially, significant cell death is expected. Monitor the culture daily and replace the medium with fresh, drug-containing medium every 2-3 days.
-
Wait for Recovery: Allow the surviving cells to repopulate the flask. This may take several weeks.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, double the concentration of this compound.
-
Repeat Cycle: Repeat steps 3-5, gradually increasing the drug concentration. The key is to increase the dose only when the cells have adapted and are proliferating robustly at the current concentration.
-
Establish Resistant Line: Continue this process until the cells can tolerate a concentration that is at least 10-fold higher than the parental IC50.
-
Characterize and Bank: Once the resistant line is established, characterize its resistance profile, perform the stability check described in FAQ 2, and create a frozen cell bank.
Caption: Key mechanisms of this compound action and resistance in SCC cells.
References
-
The potential roles of retinoids in combating drug resistance in cancer: implications of ATP-binding cassette (ABC) transporters. Open Biology, The Royal Society. [Link]
-
Retinoids in Cutaneous Squamous Cell Carcinoma. PubMed. [Link]
-
Targeting Multidrug Resistance in Cancer: Impact of Retinoids, Rexinoids, and Carotenoids on ABC Transporters. MDPI. [Link]
-
Targeting Multidrug Resistance in Cancer: Impact of Retinoids, Rexinoids, and Carotenoids on ABC Transporters. PubMed. [Link]
-
Retinoids in Cutaneous Squamous Cell Carcinoma. PMC, PubMed Central, NIH. [Link]
-
(PDF) Retinoids in Cutaneous Squamous Cell Carcinoma. ResearchGate. [Link]
-
(PDF) The potential roles of retinoids in combating drug resistance in cancer: implications of ATP-binding cassette (ABC) transporters. ResearchGate. [Link]
-
Interactions of retinoids with the ABC transporters P-glycoprotein and Breast Cancer Resistance Protein. Johns Hopkins University. [Link]
-
Interactions between retinoid metabolism and cutaneous squamous cell... ResearchGate. [Link]
-
Retinoids in Cutaneous Squamous Cell Carcinoma. MDPI. [Link]
-
The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review. MDPI. [Link]
-
Efficacy of this compound in the treatment of squamous cell carcinoma of the oral cavity. Request PDF, ResearchGate. [Link]
-
What is the mechanism of this compound? Patsnap Synapse. [Link]
-
Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Wiley Online Library. [Link]
-
The cellular retinoic acid binding proteins. PubMed. [Link]
-
This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. PMC, PubMed Central. [Link]
-
This compound suppression of squamous cell carcinoma: case report and literature review. Taylor & Francis Online. [Link]
-
This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. PMC, PubMed Central. [Link]
-
Cellular retinoic acid binding protein-II expression and its potential role in skin aging. Aging. [Link]
-
Overcoming Resistance to Immunotherapy in Advanced Cutaneous Squamous Cell Carcinoma. PubMed. [Link]
-
This compound in dermatology. Indian Dermatology Online Journal. [Link]
-
Cellular retinoid-binding proteins. PubMed, NIH. [Link]
-
This compound suppression of squamous cell carcinoma: Case report and literature review. Mount Sinai Scholars Portal. [Link]
-
Cellular retinoic acid binding protein-II expression and its potential role in skin aging. PubMed. [Link]
-
Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy. PubMed Central. [Link]
-
Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. PubMed Central. [Link]
-
The role of the cytochrome P450 superfamily in the skin. Expert Reviews in Molecular Medicine, Cambridge Core. [Link]
-
The involvement of cytochrome p450 (CYP) 26 in the retinoic acid metabolism of human epidermal keratinocytes. PubMed. [Link]
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- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Targeting Multidrug Resistance in Cancer: Impact of Retinoids, Rexinoids, and Carotenoids on ABC Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
Acitretin & Metabolite Interference in HPLC: A Technical Support Guide
Welcome to the Technical Support Center for HPLC analysis of Acitretin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with metabolite interference during the chromatographic analysis of this compound. Here, we will delve into the common issues, their underlying causes, and provide robust troubleshooting strategies and validated protocols to ensure the accuracy and reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound analysis.
Q1: What are the primary metabolites of this compound that can interfere with HPLC analysis?
A1: The two main metabolites of concern are cis-acitretin (isothis compound, a geometric isomer) and etretinate, the ethyl ester of this compound.[1][2] Cis-acitretin is a direct isomer and can be formed in vivo or ex vivo due to photoisomerization.[3][4][5] Etretinate is formed when a patient consumes alcohol while on this compound therapy.[1][6] Due to its high lipophilicity, etretinate has a much longer half-life than this compound and can accumulate in adipose tissue.[7][8][9]
Q2: Why do these metabolites interfere with the HPLC analysis of this compound?
A2: The interference primarily stems from the structural similarities between this compound and its metabolites.
-
Cis-acitretin , being a geometric isomer, has very similar physicochemical properties to the parent drug, this compound (which is the all-trans isomer). This makes their separation on a standard reversed-phase HPLC column challenging, often leading to co-elution or poor resolution.[10]
-
Etretinate , while chemically distinct (an ester vs. a carboxylic acid), still shares the core retinoid structure. Depending on the chromatographic conditions, its retention time might be close to that of this compound, potentially causing peak overlap, especially if the method is not optimized for their separation.[11]
Q3: What are the analytical consequences of this interference?
A3: Unresolved interference from these metabolites can lead to several critical analytical errors:
-
Inaccurate Quantification: Co-eluting peaks will be integrated together, leading to an overestimation of the this compound concentration.
-
Poor Method Specificity: The analytical method will not be able to unequivocally assess the analyte in the presence of its metabolites, a key requirement for bioanalytical method validation according to FDA and EMA guidelines.[12][13][14]
-
Misinterpretation of Pharmacokinetic Data: Inaccurate concentration measurements will lead to erroneous pharmacokinetic parameters like Cmax, AUC, and half-life, impacting clinical and preclinical study outcomes.[15]
Q4: Are there any pre-analytical steps I can take to minimize interference?
A4: Absolutely. Proper sample handling is crucial for retinoid analysis.[16]
-
Protection from Light: this compound is highly photosensitive and can isomerize to cis-acitretin upon exposure to light.[17][18] All sample collection, processing, and storage should be performed under yellow or dim light, and amber vials should be used.[19][20]
-
Temperature Control: Samples should be kept cool and frozen for long-term storage to minimize degradation.[20]
-
Sample Preparation: Use a validated extraction method, such as liquid-liquid extraction or solid-phase extraction, to remove potential interferences from the biological matrix.[3][11][21]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Resolution or Co-elution of this compound and cis-Acitretin
Symptoms:
-
A single, broad, or shouldered peak where two distinct peaks are expected.
-
Inconsistent peak shapes and retention times for this compound standards and samples.
Causality: The close structural similarity between the all-trans (this compound) and 13-cis (cis-acitretin) isomers requires a highly selective chromatographic system to achieve baseline separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomer co-elution.
Solutions:
-
Mobile Phase Optimization:
-
Organic Modifiers: The choice and ratio of organic solvents are critical. While acetonitrile is common, incorporating a different solvent like isopropanol (IPA) can improve selectivity for isomers. One study successfully used a mobile phase of acetonitrile and isopropanol with glacial acetic acid to resolve this compound from its degradation products.[17][22]
-
pH Adjustment: The ionization state of this compound (a carboxylic acid) can be manipulated to improve retention and selectivity. Adding a small amount of an acid, like glacial acetic acid (e.g., 0.3% v/v), to the mobile phase can suppress the ionization of the carboxyl group and silanol groups on the column, leading to sharper peaks and better separation.[17][22]
-
-
Stationary Phase Selection:
-
Not all C18 columns are created equal. Differences in silica purity, end-capping, and carbon load can significantly impact selectivity. It is advisable to screen columns from different manufacturers.
-
Consider using a C30 column, which is specifically designed for the separation of structurally similar, hydrophobic compounds like carotenoids and retinoids.
-
-
Temperature Control:
-
Maintaining a constant and optimized column temperature is crucial for reproducible retention times and selectivity. Use a column oven.[23]
-
Issue 2: Unexpected Peak Corresponding to Etretinate
Symptoms:
-
An extra peak is observed in patient samples that is not present in calibration standards.
-
This peak may interfere with the this compound peak or other components in the chromatogram.
Causality: This is most likely due to the in vivo conversion of this compound to etretinate in patients who have consumed alcohol.[6] Etretinate is more lipophilic and will generally have a longer retention time than this compound in reversed-phase HPLC.[9]
Solutions:
-
Confirm Peak Identity:
-
Spike a blank plasma sample with an etretinate standard and analyze it using your current method to confirm if the retention time matches the unknown peak.
-
If available, use LC-MS/MS to confirm the mass of the unknown peak. The m/z for etretinate will be different from this compound.[9]
-
-
Method Modification for Simultaneous Analysis:
-
If you need to quantify both this compound and etretinate, the method must be validated for both analytes.[11]
-
A gradient elution may be necessary to resolve the less polar etretinate from this compound in a reasonable run time. A typical gradient might start with a higher aqueous composition and ramp up to a higher organic composition.[9]
-
Issue 3: Inconsistent Quantification and Poor Reproducibility
Symptoms:
-
High variability (%CV) in quality control (QC) samples.
-
Drifting retention times.[23]
-
Poor linearity of the calibration curve.
Causality: This can be due to a combination of factors including analyte instability, improper sample preparation, or a non-robust HPLC method.
Solutions:
-
Review Sample Handling and Preparation:
-
Strict Light Protection: Ensure all steps are performed under yellow light. Photoisomerization of this compound to cis-acitretin ex vivo can lead to a decrease in the this compound peak area and an increase in the cis-acitretin peak area, causing quantification errors.[11][19]
-
Use of Antioxidants: For biological samples, the addition of an antioxidant like butylated hydroxytoluene (BHT) or L-ascorbic acid during sample preparation can help prevent oxidative degradation of retinoids.[19]
-
-
HPLC System and Method Robustness:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each run. Insufficient equilibration can cause retention time drift.[23]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed to avoid bubble formation in the pump and detector.[24]
-
Internal Standard: Use a suitable internal standard (IS) to compensate for variations in sample preparation and instrument response. This compound-d3 is an ideal stable isotope-labeled IS for LC-MS/MS methods.[3][4][5] For HPLC-UV, a structurally similar compound like retinyl acetate can be used, but it must be well-resolved from all other peaks.[11]
-
Part 3: Key Experimental Protocols
This section provides detailed methodologies for critical aspects of this compound analysis.
Protocol 1: Sample Preparation for this compound Analysis in Human Plasma
This protocol is a general guideline and should be validated for your specific application.
-
Pre-analysis Setup:
-
Work under yellow light conditions.
-
Thaw plasma samples on ice.
-
-
Extraction:
-
To 200 µL of plasma in a polypropylene tube, add 50 µL of internal standard working solution (e.g., retinyl acetate in methanol or this compound-d3 for LC-MS/MS).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an amber autosampler vial for injection.
-
Protocol 2: HPLC-UV Method for Separation of this compound and Metabolites
This is a starting point for method development. Optimization will be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[25][26]
-
Mobile Phase: A mixture of acetic acid buffer (pH 4), methanol, and tetrahydrofuran (12:85:3 v/v/v).[25][26] Alternative: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile) can be effective for separating this compound and the more lipophilic etretinate.[9]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 20 µL.
Data Summary Table:
| Compound | Typical Retention Time (min) | Notes |
| cis-Acitretin | ~4.0 | Elutes slightly before this compound. Requires optimized mobile phase for baseline resolution. |
| This compound | ~4.3 | Target analyte.[25][26] |
| Etretinate | ~7.6 | Significantly more retained than this compound due to higher lipophilicity.[9] |
Note: Retention times are approximate and will vary significantly based on the specific column, mobile phase, and HPLC system used.
Part 4: Method Validation and System Suitability
Any analytical method used for regulated studies must be validated according to guidelines from regulatory bodies like the FDA or EMA.[27][28]
Key Validation Parameters:
-
Specificity/Selectivity: Demonstrate that the method can differentiate and quantify the analyte in the presence of its metabolites and other matrix components.[13]
-
Linearity: Establish a linear relationship between concentration and response over a defined range.[25]
-
Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter between measurements.[3][5][11]
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[3][5][11]
System Suitability:
Before running a sequence of samples, inject a system suitability standard (a solution containing this compound and its key metabolites) to verify the performance of the chromatographic system.
Caption: System suitability workflow.
References
-
This compound - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Stability-indicating validation of this compound and isothis compound in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - PubMed. [Link]
-
Overview of Recent Clinical Pharmacokinetic Studies with this compound (Ro 10-1670, Etretin). [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. [Link]
-
Pharmacokinetics of this compound in Humans. [Link]
-
Systemic pharmacokinetics of this compound, etretinate, isotretinoin, and acetylenic retinoids in guinea pigs and obese rats - PubMed. [Link]
-
Identification of retinoic acid (tretinoin) in cosmetic products by tlc and hplc. [Link]
-
[Trans-acitretin Is Metabolized Back to Etretinate. Importance for Oral Retinoid Therapy] - PubMed. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Stability‐indicating validation of this compound and isothis compound in human plasma by LC‐ESI‐MS/MS bioanalytical method and its application to pharmacokinetic analysis | Scilit. [Link]
-
(PDF) Stability-indicating validation of this compound and isothis compound in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis - ResearchGate. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
Stability results for this compound and isothis compound in human plasma - ResearchGate. [Link]
-
Full article: Development of normal phase HPLC based method for the determination of retinyl palmitate in fortified edible oils - Taylor & Francis Online. [Link]
-
HPLC / MS N Analysis of Retinoids - Springer Nature Experiments. [Link]
-
Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review - Acta Scientific. [Link]
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PubMed Central. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? - ResearchGate. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Clinical Factors Affecting the Serum Retention of a Teratogenic Etretinate after the this compound Administration - NIH. [Link]
-
DETERMINATION OF this compound IN PHARMA- CEUTICAL FORMULA- TIONS BY HPLC METHOD - Neliti. [Link]
-
A fully validated HPLC method for the simultaneous determination of this compound and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed. [Link]
-
Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC - NIH. [Link]
-
Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization - PubMed. [Link]
-
Determination of this compound and 13-cis-acitretin in skin - PubMed. [Link]
-
STABILITY-INDICATING RP-HPLC METHOD VALIDATION FOR this compound AND ITS RELATED SUBSTANCES IN CAPSULES. [Link]
-
Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study - PubMed Central. [Link]
-
(PDF) Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions - ResearchGate. [Link]
-
DETERMINATION OF this compound IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD. [Link]
-
(PDF) Pivotal role of this compound nanovesicular gel for effective treatment of psoriasis: ex vivo–in vivo evaluation study - ResearchGate. [Link]
-
Mass spectrometer settings for this compound and isothis compound method - ResearchGate. [Link]
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- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
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- 11. A fully validated HPLC method for the simultaneous determination of this compound and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Counteracting Acitretin-Induced Mucocutaneous Side Effects in Animal Models
Welcome to the technical support center for researchers investigating acitretin and its analogs. This guide is designed to provide practical, in-depth troubleshooting advice and experimental guidance for managing and counteracting the common mucocutaneous side effects observed in animal models. As drug development professionals, our goal is to help you refine your experimental design, ensure animal welfare, and generate robust, reproducible data.
Section 1: Troubleshooting Guide
This section addresses acute, specific problems researchers frequently encounter during in-vivo studies with this compound.
Q1: My mice are exhibiting severe cheilitis (lip inflammation) and skin desquamation within days of starting oral this compound, leading to significant weight loss. Is this expected, and how can I mitigate it without compromising the study?
A1: This is a common and expected dose-dependent manifestation of this compound toxicity, reflecting the clinical side effects in humans.[1][2] The severity, however, indicates your current dose may be too high for a prolonged study.
-
Immediate Causality: this compound, a synthetic retinoid, modulates gene transcription by binding to retinoic acid receptors (RARs), particularly RARγ, which is abundant in the skin.[3][4] This interaction disrupts normal epidermal proliferation and differentiation, leading to impaired barrier function, inflammation, and dryness.[5] The resulting discomfort and difficulty eating directly cause weight loss.
-
Immediate Troubleshooting Steps:
-
Dose De-escalation: Immediately reduce the this compound dose by 25-50%. It is critical to find a balance where mucocutaneous effects are present and measurable but not so severe as to cause excessive morbidity.
-
Supportive Care: Provide hydration support with hydrogel packs or subcutaneous saline injections. Switch to a soft, palatable diet (e.g., mash or gel-based food) to encourage eating.
-
Refine Dosing Schedule: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for periods of recovery, which can significantly improve tolerability.
-
-
Long-Term Protocol Validation: Your protocol should include a preliminary dose-finding study. Start with a low dose and escalate every 7-14 days, monitoring for the first signs of cheilitis, alopecia, or skin flaking. The optimal dose for a counteracting-agent study is one that induces a consistent, moderate (score of 2 on a 0-4 scale) phenotype.
Q2: The severity of mucocutaneous side effects is highly variable across my cohort of C57BL/6 mice, making statistical analysis of our counteracting agent difficult. What is causing this variability?
A2: Variability in retinoid-induced toxicity is a known challenge. Several factors can contribute:
-
Causality of Variation:
-
Gavage Technique: Inconsistent oral gavage can lead to variable drug delivery and absorption. Accidental tracheal administration or esophageal irritation can cause stress and reduce intake.
-
Metabolic Differences: Even within an inbred strain, minor individual differences in metabolism can affect drug efficacy and toxicity. This compound is metabolized in the liver, and factors influencing hepatic function can alter its effects.[6]
-
Behavioral Factors: Dominance hierarchies and cage stress can impact feeding behavior and the animals' overall physiological state, influencing their response to the drug. Pruritus (itching) is a key factor that can lead to scratching and rapid progression of skin lesions, which can vary between animals.[7][8]
-
-
Protocol Refinements for Consistency:
-
Standardize Administration: Ensure all technicians are proficient in oral gavage. Use appropriately sized, flexible feeding needles. Consider formulating this compound in a palatable vehicle if voluntary oral administration is an option.
-
Animal Selection: Use animals from a single, reliable vendor and of a consistent age and weight range. Allow for a proper acclimatization period (at least 7 days) before starting the experiment.
-
Environmental Controls: House animals in a low-stress environment with consistent light/dark cycles and temperature. Avoid cage overcrowding.
-
Use a Scoring System: Implement a standardized, quantitative scoring system to assess side effects. This allows for more objective measurement and can help normalize data by looking at the percent change from baseline for each animal.[7][9]
-
Q3: We are testing a potential counteracting agent topically, but we are not seeing any improvement in the this compound-induced skin flaking. How can we be sure our test agent is the issue?
A3: This requires a systematic approach to validate each component of your experimental system.
-
Troubleshooting Logic:
-
Confirm the Model: First, ensure the this compound is inducing the expected phenotype. Run a positive control group with this compound + vehicle (for the topical agent). Are the lesions developing as expected in this group? Histological analysis of skin from this group should confirm epidermal hyperplasia and inflammatory cell infiltration.[10][11][12]
-
Vehicle and Formulation: Is your test agent soluble and stable in its vehicle? The vehicle itself could be occlusive and provide some benefit, or it could be irritating, confounding the results. Run a "vehicle only" control group (in addition to the this compound + vehicle group).
-
Dermal Penetration: How do you know your agent is reaching its target in the epidermis or dermis? You may need to perform preliminary studies using techniques like tape stripping or skin biopsy analysis to quantify the amount of drug penetrating the skin.
-
Mechanism of Action: Is the mechanism of your counteracting agent relevant to retinoid toxicity? For example, if your agent is a general anti-inflammatory, it may not be sufficient to overcome the profound effects of RAR activation on keratinocyte differentiation. An agent that specifically targets pathways downstream of RARγ might be more effective.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced mucocutaneous toxicity?
A1: this compound's effects are primarily mediated through its interaction with nuclear Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs).[3][6] This complex binds to Retinoic Acid Response Elements (RAREs) on DNA, regulating the transcription of numerous genes. The key issue in skin is the potent activation of the RARγ subtype , which is the most abundant RAR in the epidermis.[4][13] This activation disrupts the normal program of keratinocyte proliferation and differentiation, leading to epidermal hyperplasia, altered expression of keratins (e.g., loss of keratin 10, increase in keratin 19), and impaired formation of the stratum corneum.[10][14] This compromises the skin's barrier function, leading to dryness, scaling, and increased susceptibility to irritation and inflammation.[15]
Q2: Which animal model is best suited for these studies?
A2: The hairless mouse (e.g., SKH1) and the rhino mouse (hr/hr) are excellent models for topical retinoid studies because the effects on the skin are easily visualized and quantified.[10][13][14] For studies involving systemic this compound administration that aim to mimic human use, standard inbred strains like C57BL/6 or BALB/c are commonly used.[7][16] C57BL/6 mice are known to be susceptible to ulcerative dermatitis, which can be a useful but sometimes confounding factor.[7][8] The choice depends on your specific research question and route of administration.
Q3: How should I design an experiment to test a novel agent aimed at counteracting this compound's side effects?
A3: A robust study design is crucial. Here is a recommended structure:
-
Group 1: Vehicle Control: Animals receive the vehicle for this compound and the vehicle for the test agent. (Establishes baseline).
-
Group 2: this compound Control: Animals receive this compound + vehicle for the test agent. (Establishes the positive control for toxicity).
-
Group 3: Test Agent Control: Animals receive the vehicle for this compound + the test agent. (Tests for any effects of your agent alone).
-
Group 4: Experimental Group: Animals receive both this compound and the test agent.
-
Endpoints:
-
Primary: Daily clinical scoring of mucocutaneous effects (see Table 1), body weight, and food/water intake.
-
Secondary: At study termination, collect skin and mucosal tissues for histopathology (to measure epidermal thickness, inflammation, and cellular changes) and molecular analysis (qRT-PCR or Western blot for inflammatory markers like IL-1α, IL-6, and markers of differentiation).[6][14]
-
Q4: Are there known strategies or compounds that have successfully counteracted these side effects in animal models?
A4: Yes, research has explored several avenues:
-
RAR Modulation: The most direct approach is to modulate RAR signaling. Studies have shown that RARγ is the primary mediator of skin irritation, while RARα is not significantly involved.[13] Therefore, co-administration of an RARγ-specific antagonist could theoretically block the side effects.
-
Anti-inflammatory Agents: Topical corticosteroids or other anti-inflammatory compounds can reduce the inflammatory component of the retinoid reaction, though they may not address the underlying disruption of keratinization.
-
Barrier Repair Formulations: Emollients and formulations containing lipids that mimic the natural skin barrier (e.g., ceramides, cholesterol) can help alleviate dryness and improve barrier function, reducing clinical signs.
-
Novel Drug Delivery: Encapsulating this compound in nanovesicular systems or nanoparticles has been shown to improve its therapeutic index, potentially by altering its distribution and reducing systemic exposure while maintaining efficacy in target tissues.[17][18]
Section 3: Key Experimental Protocols
Protocol 1: Induction and Clinical Scoring of Mucocutaneous Side Effects in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
This compound Preparation: Suspend this compound in a vehicle like corn oil or 0.5% carboxymethylcellulose at the desired concentration (e.g., 10-20 mg/kg, determined from a pilot study).
-
Administration: Administer the this compound suspension daily via oral gavage (e.g., 100 µL volume).
-
Clinical Monitoring (Daily):
-
Weigh each animal.
-
Visually inspect and score the animals using a standardized system (see Table 1). Pay close attention to the lips (cheilitis), dorsal skin (scaling/erythema), and any signs of hair loss (alopecia).
-
Monitor for general signs of distress, such as hunched posture or reduced activity.
-
-
Humane Endpoints: Define clear humane endpoints in your protocol, such as >20% body weight loss or severe, ulcerative lesions, at which point animals must be euthanized.
Protocol 2: Histopathological Assessment of Skin Tissue
-
Tissue Collection: At the end of the study, euthanize animals and collect a full-thickness section of dorsal skin.
-
Fixation: Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm sections and mount on glass slides.
-
Staining: Stain with Hematoxylin and Eosin (H&E).
-
Analysis: Under a microscope, evaluate the following:
-
Epidermal Thickness: Measure the thickness of the epidermis from the basal layer to the granular layer. This compound typically causes significant epidermal hyperplasia.[10][15]
-
Inflammatory Infiltrate: Score the presence of inflammatory cells (e.g., lymphocytes, neutrophils) in the dermis, often seen as perivascular infiltrates.[11]
-
Stratum Corneum: Assess the structure of the stratum corneum for signs of parakeratosis (retained nuclei) and disorganization.
-
Section 4: Data Interpretation & Visualization
Data Presentation
Table 1: Example Clinical Scoring System for this compound-Induced Mucocutaneous Effects
This system is adapted from scoring methods used for dermatitis and retinoid irritation.[7][13][19] Each parameter is scored independently, and the scores can be summed for a total daily severity score.
| Score | Cheilitis (Lips) | Dermatitis (Dorsal Skin) | Alopecia (Hair Loss) |
| 0 | Normal, moist | Normal skin appearance | Normal, full coat |
| 1 | Mild dryness, slight redness | Mild dryness, fine scaling | Minor, patchy hair loss |
| 2 | Moderate redness, cracking, visible scaling | Moderate scaling, erythema | Obvious patches of hair loss |
| 3 | Severe cracking, inflammation, crusting | Severe scaling, marked erythema, some erosions | Large areas of hair loss |
| 4 | Ulceration, bleeding, severe crusting | Severe erythema with ulceration and crusting | Extensive to complete hair loss |
Diagrams and Workflows
Caption: Experimental workflow for testing a counteracting agent.
Caption: Simplified signaling pathway of this compound toxicity in skin.
Section 5: References
-
Lack of involvement of retinoic acid receptor alpha in retinoid-induced skin irritation in hairless mice. PubMed. [Link]
-
Histologic changes in the skin of the rhino mouse (hrrhhrrh) induced by retinoids. PubMed. [Link]
-
Separation of retinoid-induced epidermal and dermal thickening from skin irritation. National Institutes of Health (NIH). [Link]
-
Retinoids and Their Mechanisms of Toxicity. ResearchGate. [Link]
-
Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PubMed Central. [Link]
-
Retinoic Acid Receptors and Topical Acne Therapy: Establishing the Link Between Gene Expression and Drug Efficacy. Cutis. [Link]
-
This compound: A Review of its Pharmacology and Therapeutic Use. PubMed. [Link]
-
Pivotal role of this compound nanovesicular gel for effective treatment of psoriasis: ex vivo-in vivo evaluation study. PubMed. [Link]
-
H+E stained skin sections of mice after treatment with retinoid... ResearchGate. [Link]
-
Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. ResearchGate. [Link]
-
Histology and proliferative response of wild-type skin upon topical... ResearchGate. [Link]
-
Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PLOS One. [Link]
-
Progression of Ulcerative Dermatitis Lesions in C57BL/6Crl Mice and the Development of a Scoring System for Dermatitis Lesions. PubMed Central. [Link]
-
This compound in psoriasis: an overview of adverse effects. PubMed. [Link]
-
Inhibition of retinoic acid-induced skin irritation in calorie-restricted mice. PMC - NIH. [Link]
-
Ulcerative dermatitis scoring system. Simplified description for (A)... ResearchGate. [Link]
-
This compound in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]
-
This compound. StatPearls - NCBI Bookshelf. [Link]
-
Effects of topically applied this compound in reconstructed human epidermis and the rhino mouse. International Journal of Pharmaceutics. [Link]
-
Progression of ulcerative dermatitis lesions in C57BL/6Crl mice and the development of a scoring system for dermatitis lesions. Semantic Scholar. [Link]
-
This compound-Conjugated Dextran Nanoparticles Ameliorate Psoriasis-like Skin Disease at Low Dosages. ResearchGate. [Link]
-
Excessive vitamin A toxicity in mice genetically deficient in either alcohol dehydrogenase Adh1 or Adh3. PubMed. [Link]
-
This compound-Conjugated Dextran Nanoparticles Ameliorate Psoriasis-like Skin Disease at Low Dosages. PMC - NIH. [Link]
-
Treatment of Mice with Retinoids In Vivo and In Vitro. Springer Nature Experiments. [Link]
-
Reductions in Serum Vitamin A Arrest Accumulation of Toxic Retinal Fluorophores: A Potential Therapy for Treatment of Lipofuscin-Based Retinal Diseases. IOVS. [Link]
-
Long-term vitamin A supplementation in a preclinical mouse model for RhoD190N-associated retinitis pigmentosa. PMC - PubMed Central. [Link]
-
Scoring systems in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]
-
Mouse PASI scoring system. To determine overall skin inflammation... ResearchGate. [Link]
Sources
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- 2. This compound in psoriasis: an overview of adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Progression of Ulcerative Dermatitis Lesions in C57BL/6Crl Mice and the Development of a Scoring System for Dermatitis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progression of ulcerative dermatitis lesions in C57BL/6Crl mice and the development of a scoring system for dermatitis lesions. | Semantic Scholar [semanticscholar.org]
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- 11. Separation of retinoid-induced epidermal and dermal thickening from skin irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of retinoic acid-induced skin irritation in calorie-restricted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lack of involvement of retinoic acid receptor alpha in retinoid-induced skin irritation in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Long-term stability of Acitretin in topical formulations for research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acitretin in topical formulations. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and integrity of your this compound formulations for research purposes.
Introduction
This compound, a second-generation retinoid, is a cornerstone in the systemic treatment of severe psoriasis.[1][2] Its mechanism of action involves the normalization of epidermal cell proliferation, differentiation, and cornification.[2] However, its application in topical formulations presents significant challenges due to its inherent instability.[3][4] This guide is designed to help you navigate these challenges by providing practical, evidence-based solutions to common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to several degradation pathways, with the most significant being:
-
Isomerization: The all-trans configuration of this compound can isomerize to its 13-cis isomer, also known as isothis compound.[5]
-
Photodegradation: this compound is highly sensitive to light, particularly UV and sunlight, leading to complex degradation.[5][6][7][8]
-
Hydrolysis: The molecule is less stable in acidic conditions compared to neutral or basic environments.[5][6][7][8]
-
Oxidation: While more stable under mild oxidative stress, significant degradation can occur with strong oxidizing agents.[5]
-
Esterification: In the presence of alcohols, this compound can be esterified to form etretinate.[5]
Q2: What are the common degradation products of this compound I should be aware of?
A2: The most frequently encountered degradation products and impurities are:
-
This compound Impurity A (13-cis-Acitretin / Isothis compound): This is the cis-isomer of this compound.[5]
-
This compound Impurity B (Etretinate): This is the ethyl ester of this compound, which can form in the presence of ethanol.[5]
-
Tretinoin: This related retinoid can also be present in this compound formulations.[6]
Q3: My HPLC analysis shows co-elution of this compound and its degradation products. How can I improve separation?
A3: Co-elution is a common issue, particularly with some official pharmacopeial methods that are not optimized for stability-indicating assays.[5][6][7] To improve separation, consider the following:
-
Mobile Phase Optimization: Adjusting the mobile phase composition is crucial. Replacing phosphate buffers with glacial acetic acid and modifying the ratio of organic modifiers like acetonitrile and isopropanol can significantly improve resolution between this compound and its isomers.[7]
-
Column Selection: A high-performance C18 column is often effective. For instance, a Thermo beta-basic C18 column (100 mm x 4.6 mm, 5 µm) has been shown to provide efficient separation.[6][7][8][9]
-
Method Development: If co-elution persists, a systematic method development approach, exploring different columns, mobile phases, and gradient profiles, may be necessary.
Q4: What general precautions should I take when handling and formulating with this compound?
A4: Given its sensitivity, especially to light, all experiments involving this compound should be performed under dimmed light or using amber glassware to prevent photodegradation.[6] Additionally, be mindful of the potential for interaction with excipients.
In-Depth Troubleshooting Guides
Troubleshooting Poor Peak Resolution in HPLC Analysis
Poor peak resolution can compromise the accuracy of your stability data. Here’s a systematic approach to troubleshooting this issue:
Problem: Co-elution of this compound and its impurities, particularly Impurity A (13-cis-acitretin).
Causality:
-
Suboptimal Mobile Phase: The mobile phase may not have the correct polarity or pH to effectively separate the structurally similar compounds.
-
Column Degradation: The stationary phase of the HPLC column may have degraded, leading to reduced separation efficiency.
-
Inappropriate Column Choice: The selected column may not be suitable for resolving retinoid isomers.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor HPLC peak resolution.
Managing Photodegradation During Formulation and Storage
This compound's high photosensitivity is a major hurdle in developing stable topical formulations.[5][6][7][8]
Problem: Significant loss of this compound potency upon exposure to light.
Causality: The conjugated double bond system in this compound readily absorbs UV and visible light, leading to isomerization and cleavage of the molecule.[10][11][12]
Mitigation Strategies:
-
Light-Protected Environment: Conduct all formulation and handling steps under amber or red light to minimize exposure to UV and blue light.
-
Opaque Packaging: Store the final formulation in opaque or amber containers to protect it from light during storage and use.
-
Inclusion of Photostabilizers:
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HPBCD) and randomly substituted methyl-beta-cyclodextrin (RMBCD), can encapsulate the this compound molecule, shielding it from light and improving photostability.[4][13]
-
Antioxidants: While primarily used to prevent oxidation, some antioxidants may also offer a degree of protection against photodegradation.
-
-
Formulation Matrix Selection: The choice of vehicle can influence photostability. Degradation can be greater in cream formulations compared to ethanol solutions.[11][12] Consider formulating in a matrix that offers some light-scattering or absorbing properties. Nanostructured lipid carriers (NLCs) have shown promise in creating stable topical formulations of this compound.[14][15][16][17]
Addressing Excipient Incompatibility
The choice of excipients is critical for the stability of the final formulation. Incompatibility can lead to degradation of the active pharmaceutical ingredient (API).[18]
Problem: Unexpected degradation of this compound in the formulated product.
Causality: Chemical interactions between this compound and certain excipients.
Compatibility Screening Protocol:
-
Binary Mixtures: Prepare 1:1 binary mixtures of this compound with each proposed excipient.
-
Stress Conditions: Expose the mixtures to accelerated stability conditions (e.g., elevated temperature and humidity).
-
Analytical Testing: Analyze the stressed samples using a stability-indicating HPLC method to identify any degradation products.
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool to detect potential interactions, indicated by shifts in melting points or the appearance of new thermal events.[18]
Common Excipients and Considerations:
| Excipient Category | Examples | Compatibility Considerations |
| Gelling Agents | Carbopol 934, Carbomer 974P | Generally compatible, but the final pH of the gel should be controlled to avoid acidic conditions that can degrade this compound.[3][19][20] |
| Co-solvents | Propylene glycol, Diethylene glycol monoethyl ether, Dimethyl isosorbide, Polysorbate 80 | A combination of co-solvents can significantly enhance the solubility of this compound.[20][21] Propylene glycol may also act as a preservative.[19] |
| Preservatives | Methylparaben, Propylparaben, Potassium sorbate, Phenoxyethanol | Generally compatible. Combinations of parabens are often used.[3][19] |
| Lipids for NLCs | Compritol ATO 888 | Used in the preparation of stable nanostructured lipid carriers for this compound.[17] |
| Surfactants | Tween 80, Span 20, Sodium lauryl sulfate | Used as emulsifying agents and to stabilize NLCs. The optimal concentration is key to stability.[3][14][17] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for determining this compound in the presence of its degradation products.[6][7][8]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Isopropyl alcohol (HPLC grade)
-
Glacial acetic acid (AR grade)
-
High-purity water
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector
-
Column: Thermo beta-basic C18 (100 mm x 4.6 mm, 5 µm)[6][7][8]
-
Mobile Phase: 0.3% (v/v) glacial acetic acid with acetonitrile and isopropyl alcohol in an isocratic ratio of 70:30.[6][7][8][9]
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 100 µg/mL in the mobile phase.
4. Forced Degradation Sample Preparation:
-
Acid Degradation: Treat this compound solution with 1M HCl at room temperature for 6 hours. Neutralize before injection.[5]
-
Base Degradation: Treat this compound solution with 0.1M NaOH.[5]
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at 80°C for 1 hour.[5]
-
Photolytic Degradation: Expose this compound solution to UV light and sunlight.[5]
-
Thermal Degradation: Expose solid this compound to dry heat.[5]
5. Analysis:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the stressed samples to observe for degradation products and the decrease in the peak area of this compound.
-
Monitor system suitability parameters such as peak asymmetry, resolution, and theoretical plates.
Experimental Workflow for this compound Stability Studies
Caption: A typical experimental workflow for this compound stability studies.
Data Summary
This compound Degradation Behavior Under Stress Conditions
The degradation of this compound has been shown to follow pseudo-first-order kinetics under various stress conditions.[6][7][8] Below is a summary of the degradation behavior from a forced degradation study.
| Stress Condition | Stability | Key Degradation Products |
| Acidic (1M HCl) | Less Stable[5][6][7][8] | Hydrolysis products |
| Basic (0.1M NaOH) | Stable[6][7] | Minimal degradation |
| Oxidative (3% H₂O₂) | Stable[6][7] | Minimal degradation |
| Photolytic (UV & Sunlight) | Less Stable[5][6][7][8] | Isomers and other photoproducts |
| Thermal (Dry Heat) | Stable[6][7] | Minimal degradation |
Final Remarks
The successful development of a stable topical formulation of this compound hinges on a thorough understanding of its degradation pathways and a systematic approach to formulation and analysis. By carefully selecting excipients, controlling environmental factors like light and pH, and employing robust analytical methods, researchers can overcome the inherent stability challenges of this potent therapeutic agent. This guide serves as a foundational resource to support your research and development efforts.
References
- STABILITY-INDICATING RP-HPLC METHOD VALIDATION FOR this compound AND ITS RELATED SUBSTANCES IN CAPSULES. (2010). Journal of Pharmaceutical Research, 9(3), 122-125.
-
Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. (2020). Acta Scientific Pharmaceutical Sciences, 4(2), 56-65. Available at: [Link]
-
Prajapati, Y. K., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. Journal of Pharmaceutical Analysis, 4(5), 356-365. Available at: [Link]
-
Wiktorska, K., et al. (2019). Photostability of Topical Agents Applied to the Skin: A Review. Pharmaceutics, 11(12), 665. Available at: [Link]
-
Bassam, M., et al. (2008). UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations. International Journal of Pharmaceutics, 352(1-2), 143-149. Available at: [Link]
-
Liu, F., et al. (2003). Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization. Journal of Pharmaceutical Sciences, 92(12), 2449-2457. Available at: [Link]
-
Bassam, M., et al. (2008). UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: Implications for development of improved pharmaceutical formulations. International Journal of Pharmaceutics, 352(1-2), 143-149. Available at: [Link]
-
Prajapati, Y. K., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress condition. Journal of Pharmaceutical Analysis, 4(5), 356-365. Available at: [Link]
-
Formulation and Evaluation of this compound Transdermal Gel for The Treatment of Psoriasis. (2021). Bulletin of Environment, Pharmacology and Life Sciences, 10(4), 195-204. Available at: [Link]
-
Liu, F., et al. (2003). Inclusion of this compound into Cyclodextrins: Phase Solubility, Photostability, and Physicochemical Characterization. Journal of Pharmaceutical Sciences, 92(12), 2449-2457. Available at: [Link]
-
Kapoor, A., et al. (2021). Formulation and Assessment of Stability Parameters for this compound-Loaded NLC Gel. Asian Journal of Pharmaceutics, 15(2), 200-205. Available at: [Link]
- Pharmaceutical methods and topical compositions containing this compound. (2013). Google Patents.
-
Shah, S. A., et al. (2011). Stability-indicating validation of this compound and isothis compound in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 162-169. Available at: [Link]
-
Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. (2020). Acta Scientific Pharmaceutical Sciences, 4(2), 56-65. Available at: [Link]
-
Kapoor, A., et al. (2021). Formulation and Assessment of Stability Parameters for this compound-Loaded NLC Gel. Asian Journal of Pharmaceutics, 15(2). Available at: [Link]
-
Prajapati, Y. K., et al. (2014). Assessment by HPLC of the Degradation Behavior of this compound Under Hydrolytic, Oxidative, Photolytic and Thermal Stress Conditions. Journal of Pharmaceutical Analysis, 4(5), 356-365. Available at: [Link]
-
This compound in dermatology. (2012). Indian Journal of Dermatology, Venereology, and Leprology, 78(5), 534-543. Available at: [Link]
-
TOPICAL PHARMACEUTICAL COMPOSITION OF this compound. (2023). European Patent Office. Available at: [Link]
- Topical pharmaceutical composition of this compound. (2015). Google Patents.
-
Subramaniyan, D. G., et al. (2016). DETERMINATION OF this compound IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 253-257. Available at: [Link]
-
Formulation and Evaluation of Nanogel used for the Treatment of Psorasis. (n.d.). Available at: [Link]
-
Agrawal, Y., et al. (2010). Development; Evaluation and Clinical studies of this compound loaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis. International Journal of Pharmaceutics, 401(1-2), 93-102. Available at: [Link]
-
El-Gawly, M. H., et al. (2020). Pivotal role of this compound nanovesicular gel for effective treatment of psoriasis. International Journal of Pharmaceutics, 588, 119747. Available at: [Link]
-
Lee, C. S., et al. (2004). Single-center retrospective study of long-term use of low-dose this compound (Soriatane) for psoriasis. Journal of Dermatological Treatment, 15(1), 8-13. Available at: [Link]
-
Panmand, P. A., et al. (2024). Enhancing topical this compound delivery: formulation and evaluation of solid lipid nanoparticles for efficient skin therapy through in vitro and ex vivo testing. Journal of Dispersion Science and Technology, 1-13. Available at: [Link]
-
Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: Implications for development of improved pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Acitretin Dose-Response Curve Optimization In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into optimizing in vitro dose-response experiments with Acitretin. Moving beyond a simple protocol, we will explore the causality behind experimental choices to empower you to generate robust, reproducible, and meaningful data.
Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical to designing a successful experiment.
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a second-generation, synthetic oral retinoid, which is a derivative of Vitamin A.[1][2] Its primary mechanism of action involves modulating gene expression.[3] In the cellular environment, this compound's metabolites bind to two families of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] These receptors form heterodimers (RAR/RXR) that then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3][4] This binding event initiates or represses the transcription of genes that are critical for regulating epithelial cell growth, differentiation, proliferation, and apoptosis.[3][5] The ultimate effect in hyperproliferative conditions, such as psoriasis models, is the normalization of cell proliferation and differentiation.[1][6]
Q2: Why is generating an accurate dose-response curve for this compound essential for my research?
A dose-response curve is the cornerstone for quantifying a drug's effect on a biological system. For this compound, generating this curve is not merely a procedural step; it is fundamental for several reasons:
-
Determining Potency (IC50/EC50): It allows you to calculate the half-maximal inhibitory or effective concentration (IC50 or EC50), a key metric for comparing the potency of this compound across different cell lines or experimental conditions.[7]
-
Defining the Therapeutic Window: The curve reveals the concentration range where this compound exerts its desired biological effect (e.g., anti-proliferative) without inducing widespread cytotoxicity.
-
Optimizing Experimental Conditions: It informs the selection of appropriate concentrations for downstream mechanistic studies, ensuring that observed effects are specific and not artifacts of cellular stress or death.
-
Ensuring Reproducibility: A well-defined curve with low variability is a hallmark of a robust and reproducible assay, lending confidence to your findings.[8]
Q3: What cellular responses can I expect to measure when treating cells with this compound?
This compound's effects are pleiotropic and cell-type dependent. Based on its mechanism, you can design assays to measure several key responses:
-
Anti-proliferative Effects: In hyperproliferative cells like keratinocytes, this compound is expected to inhibit cell growth.[1][5] This is the most common response measured in dose-response studies.
-
Induction of Differentiation: this compound normalizes keratinocyte differentiation.[4][6] This can be assessed by measuring markers of differentiation (e.g., specific keratin expression) via qPCR, Western blot, or immunofluorescence.
-
Apoptosis and Necrosis: At higher concentrations or in specific cell types like lymphocytes, this compound has been shown to induce apoptosis and necrosis.[9] This can be quantified using assays like Annexin V/PI staining and flow cytometry.
-
Anti-inflammatory Effects: this compound can hinder the expression of pro-inflammatory cytokines like IL-6.[4][6] The supernatant from treated cells can be analyzed using methods like ELISA to quantify cytokine reduction.
Experimental Workflow: Generating a Robust Dose-Response Curve
This section provides a comprehensive, step-by-step protocol for determining the IC50 of this compound on an adherent cell line (e.g., HaCaT keratinocytes) using a cell viability assay.
Diagram: Experimental Workflow
Caption: Workflow for an this compound in vitro dose-response assay.
Step-by-Step Protocol: this compound IC50 Determination via MTT Assay
Causality Explained: This protocol uses the MTT assay, which measures mitochondrial reductase activity—a proxy for cell viability. A decrease in the metabolic conversion of yellow MTT to purple formazan indicates reduced cell viability or proliferation.
1. Materials & Reagents
-
Cell Line (e.g., HaCaT, A431)
-
Complete Culture Medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound powder
-
DMSO (Anhydrous, cell culture grade)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
2. Preparation of this compound Stock Solution
-
The Why: this compound has extremely low aqueous solubility but is soluble in organic solvents like DMSO.[10][11][12] A high-concentration stock allows for minimal final solvent concentration in the assay, preventing solvent-induced cytotoxicity.[13]
-
Protocol:
-
Weigh out this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock (e.g., 10-20 mM).
-
Vortex thoroughly until completely dissolved.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[13]
-
3. Cell Seeding
-
The Why: Optimal cell seeding density is critical. Too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[14][15] Cells should be in the logarithmic growth phase for consistent metabolic activity.[15]
-
Protocol:
-
Culture cells until they reach ~80% confluency.
-
Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Perform a cell count and viability check (e.g., Trypan Blue).
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 18-24 hours at 37°C, 5% CO2 to allow cells to adhere and resume normal growth.
-
4. Compound Treatment
-
The Why: A logarithmic or half-log serial dilution covers a wide concentration range, which is necessary to define the full sigmoidal curve, including the top and bottom plateaus.[8] A vehicle control (medium with the same final DMSO concentration as the highest drug dose) is essential to differentiate the drug's effect from any solvent effect.[13]
-
Protocol:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a serial dilution series of this compound in complete culture medium. For a top concentration of 20 µM, you might prepare 2X working solutions from 40 µM down to ~0.1 µM.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the appropriate this compound dilution or control medium to each well. Include "cells + vehicle" and "medium only" (blank) controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
5. MTT Assay and Data Acquisition
-
Protocol:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the medium.
-
Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Troubleshooting Guide
Q4: My this compound precipitated in the culture medium upon dilution. How can I prevent this?
This is a common issue stemming from this compound's high lipophilicity (LogP ≈ 6.4).[12] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out."
-
Causality & Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your wells is low, typically ≤0.5%. Higher concentrations not only risk cytotoxicity but also increase the likelihood of precipitation.
-
Dilution Technique: Do not add the aqueous medium directly onto the small volume of DMSO stock. Instead, add the DMSO stock to the medium while vortexing or mixing vigorously to promote rapid dispersion.[13]
-
Intermediate Dilutions: Perform an intermediate dilution step in a mix of solvent and medium or in serum-free medium before the final dilution in complete medium.
-
Solubility Enhancers: For particularly difficult cases, consider using solubility enhancers like cyclodextrins, though this may alter the compound's effective concentration and must be carefully validated.[16]
-
Q5: I'm observing high variability between my replicate wells. What are the common causes?
High variability (high coefficient of variation, %CV) undermines the reliability of your IC50 value.
-
Causality & Solution:
-
Uneven Cell Seeding: An inconsistent number of cells per well is a primary source of error. Ensure your cell suspension is homogenous by mixing thoroughly before and during plating. Avoid letting cells settle in the reservoir.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates media components and your drug.[17] To mitigate this, fill the outer wells with sterile PBS or medium and do not use them for experimental data.
-
Compound Precipitation: As discussed in Q4, insoluble compound leads to inconsistent dosing. Visually inspect your dilution plate under a microscope for any signs of precipitation before adding it to the cells.
-
Pipetting Errors: Use calibrated pipettes and practice consistent technique (e.g., reverse pipetting for viscous solutions) to ensure accurate volume transfers.
-
Q6: My dose-response curve is flat or does not reach a full 100% inhibition. What should I investigate?
An incomplete or flat curve suggests the assay conditions are not optimal for capturing the full biological response.
-
Causality & Solution:
-
Incorrect Dose Range: Your concentration range may be too low or too narrow. Perform a wide range-finding experiment first (e.g., 1 nM to 100 µM) to identify the active range, then perform a refined experiment with more points around the estimated IC50.
-
Insufficient Incubation Time: Retinoids like this compound act by modulating gene transcription, a process that takes time. An incubation period of 24 hours may be too short to see a significant anti-proliferative effect. Try extending the treatment time to 48, 72, or even 96 hours.
-
Assay Sensitivity: The chosen assay may not be sensitive enough. For compounds that are cytostatic rather than cytotoxic, a metabolic assay like MTT might show a reduced signal window. Consider a direct cell counting method or a DNA synthesis assay (e.g., BrdU).
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound. Confirm that your cells express RARs and RXRs.
-
Q7: How do I handle the known photosensitivity of this compound during my experiment?
This compound is known to be photosensitive and can degrade upon exposure to light, which would lead to an underestimation of its potency.[11][16]
-
Causality & Solution:
-
Minimize Light Exposure: Prepare stock solutions and dilutions in a dimly lit environment or by wrapping tubes and plates in aluminum foil.
-
Storage: Always store stock solutions and aliquots in the dark at -20°C or -80°C.[13]
-
Fresh Dilutions: Prepare working dilutions fresh for each experiment from a frozen stock aliquot. Do not store diluted aqueous solutions, as the compound is less stable.[10]
-
Data Analysis & Interpretation
Diagram: this compound Signaling Pathwaydot
Sources
- 1. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nextstepsinderm.com [nextstepsinderm.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Cytotoxic and genotoxic effects of this compound, alone or in combination with psoralen-ultraviolet A or narrow-band ultraviolet B-therapy in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. marinbio.com [marinbio.com]
- 16. Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Acitretin in Vitro Technical Support Center: A Guide to Overcoming Solubility Challenges
Welcome to the technical support center for utilizing Acitretin in your in vitro research. My aim is to provide you with not just protocols, but a deep understanding of the challenges and solutions associated with this compound's poor water solubility. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experiments.
Introduction: The this compound Solubility Hurdle
This compound, a second-generation retinoid, is a powerful modulator of cellular differentiation and proliferation, making it a valuable tool for in vitro studies in dermatology, oncology, and beyond.[1][2] However, its lipophilic nature and practical insolubility in aqueous media present a significant challenge for researchers.[3] Incorrect solubilization can lead to compound precipitation, inaccurate dosing, and confounded experimental results. This guide provides a systematic approach to effectively solubilize and handle this compound for reliable in vitro assays.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions our team encounters:
Q1: Why is this compound so difficult to dissolve in my cell culture medium?
This compound is a highly lipophilic molecule, meaning it preferentially dissolves in fats, oils, and nonpolar solvents rather than water-based media like PBS or cell culture medium.[3] Its chemical structure, which includes a long carbon chain, contributes to this property, making it practically insoluble in water.[4]
Q2: What is the recommended solvent for making an this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions for in vitro use.[3][4][5] It is a powerful organic solvent that can dissolve this compound at reasonably high concentrations. Dimethylformamide (DMF) is another suitable organic solvent.[5]
Q3: Can I dissolve this compound directly in ethanol?
While this compound has some solubility in ethanol, it is generally less soluble than in DMSO or DMF.[3] For high-concentration stock solutions, DMSO or DMF are superior choices. Ethanol may be used for final, more dilute solutions, but care must be taken to avoid precipitation upon further dilution in aqueous media.
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What happened?
This is a common issue known as "crashing out." When a concentrated stock of a poorly soluble compound in an organic solvent is rapidly diluted into an aqueous medium, the compound's local concentration can exceed its solubility limit in the mixed solvent system, causing it to precipitate. The key is to ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low and that the final concentration of this compound is below its solubility limit in that medium.
Q5: What is the maximum concentration of DMSO I can use in my cell culture?
The tolerance of cell lines to DMSO varies. As a general rule, it is crucial to keep the final concentration of DMSO in your culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Encountering issues? This section provides a more in-depth look at common problems and their solutions.
Problem 1: this compound powder will not dissolve in DMSO.
-
Causality: While highly soluble in DMSO, there are limits. You may be attempting to create a supersaturated solution.
-
Solution:
-
Check Concentration: Ensure you are not exceeding the known solubility limits (see Table 1).
-
Gentle Warming: Warm the solution briefly to 37°C to aid dissolution. Avoid aggressive heating, as this compound is heat-sensitive.
-
Sonication: Use a bath sonicator for short bursts (1-5 minutes) to break up powder aggregates and enhance dissolution.
-
Purity Check: Ensure your this compound powder is of high purity and has been stored correctly, as impurities can affect solubility.
-
Problem 2: My this compound stock solution appears cloudy or has visible crystals after storage.
-
Causality: this compound may have precipitated out of solution during storage, especially if stored at low temperatures. It is also sensitive to light, which can cause degradation and isomerization.[3][6]
-
Solution:
-
Storage Conditions: Store DMSO stock solutions at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] Protect from light by using amber vials or wrapping tubes in foil.
-
Re-dissolving: Before use, allow the aliquot to thaw completely at room temperature. If precipitate is visible, gently warm to 37°C and vortex or sonicate briefly to redissolve. Always visually inspect for complete dissolution before use.
-
Inert Gas: For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidation.[5]
-
Problem 3: I'm observing unexpected effects in my vehicle control group (DMSO only).
-
Causality: Even at low concentrations, DMSO is not completely inert and can influence cellular processes. Effects can be cell-type specific.
-
Solution:
-
Minimize DMSO Concentration: This is the most critical step. Perform serial dilutions of your stock solution so that the final DMSO concentration in your assay is as low as possible (ideally ≤0.1%).
-
Vehicle Control is Essential: Always include a vehicle control with the highest concentration of DMSO used in your experiment. This allows you to subtract any background effects caused by the solvent.
-
Consider Alternatives: If DMSO-induced effects are a significant concern for your specific assay, you may need to explore alternative solubilization strategies, such as formulation with cyclodextrins, though these are more complex to prepare.[7][8]
-
Data Summary Table
| Solvent | Solubility of this compound | Notes |
| Water | Practically Insoluble (~0.21 µmol/L) | Not suitable for stock solution preparation.[3] |
| DMSO | ~1 mg/mL (~3.06 mM) | Recommended for primary stock solutions.[5] |
| DMF | ~5 mg/mL (~15.3 mM) | Higher solubility than DMSO, but may have different effects on cells.[5] |
| Ethanol | Slightly Soluble | Can be used, but lower solubility limits its utility for high concentration stocks.[3] |
| PBS (pH 7.2) | Sparingly Soluble | Not recommended for initial dissolution.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a reliable method for preparing a concentrated stock solution.
Materials:
-
This compound powder (MW: 326.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated pipette
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-weigh this compound: In a suitable weighing vessel, carefully weigh out 3.26 mg of this compound powder. Note: this compound is sensitive to light and air; perform this step efficiently and in subdued light if possible.
-
Transfer to Vial: Transfer the weighed this compound to a sterile amber vial.
-
Add DMSO: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If needed, gently warm the solution to 37°C or place it in a bath sonicator for a few minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes. For example, create 20 µL aliquots. Store at -20°C, protected from light. A properly stored stock solution in DMSO should be stable for at least one month.
Protocol 2: Preparing Working Dilutions for Cell-Based Assays
This protocol details the critical step of diluting the concentrated stock into your aqueous cell culture medium to avoid precipitation.
Objective: To prepare a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of your 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Crucial Step):
-
Prepare an intermediate dilution of your stock solution in cell culture medium.
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of your 10 mM stock solution to the medium. Vortex immediately but gently. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Final Dilution (in Assay Plate):
-
To your assay well containing cells and 900 µL of medium, add 100 µL of the 100 µM intermediate solution.
-
The final volume in the well is now 1 mL.
-
The final concentration of this compound is 10 µM.
-
The final concentration of DMSO is 0.1%.
-
-
Vehicle Control: In a separate control well, add 100 µL of a 1% DMSO solution (prepared by adding 10 µL of pure DMSO to 990 µL of medium) to 900 µL of medium. This ensures your control has the same 0.1% final DMSO concentration.
Visualization of Workflows
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a concentrated this compound stock solution.
Decision Tree for Troubleshooting this compound Precipitation
Caption: Troubleshooting logic for this compound precipitation in assays.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1998). This compound. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 6: Some Pharmaceutical Drugs. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
-
Liu, Y., Li, W., & Zhang, J. (2003). Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization. Journal of pharmaceutical sciences, 92(12), 2449–2457. Available from: [Link]
-
Jain, D., Basniwal, P. K., & Saini, V. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. Pharmaceutical Methods, 5(2), 59-66. Available from: [Link]
-
ResearchGate. (2025). Inclusion of this compound into Cyclodextrins: Phase Solubility, Photostability, and Physicochemical Characterization | Request PDF. Retrieved from [Link]
-
Molecules. (2022). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Retrieved from [Link]
-
ResearchGate. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress condition. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. Retrieved from [Link]
-
IARC Publications. (n.d.). Handbook 6 - this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound - StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Taylor & Francis Online. (2022). This compound-loaded nanoethosomal gel for the treatment of psoriasis: Formulation, optimization, in vitro, and in vivo assessment. Retrieved from [Link]
-
European Patent Office. (2023). TOPICAL PHARMACEUTICAL COMPOSITION OF this compound - EP 3065702 B1. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents | Download Table. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound | C21H26O3 | CID 5284513 - PubChem. Retrieved from [Link]
-
Actas Dermo-Sifiliográficas. (2010). Guidelines for the Use of this compound in Psoriasis. Retrieved from [Link]
-
CORE. (n.d.). Preparation And Characterization Of this compound-Loaded Niosomes For Psoriasis Treatment. Retrieved from [Link]
-
Next Steps in Dermatology. (2025). What is the recommended treatment protocol for severe psoriasis using Acetretin?. Retrieved from [Link]
-
Impact Factor. (2023). Formulation Development and Characterization of this compound Proniosomal gel: In-vivo Exploration against Imiquimod-induced Psoriasis. Retrieved from [Link]
-
Next Steps in Dermatology. (2021). This compound for Psoriasis | Therapeutic Cheat Sheet. Retrieved from [Link]
-
PubMed. (1999). This compound: optimal dosing strategies. Retrieved from [Link]
-
PubMed. (2018). An extemporaneous approach for optimizing this compound dosing in pediatric patients. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Acitretin Photostability and Degradation in Experimental Setups
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Acitretin. This resource is designed to provide in-depth, field-proven insights into the challenges associated with the light sensitivity and degradation of this compound in experimental settings. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your research.
Section 1: Understanding this compound's Photodegradation
This compound, a second-generation retinoid, is notoriously susceptible to photodegradation, a critical factor that can significantly impact experimental outcomes.[1][2][3] Understanding the mechanisms behind this degradation is the first step toward mitigating its effects.
Frequently Asked Questions (FAQs): The "Why" Behind this compound's Instability
Q1: What are the primary degradation pathways for this compound when exposed to light?
A1: The most significant photodegradation pathway for this compound is cis-trans isomerization .[4][5][6] this compound is the all-trans isomer, and upon exposure to light, particularly UV radiation, it can convert to its 13-cis isomer, also known as isothis compound.[4][5][6] This reversible isomerization is a key factor in its metabolism and can alter its biological activity.[4][5] While isomerization is the primary concern, other minor degradation products can also form under forced photolytic conditions.[1][7]
Q2: Why is it crucial to protect this compound from light during experiments?
A2: Failure to protect this compound from light can lead to a cascade of experimental errors. The formation of the 13-cis isomer and other degradants means that the concentration of the active all-trans this compound decreases, leading to inaccurate quantification and potentially misleading results in efficacy or toxicity studies.[8] For instance, a study showed that after 24 hours of light exposure at room temperature, the concentration of this compound can decrease by 26.0 - 66.5%.[8]
Q3: What types of light are most damaging to this compound?
A3: Both UV and visible light (sunlight) can cause degradation.[1][2][3] Forced degradation studies have shown that this compound is unstable under both sunlight and UV light, with degradation following pseudo-first-order kinetics.[2][3][9] Therefore, it is imperative to protect this compound from all ambient light sources in the laboratory.
Q4: Can solvents or other excipients in my formulation affect this compound's photostability?
A4: Yes, the formulation composition can significantly influence photostability. While some excipients may be inert, others can either accelerate degradation or, conversely, offer some protection. For example, the inclusion of this compound into cyclodextrins has been shown to decrease its degradation in solution.[10][11] It is crucial to evaluate the photostability of this compound in your specific experimental matrix.
Section 2: Proactive Measures and Best Practices for Handling this compound
Preventing photodegradation is paramount. The following guidelines are essential for maintaining the integrity of your this compound samples.
Handling and Storage Protocols
-
Storage: Always store solid this compound and its solutions in a dark environment, preferably in amber-colored vials or containers wrapped in aluminum foil.[12] For long-term storage, keep it in a tightly closed container in a freezer at -20°C, protected from light and moisture.[13][14]
-
Weighing and Preparation: When weighing solid this compound or preparing solutions, work under subdued or amber-filtered light.[2][9] Avoid direct overhead fluorescent lighting.
-
Experimental Execution: Conduct all experimental steps involving this compound, including dilutions, transfers, and analyses, under dimmed light conditions.[2][9] Use amber-colored volumetric flasks and pipettes where possible. If using clear glassware, wrap it in aluminum foil.
-
Ventilation: Handle this compound in a well-ventilated area, ideally within a chemical fume hood, to avoid inhalation of fine particles.[15]
Section 3: Experimental Design for Photostability Studies
To quantitatively assess the photostability of this compound in your specific formulation or experimental setup, a well-designed forced degradation study is essential. This is in line with the principles outlined in the ICH Q1B guidelines for photostability testing.[16][17][18][19]
Protocol: Forced Photodegradation Study of this compound
This protocol provides a framework for evaluating the photostability of an this compound solution.
1. Materials and Reagents:
- This compound reference standard
- HPLC-grade solvents (e.g., acetonitrile, isopropyl alcohol, methanol)[1][2][3]
- High-purity water
- Glacial acetic acid (if required for mobile phase)[1][2][3]
- Transparent and amber-colored HPLC vials
- Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[18][20]
2. Sample Preparation:
- Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent or your experimental medium.[1]
- Protect the stock solution from light immediately after preparation.
- Divide the solution into two sets of transparent vials: one for light exposure ("test sample") and one wrapped in aluminum foil to serve as a dark control ("control sample").
3. Light Exposure (as per ICH Q1B):
- Place the "test sample" and "control sample" vials in the photostability chamber.
- Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV light.[18][20]
- Monitor the temperature to ensure it does not artificially inflate degradation.
4. Analysis:
- At predetermined time points, withdraw aliquots from both the test and control samples.
- Analyze the samples immediately by a validated, stability-indicating HPLC method.
Visual Workflow for Photostability Testing
Caption: Workflow for this compound Photostability Study.
Section 4: Analytical Methodologies and Troubleshooting
A robust analytical method is critical for accurately quantifying this compound and its photodegradants. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[7][21][22]
Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., Thermo beta-basic, 100 mm x 4.6 mm, 5 µm)[1][2][3] | Provides good retention and separation for retinoids. |
| Mobile Phase | Isocratic mixture of Acetonitrile, Isopropyl Alcohol, and Glacial Acetic Acid (e.g., 70:30:0.3 v/v/v)[1][2][3] | The organic modifiers and acid provide good resolution and peak shape. |
| Flow Rate | 1.0 mL/min[1][7] | A standard flow rate for good separation efficiency. |
| Detection Wavelength | 350-360 nm[1][3][21] | Corresponds to the absorbance maximum of this compound. |
| Column Temperature | 25°C[1] | Maintains consistent retention times. |
Troubleshooting Common HPLC Issues
Q: My chromatogram shows co-elution of this compound and its 13-cis isomer. How can I improve the separation?
A: Co-elution is a frequent challenge. Here’s a logical approach to troubleshooting:
-
Mobile Phase Modification: This is often the most effective strategy.[1]
-
Adjust Solvent Ratios: Slightly decrease the percentage of the stronger solvent (e.g., acetonitrile) to increase retention and potentially improve resolution.
-
Change Organic Modifier: If adjusting ratios is insufficient, consider replacing isopropyl alcohol with another modifier like methanol, or vice-versa, to alter the selectivity.
-
-
Column Chemistry:
-
Ensure your C18 column is in good condition. Column degradation can lead to poor peak shape and resolution.
-
Consider a different brand of C18 column, as subtle differences in silica chemistry can impact selectivity.
-
-
Flow Rate and Temperature:
-
Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes enhance resolution, at the cost of longer run times.
-
Optimizing the column temperature can also influence selectivity.
-
-
Gradient Elution: If isocratic methods fail, developing a gradient elution method where the mobile phase composition changes over time can resolve closely eluting peaks.[1]
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting poor HPLC peak resolution.
Section 5: Data Interpretation and Stabilization Strategies
Quantifying Degradation
The percentage of this compound degradation can be calculated using the peak areas from the HPLC analysis of the test and control samples.
% Degradation = [ (Peak AreaControl - Peak AreaTest) / Peak AreaControl ] x 100
Degradation Kinetics
Studies have shown that the photodegradation of this compound often follows pseudo-first-order kinetics.[2][3][9] The degradation rate constants (k) can be determined by plotting the natural logarithm of the remaining drug concentration against time.
| Condition | Degradation Rate Constant (k) (% min-1) |
| Sunlight | 0.002698[2][3][9] |
| UV Light | 0.0008402[2][3][9] |
Note: These values are from a specific study and may vary depending on the experimental conditions.
Strategies for Stabilization
If significant degradation is observed, consider the following stabilization strategies:
-
Formulation with Protective Excipients: As mentioned, cyclodextrins can form inclusion complexes with this compound, shielding it from light.[10][11]
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid or α-tocopherol may help prevent oxidative degradation that can be initiated by light exposure.[23]
-
Light-Absorbing Excipients: Incorporating excipients that absorb light in the same wavelength range as this compound can provide a screening effect.[23][24]
-
Opaque Packaging: For final formulations, the use of opaque or light-blocking primary packaging is essential.
By implementing these best practices, protocols, and troubleshooting guides, you can significantly improve the accuracy and reliability of your experimental data when working with the light-sensitive compound this compound.
References
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. Retrieved from [Link]
-
Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]
-
Singh, S., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress condition. Acta Pharmaceutica Sinica B, 4(5), 364-370. Retrieved from [Link]
-
Al-mallah, N. R., Bun, H., & Durand, A. (1988). Rapid Determination of this compound or Isotretinoin and Their Major Metabolites by High-Performance Liquid Chromatography. Analytical Letters, 21(9), 1603-1618. Retrieved from [Link]
-
Geiger, J. M., & Brindley, C. J. (1988). Cis-trans Intelconversion of this compound in Man. Skin Pharmacology, 1(4), 230-236. Retrieved from [Link]
-
Singh, S., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. Acta Pharmaceutica Sinica B, 4(5), 364-370. Retrieved from [Link]
-
Singh, S., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. Acta Pharmaceutica Sinica B, 4(5), 364-370. Retrieved from [Link]
-
Porwal, P. K., & Kishlay, K. (2010). STABILITY-INDICATING RP-HPLC METHOD VALIDATION FOR this compound AND ITS RELATED SUBSTANCES IN CAPSULES. Journal of Pharmaceutical Research, 9(3), 122-125. Retrieved from [Link]
-
Singh, S., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. Acta Pharmaceutica Sinica B, 4(5), 364-370. Retrieved from [Link]
-
Sravani, G., et al. (2016). DETERMINATION OF this compound IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD. International Journal of Pharmaceutical Sciences and Research, 7(3), 1234-1239. Retrieved from [Link]
-
Geiger, J. M., & Brindley, C. J. (1988). Cis-trans interconversion of this compound in man. Skin Pharmacology, 1(4), 230-236. Retrieved from [Link]
-
Lee, J. H., et al. (2007). A fully validated HPLC method for the simultaneous determination of this compound and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects. International Journal of Clinical Pharmacology and Therapeutics, 45(10), 567-573. Retrieved from [Link]
-
Widjaja, B., & Zito, P. M. (2023). This compound. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Liu, F., et al. (2003). Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization. Journal of Pharmaceutical Sciences, 92(12), 2449-2457. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Carlotti, M. E., et al. (2008). UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations. Photochemical & Photobiological Sciences, 7(3), 343-349. Retrieved from [Link]
-
Liu, F., et al. (2003). Inclusion of this compound into Cyclodextrins: Phase Solubility, Photostability, and Physicochemical Characterization. Journal of Pharmaceutical Sciences, 92(12), 2449-2457. Retrieved from [Link]
-
Carlotti, M. E., et al. (2008). UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: Implications for development of improved pharmaceutical formulations. Photochemical & Photobiological Sciences, 7(3), 343-349. Retrieved from [Link]
-
Ioele, G., et al. (2013). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology, 23(6), 569-577. Retrieved from [Link]
-
Puglia, C., et al. (2016). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 8(1), 8. Retrieved from [Link]
-
Lebwohl, M. (1999). This compound in combination with UVB or PUVA. Journal of the American Academy of Dermatology, 41(3 Pt 2), S13-S16. Retrieved from [Link]
-
Brisaert, M., & Plaizier-Vercammen, J. A. (2000). Investigation on the photostability of a tretinoin lotion and stabilization with additives. International Journal of Pharmaceutics, 199(1), 49-57. Retrieved from [Link]
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Technical Support Center: Strategies to Reduce Acitretin-Induced Cytotoxicity in Cell-Based Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable strategies to address the common challenge of Acitretin-induced cytotoxicity in cell-based assays. As a synthetic retinoid, this compound's potent effects on cell proliferation, differentiation, and apoptosis are central to its therapeutic action but can also present significant hurdles in maintaining viable cell cultures for in vitro studies.[1][2][3] This resource offers troubleshooting guidance and frequently asked questions to help you navigate these challenges, ensuring the integrity and reproducibility of your experimental data.
Understanding this compound-Induced Cytotoxicity: The "Why" Behind Cell Death
This compound, a second-generation retinoid, exerts its biological effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][4] This interaction modulates the transcription of genes involved in critical cellular processes, including proliferation, differentiation, and apoptosis.[1][5] While this is beneficial for treating hyperproliferative skin disorders, it can lead to unintended and often significant cytotoxicity in cell-based assays.
The primary mechanisms driving this compound-induced cytotoxicity in vitro include:
-
Apoptosis Induction: this compound can trigger programmed cell death. Studies have shown its ability to activate caspase signaling pathways, particularly through the CD95 (Fas) death receptor pathway, leading to the activation of caspase-8 and subsequent executioner caspases like caspase-3.[6][7] It can also influence the Jak/STAT3 signaling pathway, which plays a role in apoptosis.[8][9]
-
Oxidative Stress: Some retinoids have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[10][11] While some studies suggest this compound can increase ROS levels, others indicate it may increase the antioxidant glutathione (GSH), highlighting a complex and context-dependent role in cellular redox balance.[10][12]
-
Cell Cycle Arrest: By modulating gene expression, this compound can halt the cell cycle, preventing proliferation and, in some cases, pushing cells towards an apoptotic fate.
Visualizing the Pathway: this compound-Induced Apoptosis
Caption: this compound-induced CD95-mediated apoptosis pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound and provides step-by-step protocols to mitigate cytotoxicity.
Issue 1: Massive Cell Death Observed Even at Low this compound Concentrations
Q: I'm observing widespread cell death in my cultures shortly after adding this compound, even at concentrations that are reported to be sub-toxic. What could be the cause and how can I fix this?
A: This is a common issue that can stem from several factors, including suboptimal cell health, inappropriate cell density, or the composition of your culture medium. Here’s a troubleshooting workflow to address this:
Workflow for Troubleshooting High Cytotoxicity
Caption: A stepwise approach to troubleshooting high this compound cytotoxicity.
Protocol 1: Optimizing Cell Seeding Density
Rationale: Cell density is a critical parameter in cytotoxicity assays.[13][14][15] Too few cells can lead to a weak signal, while too many can cause nutrient depletion and contact inhibition, potentially sensitizing them to this compound's effects.[14][15][16] The goal is to identify a seeding density where cells are in the logarithmic growth phase during the drug treatment period.[14]
Materials:
-
Your cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
MTT or other viability assay reagent
-
Microplate reader
Procedure:
-
Prepare Cell Suspension: Create a single-cell suspension of your cells.
-
Serial Dilution: Prepare a series of cell dilutions to achieve final densities ranging from, for example, 1,000 to 20,000 cells per well in a 96-well plate.
-
Plate Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with media only as a blank control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assay: At each time point, perform an MTT assay (or your preferred viability assay) according to the manufacturer's instructions.
-
Data Analysis: Plot absorbance (or fluorescence/luminescence) versus the number of cells seeded for each time point. The optimal seeding density will be within the linear range of the curve for your intended assay duration. This ensures that the signal is proportional to the cell number and that the cells are actively proliferating.
Issue 2: Inconsistent and Irreproducible Cytotoxicity Data
Q: My IC50 values for this compound vary significantly between experiments, even when I use the same protocol. What could be causing this variability?
A: Inconsistent data is often a sign of subtle variations in experimental conditions. Serum concentration and the timing of drug addition relative to the cell cycle can have a profound impact on cellular responses to cytotoxic agents.
Protocol 2: Serum Starvation for Cell Cycle Synchronization
Rationale: Components in fetal bovine serum (FBS) can promote cell proliferation and may interfere with the action of this compound. Serum starvation is a common technique to synchronize cells in the G0/G1 phase of the cell cycle.[17][18] This reduces variability by ensuring that the majority of cells are in the same metabolic state when the drug is introduced.[17] However, prolonged starvation can itself induce stress and apoptosis, so the duration needs to be optimized.[17][19]
Materials:
-
Your cell line of interest
-
Complete culture medium (e.g., with 10% FBS)
-
Low-serum or serum-free medium (e.g., with 0.5-1% FBS or serum-free)
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed your cells at the predetermined optimal density in complete culture medium and allow them to adhere overnight.
-
Serum Starvation: The next day, aspirate the complete medium and wash the cells gently with sterile PBS. Replace the medium with low-serum or serum-free medium.
-
Incubation: Incubate the cells for a defined period. A common starting point is 12-24 hours, but this should be optimized for your specific cell line to induce quiescence without causing significant cell death.[17][20]
-
This compound Treatment: After the starvation period, replace the medium with fresh low-serum medium containing the desired concentrations of this compound.
-
Assay: Proceed with your cytotoxicity assay after the intended treatment duration.
Self-Validation: Include a control group that is not serum-starved to quantify the impact of synchronization on the consistency of your results. Also, monitor cell morphology during starvation to ensure cells remain healthy.
Issue 3: High Background Cytotoxicity in Vehicle Control
Q: I'm seeing significant cell death in my vehicle control wells (e.g., DMSO). How can I reduce this background toxicity?
A: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration is well below the cytotoxic threshold for your specific cell line.
Strategy 1: Determine the Non-Toxic Vehicle Concentration
Procedure:
-
Vehicle Titration: Prepare serial dilutions of your vehicle (e.g., DMSO) in complete culture medium to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%).
-
Cell Treatment: Treat your cells with these vehicle dilutions for the same duration as your planned this compound experiment.
-
Viability Assessment: Perform a cell viability assay.
-
Analysis: Determine the highest concentration of the vehicle that does not significantly reduce cell viability compared to the untreated control. This concentration should be used for all subsequent experiments. Typically, for DMSO, this is below 0.5%.[21]
Frequently Asked Questions (FAQs)
Q1: Can I use co-treatments to protect my cells from this compound-induced cytotoxicity?
A1: Yes, co-treatment with cytoprotective agents can be an effective strategy, particularly if oxidative stress is a major contributor to the observed cytotoxicity. Antioxidants like N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) can be used to scavenge ROS and mitigate oxidative damage.[11][22]
Q2: How does the choice of cytotoxicity assay influence the results with this compound?
A2: The choice of assay is critical. Assays that measure metabolic activity, like the MTT assay, can sometimes be confounded by compounds that alter mitochondrial function without necessarily killing the cells.[23] It is advisable to use a multi-parametric approach. For instance, you could complement a metabolic assay with one that measures membrane integrity (e.g., LDH release or trypan blue exclusion) or a direct measure of apoptosis (e.g., caspase-3/7 activity or Annexin V staining).
Q3: What are the optimal culture media conditions for minimizing this compound cytotoxicity?
A3: Beyond serum concentration, the overall composition of the culture medium can play a role. Using fresh, high-quality media and supplements is essential for maintaining robust cell health.[13] For some sensitive cell lines, specialized media formulations with added growth factors or antioxidants might offer better protection against drug-induced stress.
Q4: Is there a way to modify this compound itself to make it less cytotoxic in my assays?
A4: While chemically modifying this compound is beyond the scope of a typical cell biology lab, you can explore the use of less toxic retinoid analogs if your experimental goals allow for it.[24] Additionally, encapsulating this compound in nanoemulsions has been explored as a strategy to modulate its activity and potentially reduce off-target toxicity.[25]
Summary of Mitigation Strategies
| Strategy | Key Parameters to Optimize | Rationale |
| Optimize Seeding Density | Cell number per well, assay duration | Ensures cells are in a logarithmic growth phase and avoids artifacts from over- or under-confluence.[14][15][26] |
| Serum Starvation | Duration of starvation, serum concentration | Synchronizes the cell cycle, reducing variability in drug response.[17][18][20] |
| Vehicle Control Titration | Final solvent concentration | Minimizes background cytotoxicity from the drug vehicle (e.g., DMSO).[21] |
| Co-treatment with Antioxidants | Type and concentration of antioxidant | Counteracts drug-induced oxidative stress, a potential mechanism of cytotoxicity.[11][22] |
| Multi-Parametric Assay Approach | Combination of assay types (metabolic, membrane integrity, apoptosis) | Provides a more comprehensive and accurate assessment of cytotoxicity, avoiding artifacts from single-assay readouts.[23] |
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
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PubMed. (n.d.). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Retrieved from [Link]
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PubMed Central. (n.d.). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Retrieved from [Link]
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PubMed. (n.d.). This compound : A Review of its Pharmacology and Therapeutic Use. Retrieved from [Link]
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PubMed. (n.d.). [this compound Induces Apoptosis and Changes of Relative Signaling Pathway in Epidermoid Carcinoma Cell Line A431]. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound - StatPearls. Retrieved from [Link]
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Indian Journal of Dermatology, Venereology and Leprology. (n.d.). This compound in dermatology. Retrieved from [Link]
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Actas Dermo-Sifiliográficas. (n.d.). Guidelines for the Use of this compound in Psoriasis. Retrieved from [Link]
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PubMed Central. (n.d.). In vitro and in vivo effects of easily administered, low-toxic retinoid and phenylacetate compounds on human neuroblastoma cells. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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PubMed Central. (2025, August 27). Protective effects of melatonin and naringenin against this compound induced hepatotoxicity via modulation of oxidative stress and inflammatory signaling. Retrieved from [Link]
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PubMed. (n.d.). Retinoid Toxicity for Fibroblasts and Epithelial Cells Is Separable From Growth Promoting Activity. Retrieved from [Link]
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Academax. (n.d.). This compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431. Retrieved from [Link]
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ResearchGate. (2018, August 21). How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? Retrieved from [Link]
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National Institutes of Health. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]
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ResearchGate. (2017, January 24). Why are cells serum starved for 24 hrs before applying drug treatment? for cytotoxicity assays? Retrieved from [Link]
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PubMed. (n.d.). This compound enhances the cytotoxic effect of 5-aminolevulinic acid photodynamic therapy on squamous cell carcinoma cells. Retrieved from [Link]
-
PubMed. (n.d.). Anhydroretinol induces oxidative stress and cell death. Retrieved from [Link]
-
PubMed. (n.d.). Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity. Retrieved from [Link]
-
PubMed Central. (2021, March 23). This compound Promotes the Differentiation of Myeloid-Derived Suppressor Cells in the Treatment of Psoriasis. Retrieved from [Link]
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Oxford Academic. (n.d.). Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro. Retrieved from [Link]
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PubMed Central. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Retrieved from [Link]
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ResearchGate. (2013, June 15). Is it necessary to starve the cells prior to any drug treatment? Retrieved from [Link]
-
PubMed. (n.d.). Retinoids, apoptosis and cancer. Retrieved from [Link]
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PubMed Central. (n.d.). A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System. Retrieved from [Link]
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PubMed. (n.d.). In vitro and in vivo studies of cancer cell behavior under nutrient deprivation. Retrieved from [Link]
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ResearchGate. (2025, August 6). Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection Against Oxidative Stress-Induced Retinal Cell Death by Compounds Isolated From Ehretia asperula. Retrieved from [Link]
-
MDPI. (n.d.). Essential Oil Nanoemulsions: A Novel Strategy Against Extensively Drug-Resistant Bacteria and Human Cancer Cells. Retrieved from [Link]
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Technical Support Center: Analytical Method Validation for Acitretin and its Isomers
Introduction
Acitretin is a second-generation oral retinoid crucial for treating severe skin disorders like psoriasis. As a retinoid, it exists as geometric isomers, primarily the all-trans (this compound) and its major metabolite and degradation product, 13-cis-acitretin.[1] The accurate quantification of this compound and the separation from its isomers are critical for ensuring the safety, quality, and efficacy of the drug product. Regulatory bodies mandate robust, validated analytical methods to confirm that the analytical procedure is suitable for its intended purpose.[2][3][4]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals. It offers practical, field-tested advice in a direct question-and-answer format, including troubleshooting guides for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound. A significant challenge in this compound analysis is its inherent instability; it is highly sensitive to light and can degrade under acidic conditions, primarily through isomerization to 13-cis-acitretin.[1][5][6] Therefore, all handling, from sample preparation to analysis, must be performed under subdued, yellow light, and using low-actinic glassware is essential.[7]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most critical isomer of this compound to monitor during analysis?
A1: The most critical isomer is 13-cis-acitretin (also known as isothis compound or this compound Impurity A).[1] This compound is both a primary metabolite and the most common degradation product formed through isomerization.[1] Its presence and quantity are key indicators of the drug's stability and manufacturing process control. Therefore, the analytical method must be able to adequately separate and quantify this compound from 13-cis-acitretin.
Q2: What is the standard analytical technique for this compound and its isomers?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most widely accepted and utilized technique.[5][6][8][9] This method offers the necessary selectivity and sensitivity to separate this compound from its geometric isomers and other related substances. A C18 column is commonly employed, and UV detection is typically set around 350-360 nm, which is the wavelength of maximum absorbance for this compound.[5][6][7][8][9]
Q3: What are the primary challenges when developing an HPLC method for this compound?
A3: The primary challenges stem from the physicochemical properties of this compound:
-
Photosensitivity: this compound degrades upon exposure to UV and sunlight, leading to the formation of the 13-cis isomer and other degradants.[1][5] All work must be conducted under protected light conditions.[7]
-
Isomerization: The molecule can easily isomerize in solution, which can be influenced by heat, light, and pH. This makes sample and standard stability a critical parameter to control and validate.
-
Poor Aqueous Solubility: this compound is practically insoluble in water, which requires careful selection of solvents for sample and standard preparation.[10] Tetrahydrofuran (THF) is often used to initially dissolve the compound before dilution with the mobile phase or another appropriate diluent.[7][11]
-
Peak Tailing: Due to the acidic nature of the molecule, chromatographic peaks can exhibit tailing. This is often mitigated by acidifying the mobile phase (e.g., with glacial acetic acid) to suppress the ionization of residual silanols on the HPLC column packing.[5][6][8][9]
Q4: Which regulatory guidelines should be followed for method validation?
A4: The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the primary document to follow.[2][3][4] This guideline outlines the necessary validation characteristics, including Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Detection Limit (DL), Quantitation Limit (QL), and Robustness.[2][3][4] Additionally, referencing the United States Pharmacopeia (USP) monograph for this compound can provide established methods and acceptance criteria.[7][11]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound. The core principle of troubleshooting is to change only one parameter at a time to isolate the root cause.[12]
Problem 1: Poor Resolution Between this compound and 13-cis-acitretin
-
Symptom: The peaks for this compound and its 13-cis isomer are not baseline separated (Resolution < 2.0, as per USP recommendations).[7]
-
Causality: Inadequate separation is a failure of the chromatographic system (column, mobile phase) to differentiate between the two closely related molecules.
-
Troubleshooting Steps:
-
Verify Mobile Phase Composition: Incorrect preparation of the mobile phase is a common error.[13]
-
Adjust Mobile Phase Organic Content: The ratio of organic to aqueous solvent directly impacts retention and selectivity.
-
Action: Systematically decrease the percentage of the strong organic solvent (e.g., ethanol, methanol, or acetonitrile) in small increments (1-2%). This will increase retention times and may improve the separation between the isomers.
-
-
Check Column Health: The column is the heart of the separation. Over time, performance degrades.
-
Action: Check the column's performance report. If the theoretical plates have dropped significantly or peak shape is poor for standards, flush the column or replace it. A contaminated guard column can also be the culprit and should be replaced first.[13]
-
-
Optimize Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.
-
Action: If a column oven is used, ensure the temperature is stable.[13] A slight decrease in temperature may enhance resolution for some isomer pairs, although it will increase backpressure.
-
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, though it will lengthen the run time.
-
Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.
-
-
Problem 2: Inconsistent Retention Times
-
Symptom: Retention times for the same analyte vary significantly between injections.
-
Causality: Fluctuations in retention time point to instability in the pumping system, mobile phase, or column temperature.[13]
-
Troubleshooting Steps:
-
Check for Leaks: A leak in the system will cause the pressure to drop and the flow rate to become inconsistent.[14][15]
-
Action: Visually inspect all fittings from the pump to the detector. A common sign of a leak with buffered mobile phases is salt crystal buildup.[14] Tighten or replace fittings as needed.
-
-
Ensure Proper Pumping: Air bubbles in the pump head are a primary cause of flow rate variations.[13][14]
-
Action: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. If the problem persists, the pump seals may be worn and require replacement.[14]
-
-
Verify Column Equilibration: The column must be fully equilibrated with the mobile phase before starting analysis.
-
Action: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase, or until a stable baseline is achieved, before injecting any samples.[13]
-
-
Confirm Stable Column Temperature: A fluctuating column temperature will cause retention times to drift.
-
Action: Use a column oven to maintain a constant temperature. Ensure the setpoint is stable.[13]
-
-
Problem 3: Peak Tailing or Fronting
-
Symptom: Chromatographic peaks are asymmetric. Tailing peaks have an extended tail, while fronting peaks have a sharp leading edge.
-
Causality: Peak tailing is often caused by secondary interactions (e.g., between the acidic analyte and basic silanols on the column) or column overload.[16] Peak fronting is typically a sign of column overload or poor sample solubility.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: For an acidic compound like this compound, a low pH mobile phase is needed to keep the analyte in its neutral form and suppress silanol interactions.
-
Reduce Sample Concentration/Volume: Injecting too much sample can overload the column, leading to peak distortion.[13][16]
-
Action: Dilute the sample or reduce the injection volume. Observe if the peak shape improves.
-
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible.
-
Action: If using a strong solvent like THF to dissolve this compound, ensure the final dilution is made in the mobile phase to avoid solvent mismatch effects on the column.[12]
-
-
Use a High-Purity Column: Older columns or those made with lower-purity silica have more active silanol sites that cause tailing.
-
Action: Consider using a modern, high-purity silica column or a column with end-capping technology to minimize these secondary interactions.[16]
-
-
Section 3: Protocols & Methodologies
Protocol 3.1: Example Validated HPLC Method
This protocol is based on established methods and serves as a starting point for method development and validation.[5][6][8][9]
| Parameter | Condition | Rationale |
| Instrument | HPLC System with UV Detector | Standard for this type of analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for retinoids. |
| Mobile Phase | Acetonitrile: Isopropyl Alcohol: Glacial Acetic Acid (70:30:0.3 v/v/v) | Organic solvents provide elution strength, while acetic acid controls ionization and improves peak shape.[5][6] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 25°C | A controlled temperature ensures reproducible retention times. |
| Detection | UV at 360 nm | Wavelength of maximum absorbance for this compound, providing high sensitivity.[8][9] |
| Injection Vol. | 10 µL | A small volume minimizes potential for column overload. |
| Diluent | Mobile Phase | Ensures compatibility and good peak shape. |
Important Note: All standard and sample preparations must be performed in low-actinic glassware and under yellow light to prevent photodegradation.[7]
Protocol 3.2: Workflow for Method Validation
The following workflow outlines the steps to validate the analytical method according to ICH Q2(R1) guidelines.[2][3][4]
-
Develop and Optimize Method: Establish the HPLC conditions as described in Protocol 3.1.
-
System Suitability Testing (SST): Before any validation run, confirm the system is performing correctly. Inject a standard solution five or six times.
-
Specificity/Selectivity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Procedure: Analyze a placebo (formulation without this compound), a standard of this compound, a standard of 13-cis-acitretin, and a sample of this compound that has been subjected to forced degradation (e.g., acid, light exposure).[1][5]
-
Acceptance: The this compound peak should be free from interference from other components, and peak purity analysis should pass.
-
-
Linearity: Establish that the method's response is directly proportional to the concentration of the analyte.
-
Accuracy (Recovery): Determine the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).
-
Acceptance: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.
-
Acceptance: The Relative Standard Deviation (RSD) should be not more than 2.0%.
-
-
Robustness: Show the reliability of the method with respect to deliberate variations in method parameters.
-
Procedure: Introduce small changes to parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
-
Acceptance: The system suitability criteria must still be met, and the results should not be significantly affected by the changes.
-
Section 4: Key Validation Parameters & Acceptance Criteria
The following table summarizes the typical validation parameters and their acceptance criteria for an assay of a drug substance like this compound, based on ICH Q2(R1) guidelines.[2][3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. Peak purity must pass. |
| Linearity (r²) | ≥ 0.998 |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| System Suitability (% RSD) | ≤ 2.0% for replicate injections. |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 2.0 between this compound and 13-cis-acitretin. |
Section 5: Visual Workflows
Overall Method Validation Workflow
Caption: A flowchart of the analytical method validation process.
Troubleshooting Logic: Poor Peak Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
Section 6: References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Porwal Pawan K, Kishlay K. (2010). STABILITY-INDICATING RP-HPLC METHOD VALIDATION FOR this compound AND ITS RELATED SUBSTANCES IN CAPSULES. Journal of Pharmaceutical Research, 9(3), 122-125. [Link]
-
Stability-Indicating RP-HPLC Method Validation for this compound and its Related Substances in Capsules. Journal of Pharmaceutical Research. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
USP Monographs: this compound Capsules. uspbpep.com. [Link]
-
USP-NF this compound. webofpharma.com. [Link]
-
Singh, S., et al. (2014). Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. Arabian Journal of Chemistry. [Link]
-
This compound Capsules. USP-NF. [Link]
-
Park HD, et al. (2009). A fully validated HPLC method for the simultaneous determination of this compound and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects. International Journal of Clinical Pharmacology and Therapeutics, 47(7), 476-82. [Link]
-
Singh, S., et al. (2014). Assessment by HPLC of the Degradation Behavior of this compound Under Hydrolytic, Oxidative, Photolytic and Thermal Stress Conditions. PubMed. [Link]
-
(PDF) Assessment by HPLC of the degradation behavior of this compound under hydrolytic, oxidative, photolytic and thermal stress conditions. ResearchGate. [Link]
-
This compound Capsules. USP-NF Revision Bulletin. [Link]
-
DETERMINATION OF this compound IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
HPLC Troubleshooting Guide. Washington State University. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
DETERMINATION OF this compound IN PHARMACEUTICAL FORMULATIONS BY HPLC METHOD. Neliti. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
This compound - Definition, Identification, Assay. USP 2025. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Liu X, et al. (2003). Inclusion of this compound into cyclodextrins: phase solubility, photostability, and physicochemical characterization. Journal of Pharmaceutical Sciences, 92(12), 2449-57. [Link]
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Validation & Comparative
A Preclinical Comparison of Acitretin and Etretinate for Psoriasis: A Guide for Researchers
This guide provides an in-depth preclinical comparison of two second-generation retinoids, acitretin and its parent compound, etretinate, in the context of psoriasis research. While both have demonstrated clinical efficacy, their distinct pharmacokinetic profiles, driven by a simple esterification, fundamentally alter their preclinical and clinical characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of their mechanisms, performance in preclinical models, and the experimental methodologies used for their evaluation.
Introduction: The Rationale for Retinoid Therapy in Psoriasis
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, leading to the formation of erythematous, scaly plaques.[1] Retinoids, synthetic derivatives of vitamin A, are crucial in dermatological therapy due to their profound effects on cellular proliferation and differentiation.[2] Etretinate, an aromatic retinoid, was a cornerstone of systemic psoriasis treatment but was largely replaced by its principal active metabolite, this compound, due to a more favorable pharmacokinetic profile.[2][3] Understanding their preclinical attributes is essential for contextualizing their clinical application and for the development of future dermatological therapies.
Mechanism of Action: A Shared Pathway to Therapeutic Effect
Both this compound and etretinate exert their therapeutic effects through the same fundamental mechanism: modulation of gene expression via nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][4] Etretinate itself is a prodrug, which is relatively inactive until it is hydrolyzed in the body to its active form, this compound.[3]
Once this compound enters the cell and translocates to the nucleus, it binds to RARs and RXRs. These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[1][4] This interaction recruits co-activator or co-repressor complexes, thereby modulating the transcription of genes involved in:
-
Normalization of Keratinocyte Differentiation: In psoriasis, keratinocytes undergo accelerated and incomplete differentiation. This compound promotes the normalization of this process, helping to restore a healthy epidermal architecture.[5]
-
Antiproliferative Effects: this compound inhibits the hyperproliferation of keratinocytes, a hallmark of psoriatic lesions.[5]
-
Anti-inflammatory Properties: The retinoid signaling pathway also has immunomodulatory effects, reducing the expression of pro-inflammatory cytokines and inhibiting the infiltration of inflammatory cells into the skin.[1][5]
Because this compound is the active metabolite, the molecular mechanism of action for both compounds at the cellular level is identical. The key preclinical and clinical distinctions arise not from what they do, but how they are processed and distributed in the body.
Figure 1: Mechanism of Action for Etretinate and this compound.
Pharmacokinetic Profile: The Critical Preclinical Differentiator
The most significant divergence between this compound and etretinate lies in their pharmacokinetic properties, which have been investigated in preclinical animal models.[6] These differences are the primary reason for the clinical shift from etretinate to this compound.
| Parameter | This compound | Etretinate | Preclinical Rationale & Significance |
| Lipophilicity | Lower | High | Etretinate's high lipophilicity leads to extensive sequestration in adipose tissue, creating a deep storage compartment.[7] |
| Elimination Half-life | ~50 hours[8] | ~120 days[8] | The slow release from fat stores results in a dramatically longer elimination half-life for etretinate, prolonging its systemic exposure and teratogenic risk.[6] |
| Metabolism | Active drug; undergoes isomerization and conjugation. Can be re-esterified to etretinate with concurrent alcohol consumption.[5] | Prodrug; hydrolyzed to this compound.[3] | The metabolic pathway of etretinate to this compound is a key activation step. The reverse reaction for this compound is a critical consideration in clinical use.[9] |
Preclinical pharmacokinetic studies in guinea pigs and obese rats have corroborated these findings, demonstrating that body fat significantly affects the disposition and slows the systemic clearance of lipophilic retinoids like etretinate.[6]
Figure 2: Comparative Pharmacokinetic Pathways.
Preclinical Efficacy Evaluation
While direct head-to-head preclinical efficacy studies in psoriasis models are not extensively published, the prodrug relationship strongly implies that the efficacy of etretinate is mediated by its conversion to this compound. Therefore, preclinical data for this compound can be considered representative of the active therapeutic agent for both drugs.
A standard and widely used preclinical model for psoriasis is the imiquimod (IMQ)-induced psoriasis-like dermatitis model in mice.[10][11] Topical application of IMQ cream induces a robust inflammatory response that mimics many features of human psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and infiltration of immune cells.[11]
Experimental Protocol: Imiquimod-Induced Psoriasis Model
-
Animal Model: Utilize adult (8-12 weeks old) BALB/c or C57BL/6 mice.[10][12]
-
Induction of Psoriasis-like Lesions:
-
Treatment Protocol:
-
Administer this compound or etretinate orally (e.g., via gavage) daily, starting concurrently with or prior to IMQ application. Dosing should be based on previous studies or dose-ranging experiments.
-
Include a vehicle-treated group receiving IMQ as the disease control.
-
-
Efficacy Assessment:
-
Clinical Scoring: Daily, score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4 (0=none, 4=very marked). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI)-like score.[13]
-
Histological Analysis: At the end of the study, collect skin biopsies for hematoxylin and eosin (H&E) staining to measure epidermal thickness.
-
Biomarker Analysis: Analyze skin or systemic samples for levels of key psoriatic cytokines (e.g., IL-17, IL-23) using methods like RT-PCR or ELISA.[13]
-
Expected Outcomes: Based on the known mechanism of action, both this compound and etretinate (via conversion to this compound) would be expected to significantly reduce the PASI-like scores, decrease epidermal thickness, and lower the expression of pro-inflammatory cytokines compared to the vehicle-treated IMQ group. Studies have shown that this compound treatment in an IMQ-induced psoriasis model can alleviate disease markers.[12][14]
In Vitro Comparative Assays
In vitro assays using keratinocyte cell cultures are invaluable for dissecting the direct effects of compounds on the key cell type involved in psoriasis.
Keratinocyte Proliferation and Differentiation Assays
-
Proliferation Assay (e.g., BrdU or MTT Assay):
-
Culture human keratinocytes (e.g., HaCaT cells or primary keratinocytes).
-
Induce hyperproliferation with growth factors (e.g., EGF).
-
Treat cells with varying concentrations of this compound and etretinate.
-
Measure cell proliferation after a set incubation period (e.g., 48-72 hours).
-
Expected Outcome: this compound is expected to show a dose-dependent inhibition of keratinocyte proliferation.[5] Etretinate's effect may be less potent unless cellular esterases are present to convert it to this compound.
-
-
Differentiation Assay (Immunofluorescence for Keratin Markers):
-
Culture keratinocytes under conditions that promote differentiation (e.g., high calcium).
-
Treat with this compound and etretinate.
-
After several days, fix the cells and perform immunofluorescence staining for differentiation markers such as Keratin 10 (early differentiation) and Involucrin or Filaggrin (late differentiation).
-
Expected Outcome: Studies on psoriatic skin treated with etretinate have shown enhanced epidermal differentiation, as indicated by increased filaggrin production.[15] this compound would be expected to produce a similar effect.
-
Receptor Binding Affinity
The binding affinity of a retinoid to the various RAR and RXR subtypes can influence its potency and potential for off-target effects. This is typically determined using a competitive radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay
-
Receptor Preparation: Use human recombinant RAR or RXR ligand-binding domains (LBDs) expressed in a suitable system (e.g., E. coli or insect cells).[4]
-
Incubation: In a suitable buffer, incubate a small amount of the RAR/RXR-LBD with a radiolabeled ligand (e.g., [³H]9-cis-Retinoic Acid).[4]
-
Competition: Add increasing concentrations of unlabeled competitor ligands (this compound and etretinate).
-
Separation and Detection: Separate bound from free radioligand and quantify the bound radioactivity.
-
Data Analysis: Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (binding affinity) of the test compound.[4]
Expected Outcome: this compound is known to bind to and activate all subtypes of RARs and RXRs.[5] As the active form, it is expected to show strong binding affinity. The affinity of the prodrug etretinate is anticipated to be significantly lower.
Preclinical Toxicology and Safety Profile
The primary toxicological concern with all retinoids is teratogenicity. The significant difference in elimination half-life between this compound and etretinate is the critical factor determining the duration of this risk.
-
Etretinate: Due to its long half-life and storage in adipose tissue, the teratogenic risk persists for an extended period (years) after drug discontinuation.[8]
-
This compound: With its much shorter half-life, the teratogenic risk diminishes much more rapidly after treatment cessation. However, the potential for re-esterification to etretinate, especially with concurrent alcohol consumption, necessitates a similarly long post-treatment contraception period as a precaution.[9]
Other preclinical toxicological findings are generally class-specific for retinoids and relate to hypervitaminosis A, including mucocutaneous dryness, hair loss, and potential for elevated liver enzymes and triglycerides.[2] In clinical comparisons, this compound tended to cause more mucocutaneous discomfort, potentially due to higher maximum plasma concentrations of the active drug.[16]
Conclusion and Future Directions
The preclinical comparison of this compound and etretinate is a classic example of how pharmacokinetic properties can fundamentally differentiate two therapeutic agents, even when they share an identical active metabolite and mechanism of action.
-
Etretinate functions as a long-acting prodrug, with its efficacy determined by its slow conversion to this compound and its safety profile dominated by its prolonged elimination half-life.
-
This compound is the active therapeutic moiety, offering a more predictable and shorter duration of action, which represents a significant safety advantage, particularly concerning teratogenicity.
For researchers, this comparison underscores the importance of comprehensive pharmacokinetic and metabolic profiling in early drug development. While the therapeutic target and mechanism of action are paramount, the journey of the drug to and from that target is equally critical in defining its ultimate clinical utility and safety. Future preclinical studies could focus on head-to-head comparisons in more advanced psoriasis models, such as those involving humanized mice, to further dissect any subtle differences in their immunomodulatory effects beyond the direct actions on keratinocytes.
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A Comparative Guide to the Transcriptomic Landscapes of Acitretin and Isotretinoin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the realm of dermatology, the systemic retinoids acitretin and isotretinoin stand as potent therapeutic agents for a spectrum of challenging skin disorders. While their clinical efficacy is well-documented, a deeper understanding of their distinct molecular mechanisms is crucial for optimizing their use and for the development of next-generation therapeutics. This guide provides an in-depth comparative analysis of the gene expression profiles modulated by this compound and isotretinoin, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore their foundational mechanisms of action, present a detailed experimental framework for a head-to-head transcriptomic analysis, and discuss the interpretation of potential findings.
Mechanistic Divergence of Two Structurally Related Retinoids
This compound, a second-generation monoaromatic retinoid, is the active metabolite of etretinate and is primarily indicated for the treatment of severe psoriasis.[1][2][3] Isotretinoin, or 13-cis-retinoic acid, is a first-generation retinoid and remains the most effective therapy for severe, recalcitrant nodulocystic acne.[4][5] Both compounds exert their therapeutic effects by modulating gene expression through binding to nuclear receptors.[6]
Retinoids influence gene transcription by activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ).[7][8] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[9][10] This modulation of gene expression leads to a cascade of downstream effects, including the normalization of keratinocyte proliferation and differentiation, and anti-inflammatory actions.[6][11]
While both this compound and isotretinoin operate through this general mechanism, their distinct clinical profiles suggest a divergence in their downstream transcriptomic effects. This compound is known to have potent antiproliferative and anti-inflammatory effects, making it particularly effective in hyperproliferative disorders like psoriasis.[11] Isotretinoin, on the other hand, dramatically reduces sebaceous gland size and sebum production, a key factor in its efficacy against acne.[4][12] These differences are likely attributable to variations in receptor binding affinity, pharmacokinetics, and the subsequent differential regulation of a multitude of genes.
Signaling Pathway: Retinoid-Mediated Gene Regulation
Caption: Retinoid signaling pathway illustrating the mechanism of gene regulation by this compound and isotretinoin.
A Framework for Comparative Gene Expression Analysis
To elucidate the distinct transcriptomic signatures of this compound and isotretinoin, a controlled, head-to-head experimental approach is essential. The following protocol outlines a robust methodology for a comparative gene expression analysis using primary human epidermal keratinocytes, a cell type relevant to the therapeutic action of both drugs.
Experimental Protocol: Comparative RNA-Seq Analysis of this compound and Isotretinoin in Primary Human Epidermal Keratinocytes
Objective: To identify and compare the differentially expressed genes in primary human epidermal keratinocytes following treatment with this compound versus isotretinoin.
Methodology:
-
Cell Culture:
-
Culture primary human epidermal keratinocytes from neonatal foreskin in a serum-free keratinocyte growth medium.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 70-80% confluency and use cells at a low passage number (e.g., passage 2-4) to maintain their primary characteristics.
-
-
Drug Treatment:
-
Seed keratinocytes in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Once cells reach approximately 60-70% confluency, replace the medium with fresh medium containing either:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound (e.g., 1 µM)
-
Isotretinoin (e.g., 1 µM)
-
-
Treat cells for a predetermined time course (e.g., 24, 48, and 72 hours) to capture both early and late gene expression changes.
-
Perform each treatment in triplicate to ensure statistical power.
-
-
RNA Extraction and Quality Control:
-
At each time point, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for sequencing.
-
-
Library Preparation and RNA Sequencing:
-
Prepare RNA sequencing libraries from the extracted RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.
-
-
Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the treatment groups (this compound vs. vehicle, isotretinoin vs. vehicle, and this compound vs. isotretinoin) using established Bioconductor packages in R, such as DESeq2 or edgeR.
-
Functional Enrichment Analysis: Identify the biological pathways and gene ontology terms that are significantly enriched in the lists of differentially expressed genes using tools like DAVID, Metascape, or GSEA.
-
Experimental Workflow: From Cell Culture to Data Analysis
Caption: A comprehensive workflow for the comparative gene expression analysis of this compound and isotretinoin.
Anticipated Differential Gene Expression and Data Interpretation
Based on the known pharmacology of this compound and isotretinoin, we can anticipate distinct patterns of gene expression.
Table 1: Predicted Differential Gene Expression Profiles
| Biological Process | This compound | Isotretinoin | Rationale |
| Keratinocyte Proliferation & Differentiation | Strong modulation of genes involved in epidermal homeostasis (e.g., KRTs, LOR, IVL).[11] | Moderate modulation, with a potential focus on genes related to follicular keratinization. | This compound is a primary treatment for psoriasis, a disease of keratinocyte hyperproliferation. |
| Sebaceous Gland Function & Lipid Metabolism | Moderate impact on lipid metabolism genes. | Strong downregulation of genes involved in sebogenesis and lipid synthesis (e.g., FADS2, SCD, ELOVLs).[13] | Isotretinoin's primary mechanism in acne is the reduction of sebum production. |
| Inflammation & Immune Response | Potent downregulation of pro-inflammatory cytokines and chemokines (e.g., IL-1, IL-6, TNF-α).[11] | Modulation of inflammatory pathways, but potentially to a lesser extent than this compound. | This compound is known for its significant anti-inflammatory properties in psoriasis. |
| Apoptosis | Induction of pro-apoptotic genes in hyperproliferative keratinocytes. | Strong induction of apoptosis-related genes in sebocytes.[13] | The reduction in sebaceous gland size by isotretinoin is mediated by apoptosis. |
Data Visualization and Interpretation:
The results of the differential gene expression analysis can be visualized using various plots to facilitate interpretation:
-
Volcano Plots: To visualize the magnitude of fold change versus the statistical significance for each gene.
-
Heatmaps: To display the expression patterns of the most significantly differentially expressed genes across all samples.
-
Venn Diagrams: To identify unique and overlapping sets of genes regulated by this compound and isotretinoin.
Functional enrichment analysis will provide insights into the biological pathways that are most significantly affected by each drug. For example, we might expect to see an enrichment of pathways related to "keratinocyte differentiation" and "psoriasis" for this compound, and "lipid metabolism" and "apoptosis" for isotretinoin.
Conclusion and Future Directions
A direct comparative analysis of the gene expression profiles induced by this compound and isotretinoin will provide an invaluable resource for understanding their distinct therapeutic mechanisms. The experimental framework outlined in this guide offers a robust approach to generating high-quality, comparable transcriptomic data. The anticipated findings will not only deepen our fundamental knowledge of retinoid pharmacology but also pave the way for the development of more targeted and effective therapies for a range of dermatological disorders. Future studies could expand on this work by examining the effects of these retinoids in other relevant cell types, such as sebocytes and immune cells, and by integrating transcriptomic data with other 'omics' data, such as proteomics and metabolomics, for a more comprehensive systems-level understanding.
References
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Nelson AM, Zhao W, Gilliland KL, et al. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action. J Invest Dermatol. 2008;128(3):624-634.[13][14]
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- Peck GL, Olsen TG, Yoder FW, et al. Prolonged remissions of cystic and conglobate acne with 13-cis-retinoic acid. N Engl J Med. 1979;300(7):329-333.
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- Umesono K, Murakami KK, Thompson CC, Evans RM. Direct repeats as selective response elements for the thyroid hormone, retinoic acid, and vitamin D3 receptors. Cell. 1991;65(7):1255-1266.
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- Glass CK. Differential recognition of target genes by nuclear receptor monomers, dimers, and heterodimers. Endocr Rev. 1994;15(3):391-407.
- Chambon P. A decade of molecular biology of retinoic acid receptors. FASEB J. 1996;10(9):940-954.
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A Comparative Guide to Validating Acitretin's Therapeutic Effect in Darier's Disease In Vitro Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic efficacy of acitretin in robust, reproducible in vitro models of Darier's disease. We will objectively compare two distinct modeling approaches, provide detailed experimental protocols, and present supporting data to guide your research.
Introduction: The Challenge of Darier's Disease
Darier's disease (DD), or keratosis follicularis, is an autosomal dominant genodermatosis stemming from mutations in the ATP2A2 gene.[1][2] This gene encodes the SERCA2 Ca2+ pump, an essential protein for sequestering calcium ions into the endoplasmic reticulum (ER) of keratinocytes.[2][3] Impaired SERCA2 function disrupts intracellular calcium homeostasis, leading to the three core pathological hallmarks of the disease:
-
Acantholysis: Loss of cell-cell adhesion, resulting in epidermal fragility.[4][5]
-
Abnormal Keratinization: Defective epidermal differentiation, causing hyperkeratotic papules.[1][2]
-
ER Stress: Accumulation of misfolded proteins due to calcium imbalance, which can trigger apoptosis.[1][5]
This compound, a systemic second-generation retinoid, is a standard therapy for severe DD.[6][7][8][9] It normalizes epidermal cell proliferation and differentiation, though its precise mechanism in correcting the SERCA2-deficient phenotype requires further elucidation.[6][10][11] This guide details methodologies to build and utilize in vitro models that faithfully recapitulate key aspects of DD pathology, enabling a rigorous assessment of this compound's therapeutic potential.
Modeling Darier's Disease In Vitro: A Two-Pronged Approach
To achieve a robust validation, we advocate for a comparative approach using two distinct, yet complementary, in vitro models in a human keratinocyte cell line (e.g., HaCaT or N/TERT-2G).
-
Model A: Genetic (siRNA-mediated ATP2A2 Knockdown): This model directly targets the genetic cause of DD by reducing SERCA2 expression. It is ideal for studying the direct consequences of SERCA2 haploinsufficiency.
-
Model B: Pharmacological (Thapsigargin Inhibition): This model uses thapsigargin, a potent and specific inhibitor of SERCA pumps, to functionally mimic the biochemical defect of DD.[12][13][14] It allows for the study of the acute effects of SERCA2 dysfunction and is highly reproducible.
Comparing results from both models provides a more comprehensive understanding of a compound's efficacy, distinguishing between direct genetic rescue and functional pathway modulation.
Part I: Establishing and Validating the Disease Phenotype
The first critical phase is to generate the models and confirm they exhibit a DD-like phenotype. The following workflow outlines the necessary steps.
Caption: Workflow for generating and validating Darier's disease models.
Experimental Protocols: Model Generation & Validation
Protocol 1: Generation of DD Models
-
Cell Culture: Culture human keratinocytes in a serum-free keratinocyte growth medium with low calcium (e.g., 0.06 mM) to 70-80% confluency.
-
Model A (ATP2A2 Knockdown):
-
Transfect cells with a pool of validated ATP2A2 siRNA (e.g., 10-20 pmol per well in a 24-well plate) using a suitable lipid-based transfection reagent according to the manufacturer's protocol.[15]
-
Use a non-targeting (scrambled) siRNA as a negative control.
-
Incubate for 48-72 hours to achieve optimal knockdown. Confirm knockdown efficiency via qPCR for ATP2A2 mRNA.[16]
-
-
Model B (Thapsigargin Inhibition):
Protocol 2: Dispase-Based Dissociation Assay (Acantholysis)
This assay measures the strength of intercellular adhesion.[20][21]
-
Seed keratinocytes in a 24-well plate and grow to full confluency. Induce differentiation by switching to a high-calcium medium (e.g., 1.2-1.8 mM) for 24 hours.
-
Generate DD models as described in Protocol 1.
-
Wash monolayers gently with PBS.
-
Add Dispase II solution (e.g., 2.4 U/mL) and incubate until the cell sheet detaches from the well bottom.
-
Neutralize the dispase with media, then subject the detached sheet to a defined mechanical stress (e.g., 10 aspirations with a P1000 pipette).[22][23]
-
Count the resulting cell fragments. An increase in fragment number indicates reduced cell-cell adhesion.[24]
Protocol 3: qPCR for Keratinization Markers
This assay quantifies changes in gene expression related to epidermal differentiation.
-
Generate DD models in 6-well plates as described in Protocol 1.
-
Lyse cells and extract total RNA using a suitable kit.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry and validated primers for:
-
Analyze data using the ΔΔCt method. DD models are expected to show dysregulated expression of these markers compared to controls.
Protocol 4: Western Blot for ER Stress Markers
This assay detects the upregulation of key proteins in the Unfolded Protein Response (UPR).[28]
-
Generate DD models in 6-well plates.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[29]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) and incubate overnight at 4°C with primary antibodies against:
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect signal using an enhanced chemiluminescence (ECL) substrate.[29] Densitometry is used for quantification.
Part II: Evaluating this compound's Therapeutic Efficacy
Once the models are validated, they can be used to test the therapeutic effect of this compound. The goal is to demonstrate a "rescue" of the disease phenotype.
Caption: Proposed mechanism of this compound in Darier's disease.
Conclusion
This guide provides a validated, comparative framework for assessing this compound's efficacy in Darier's disease. By employing both a genetic knockdown and a pharmacological inhibition model, researchers can generate high-confidence data on the compound's ability to rescue key disease phenotypes. These detailed protocols serve as a robust foundation for preclinical studies, enabling the systematic evaluation of this compound and novel therapeutic candidates for this challenging orphan disease.
References
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Title: this compound in dermatology Source: Indian Dermatology Online Journal URL: [Link]
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Title: What is the mechanism of this compound? Source: Patsnap Synapse URL: [Link]
-
Title: Genetics of Darier’s Disease: New Insights into Pathogenic Mechanisms Source: Genes (MDPI) URL: [Link]
-
Title: Darier disease: Current insights and challenges in pathogenesis and management Source: Experimental Dermatology (PMC) URL: [Link]
-
Title: Darier disease. A review of pathophysiological mechanisms Source: Acta Dermatovenerologica APA URL: [Link]
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Title: SERCA2 Dysfunction in Darier Disease Causes Endoplasmic Reticulum Stress and Impaired Cell-to-Cell Adhesion Strength: Rescue by Miglustat Source: ResearchGate URL: [Link]
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Title: In vitro keratinocyte dissociation assay for evaluation of the pathogenicity of anti-desmoglein 3 IgG autoantibodies in pemphigus vulgaris Source: Keio University URL: [Link]
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Title: Targeting the Endoplasmic Reticulum Stress-Linked PERK/GRP78/CHOP Pathway with Magnesium Sulfate Attenuates Chronic-Restraint-Stress-Induced Depression-like Neuropathology in Rats Source: PubMed Central URL: [Link]
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Title: Pitfalls in the Application of Dispase-Based Keratinocyte Dissociation Assay for In Vitro Analysis of Pemphigus Vulgaris Source: PubMed Central URL: [Link]
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Title: Stabilization of Keratinocyte Monolayer Integrity in the Presence of Anti-Desmoglein-3 Antibodies through FcRn Blockade with Efgartigimod: Novel Treatment Paradigm for Pemphigus? Source: MDPI URL: [Link]
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Title: Dispase-based dissociation assay shows reduced cell fragmentation after... Source: ResearchGate URL: [Link]
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Title: Western blot analysis of ER stress-associated protein markers (GRP78... Source: ResearchGate URL: [Link]
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Title: Representative western blots of selected markers of ER stress (CHOP,... Source: ResearchGate URL: [Link]
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Title: this compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ Source: International Immunopharmacology URL: [Link]
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Title: Thapsigargin, a selective inhibitor of sarco-endoplasmic reticulum Ca2+-ATPases, modulates nitric oxide production and cell death of primary rat hepatocytes in culture Source: ResearchGate URL: [Link]
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Title: Optimal Differentiation of In Vitro Keratinocytes Requires Multifactorial External Control Source: PLOS ONE URL: [Link]
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Title: Thapsigargin-induced Cellular Stress Response and Inhibition of Gq-dependent Calcium Signaling Source: Agilent URL: [Link]
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Title: Targeting SERCA2 in organotypic epidermis reveals MEK inhibition as a therapeutic strategy for Darier disease Source: JCI Insight URL: [Link]
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A Cross-Study Comparative Analysis of Acitretin Efficacy in Keratinization Disorders
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Acitretin's performance across a spectrum of keratinization disorders. By synthesizing data from various clinical studies, this document aims to elucidate the therapeutic efficacy and nuanced application of this compound, grounding its claims in verifiable experimental data.
Section 1: Introduction to this compound and Disorders of Keratinization
Disorders of keratinization, or cornification, are a heterogeneous group of skin conditions characterized by abnormal epidermal differentiation and proliferation. These range from common inflammatory dermatoses like psoriasis to rare genetic conditions such as congenital ichthyoses. This compound, a second-generation systemic retinoid and the active metabolite of etretinate, is a cornerstone in the management of severe and refractory cases of these disorders.[1] Its therapeutic effects stem from its ability to normalize epidermal cell proliferation, differentiation, and cornification.[1][2]
Mechanism of Action:
This compound's molecular mechanism involves its interaction with nuclear receptors.[1] After entering the cell, it binds to cytosolic proteins and is transported to the nucleus, where it interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] This binding modulates gene transcription by interacting with specific DNA sequences known as retinoic acid response elements (RAREs).[2] The subsequent alteration in gene expression leads to a cascade of effects, including:
-
Antiproliferative Effects: Normalization of hyperproliferative keratinocytes.[2][4]
-
Anti-inflammatory Effects: Reduction in the expression of inflammatory cytokines and inhibition of neutrophil chemotaxis.[1][2]
-
Differentiation-Promoting Effects: Restoration of the normal structure and function of the epidermis.[2]
Unlike many other systemic therapies for these conditions, this compound is not considered cytotoxic or immunosuppressive.[4][5]
Section 2: Methodology for Cross-Study Comparison
To ensure a robust and unbiased comparison, a structured literature review was conducted. Studies were selected based on their relevance, design, and the clarity of their reported outcomes.
Inclusion Criteria:
-
Clinical trials, systematic reviews, and large case series.
-
Studies focusing on this compound monotherapy or as a primary agent.
-
Clear documentation of dosage, treatment duration, and efficacy endpoints.
-
Publication in peer-reviewed journals.
Exclusion Criteria:
-
Single case reports (unless part of a larger series).
-
Studies where this compound's specific contribution could not be isolated.
-
Non-human studies.
The process involved identifying key efficacy metrics for each disorder, such as the Psoriasis Area and Severity Index (PASI) for psoriasis, and qualitative or semi-quantitative improvement scores for rarer disorders. This allows for a standardized, albeit challenging, comparison across heterogeneous conditions.
Section 3: Comparative Efficacy by Keratinization Disorder
This compound's efficacy varies significantly depending on the specific disorder, dosage, and patient-specific factors. The following sections detail its performance in key indications.
Psoriasis
This compound is licensed for severe, extensive psoriasis resistant to other therapies.[1] It is particularly effective for pustular and erythrodermic psoriasis.[5]
-
Plaque Psoriasis: Efficacy is dose-dependent. One randomized, double-blind study involving 61 patients with severe plaque psoriasis demonstrated that a 35 mg/day dose was most efficacious.[1] After 12 weeks, this group achieved a 76% reduction in PASI score, with 69% of patients reaching PASI 75 (a 75% reduction in the baseline PASI score).[1][6] In comparison, the 25 mg/day and 50 mg/day groups achieved PASI 75 in 47% and 53% of patients, respectively.[1][6]
-
Pustular and Erythrodermic Psoriasis: Clinical experience shows these forms of psoriasis respond best to this compound.[5]
-
Nail Psoriasis: In a study of 396 patients receiving 0.2-0.3 mg/kg daily for 6 months, the mean improvement in the Nail Psoriasis Severity Index was 41%.[1]
-
Combination Therapy: this compound's efficacy is enhanced when combined with other treatments like phototherapy (PUVA or UVB) or topical agents like calcipotriol.[1]
Darier's Disease (Keratosis Follicularis)
This compound is a first-line systemic therapy for severe Darier's disease.[7] Multiple trials have shown marked improvement or remission in most cases, even at low doses.[1]
-
Efficacy: Studies show that starting doses of 10-25 mg daily are often effective, which helps minimize side effects.[1][7][8] In one case series, four out of five patients showed marked improvement with starting doses of 35 mg daily.[9][10] Another study of 13 patients starting at 30 mg per day showed improvement in all subjects.[9] A double-blind study found no significant difference in efficacy between this compound and its predecessor, etretinate.[9]
Congenital Ichthyoses
Systemic retinoids are a mainstay of therapy for severe congenital ichthyoses, where they can dramatically reduce scaling and improve skin pliability.[11]
-
Lamellar Ichthyosis (LI) and Congenital Ichthyosiform Erythroderma (CIE): this compound therapy markedly improves the condition of most patients with LI/CIE.[11] The optimal dose varies, but responses are generally seen with daily administration, followed by a reduced maintenance dose.[11][12]
-
Harlequin Ichthyosis (HI): Early initiation of this compound (0.5 to 2.5 mg/kg/day) is critical and has been shown to improve survival in neonates by decreasing hyperkeratosis and improving skin barrier function.[11][12]
-
Systematic Review Findings: A systematic review of treatments for congenital ichthyoses confirmed the therapeutic benefit of oral retinoids.[13] However, it also highlighted the lack of standardized outcome measures, which complicates direct comparison between studies.[13][14]
Pityriasis Rubra Pilaris (PRP)
This compound is often considered a first-line systemic agent for PRP, though its efficacy can be variable.[15][16]
-
Efficacy: In a retrospective series of 13 patients, all received this compound (10-50 mg daily) as the first-line systemic agent.[15] Of the nine patients who did not receive a subsequent biologic agent, five achieved complete clearance.[15] Another retrospective study noted that 12 patients treated with this compound (25-50 mg/day) all reported partial or significant improvement.[17] However, relapse can occur upon discontinuation. Combination therapy with agents like methotrexate or biologics may offer enhanced response rates.[17][18]
Summary of Efficacy Data
| Disorder | Study Population/Design | Dosage Range | Key Efficacy Outcome(s) | Citation(s) |
| Plaque Psoriasis | 61 patients (RCT) | 25, 35, 50 mg/day | PASI 75 at 12 weeks: 47%, 69%, 53% respectively | [1][6] |
| Plaque Psoriasis | 63 patients (Open-label) | Avg. 41 mg/day | PASI 75 at end of treatment: 46% | [5] |
| Darier's Disease | 13 patients (Case series) | Start 30 mg/day | All subjects showed improvement | [9] |
| Darier's Disease | 5 patients (Case series) | Start 35 mg/day | 4 of 5 patients showed marked improvement | [9][10] |
| Pityriasis Rubra Pilaris | 13 patients (Retrospective) | 10-50 mg/day | 5 of 9 (monotherapy group) achieved complete clearance | [15] |
| Congenital Ichthyosis | Systematic Review | Variable | Therapeutic benefit confirmed; no standardized metrics | [13] |
Section 4: Key Assessment Protocols & Methodologies
Objective assessment is crucial in clinical trials for keratinization disorders. The following are standard methodologies frequently cited in the literature.
Psoriasis Area and Severity Index (PASI)
The PASI is the gold standard for measuring psoriasis severity in clinical trials.[19][20][21] It produces a score from 0 (no disease) to 72 (most severe disease).[20]
Step-by-Step Calculation:
-
Divide the Body into Four Regions:
-
Head & Neck (10% of body surface area - BSA)
-
Upper Limbs (20% of BSA)
-
Trunk (30% of BSA)
-
Lower Limbs (40% of BSA)[21]
-
-
Assess Severity in Each Region: For a representative psoriatic lesion in each region, three parameters are scored from 0 (none) to 4 (very severe):
-
Assess Area of Involvement in Each Region: The percentage of skin affected in each region is graded on a 0 to 6 scale:
-
Calculate the Final PASI Score: The final score is calculated using the following formula:
-
PASI = 0.1(Erythema_h + Induration_h + Desquamation_h) x Area_h + 0.2(E_u + I_u + D_u) x Area_u + 0.3(E_t + I_t + D_t) x Area_t + 0.4(E_l + I_l + D_l) x Area_l [22]
-
Investigator's Global Assessment (IGA)
The IGA is a simplified, static assessment of overall disease severity made by a trained clinician.[23][24] It typically uses a 5- or 6-point scale.[23][25][26]
Example of a 5-Point IGA Scale (vIGA-AD™):
-
0 (Clear): No inflammatory signs.
-
1 (Almost Clear): Barely noticeable erythema and/or induration.
-
2 (Mild): Mild but noticeable erythema and induration.
-
3 (Moderate): Distinctly noticeable erythema and induration; oozing/crusting may be present.
-
4 (Severe): Marked erythema and induration; widespread disease; oozing/crusting may be present.[25]
This tool is valued for its ease of use in busy clinical settings and its ability to provide a holistic measure of a patient's condition.[23]
Section 5: Discussion and Future Directions
This comparative guide demonstrates that this compound is a potent and versatile agent for managing severe disorders of keratinization. Its efficacy is most pronounced and well-documented in psoriasis (particularly pustular and erythrodermic forms) and Darier's disease. While it is a critical therapy for severe congenital ichthyoses, the evidence base suffers from a lack of standardized clinical endpoints, making direct comparisons difficult. In PRP, its efficacy is promising but can be inconsistent, often requiring combination therapy for refractory cases.
A primary challenge in conducting a cross-study comparison is the heterogeneity of study designs, patient populations, and outcome measures. Future research should prioritize the development and adoption of standardized, validated scoring systems for rarer keratinization disorders to facilitate more robust meta-analyses and evidence-based treatment guidelines. Head-to-head trials comparing this compound with newer systemic agents, including biologics, are also needed to better define its place in evolving treatment algorithms.
Finally, the significant side-effect profile of this compound, most notably its profound teratogenicity, mucocutaneous effects, and potential for hepatotoxicity, must always be weighed against its therapeutic benefits.[1] Careful patient selection and rigorous monitoring are paramount to its safe and effective use.
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A Comparative Guide to the Immunomodulatory Effects of Acitretin and Methotrexate
Introduction
In the landscape of systemic therapies for chronic inflammatory and hyperproliferative skin disorders, particularly psoriasis, acitretin and methotrexate represent two cornerstone treatments with distinct pharmacological profiles.[1][2] this compound, a second-generation oral retinoid, primarily functions by modulating epidermal differentiation and proliferation.[3] Methotrexate, a folate antimetabolite, has long been a first-line systemic agent, valued for its potent anti-inflammatory and immunosuppressive properties.[1][4] While both are effective, their utility in specific clinical scenarios is dictated by their fundamentally different impacts on the immune system.
This guide provides an in-depth, objective comparison of the immunomodulatory effects of this compound and methotrexate. It is designed for researchers, scientists, and drug development professionals to elucidate the mechanistic distinctions that underpin their therapeutic actions and to provide a practical framework for their experimental evaluation. We will dissect their molecular pathways, compare their effects on key immune cell populations and cytokine profiles, and provide validated experimental protocols for assessing these effects.
Core Mechanisms of Action: A Tale of Two Pathways
The therapeutic efficacy of these agents stems from their unique interactions with cellular machinery, leading to a downstream cascade of anti-inflammatory and immunomodulatory events.
This compound: A Nuclear Receptor Agonist
This compound, a synthetic derivative of vitamin A, exerts its effects not through broad immunosuppression, but through the nuanced regulation of gene expression.[5] Its primary mechanism involves binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6] Upon activation, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5][6] This binding event initiates or represses the transcription of genes critical for regulating cellular differentiation, proliferation, and inflammation.[5] This direct influence on gene transcription is how this compound normalizes the hyperproliferation and aberrant differentiation of keratinocytes, a hallmark of psoriatic lesions.[3][7] Its immunomodulatory effects are a consequence of this gene regulation, leading to reduced expression of pro-inflammatory cytokines and modulation of T-cell activity.[5][6]
Methotrexate: A Multifaceted Immunomodulator
Methotrexate's mechanism is more complex and has been the subject of extensive research. Classically, it is known as an antimetabolite that competitively inhibits dihydrofolate reductase (DHFR).[8] This enzyme is crucial for converting dihydrofolate to the active tetrahydrofolate, a necessary cofactor for the synthesis of purines and pyrimidines.[8][9] By disrupting DNA and RNA synthesis, methotrexate inhibits the proliferation of rapidly dividing cells, including activated T-lymphocytes that drive inflammatory processes.[8][9]
However, at the low weekly doses used for inflammatory diseases, its effects extend far beyond simple anti-proliferation.[9] A principal anti-inflammatory mechanism is the promotion of extracellular adenosine release.[10] Methotrexate polyglutamates (the active intracellular form) inhibit an enzyme called ATIC, leading to the accumulation of AICAR, which in turn inhibits adenosine deaminase and increases adenosine levels.[9] Adenosine then binds to its receptors on the surface of immune cells, exerting potent anti-inflammatory effects. Furthermore, recent evidence highlights methotrexate's ability to directly inhibit key pro-inflammatory signaling pathways, including the Nuclear Factor-κB (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are central hubs for cytokine signaling.[9][10][11]
Comparative Analysis of Immunomodulatory Effects
The distinct mechanisms of this compound and methotrexate translate into different effects on the cellular and molecular components of the immune system.
Summary of Key Immunomodulatory Differences
| Feature | This compound | Methotrexate |
| Primary Target | Nuclear Retinoic Acid Receptors (RARs) & Retinoid X Receptors (RXRs)[5][6] | Dihydrofolate Reductase (DHFR), ATIC, Inflammatory Signaling Pathways (NF-κB, JAK/STAT)[8][9][10] |
| Primary Mode of Action | Regulation of Gene Transcription[5] | Anti-metabolite, Adenosine Release, Inhibition of Inflammatory Signaling[9][10] |
| Effect on T-Cell Proliferation | Indirect inhibition via modulation of activating signals[12] | Direct inhibition of proliferation by blocking DNA/RNA synthesis[8][13] |
| Effect on T-Cell Subsets | Decreases Th1 and Th17 cells; no significant effect on Th2 cells; may promote Treg generation[14][15][16] | Broadly suppresses T-cell activation; may selectively destroy cycling CD8+ cells[17][18] |
| Effect on Cytokine Profiles | Decreases IFN-γ, IL-17, IL-6[6][14][19] | Broadly decreases pro-inflammatory cytokines including TNF-α, IFN-γ, IL-1, IL-6, IL-8, IL-17; may increase anti-inflammatory IL-10[8][20][21] |
| Effect on Other Immune Cells | Inhibits neutrophil chemotaxis; induces differentiation of Myeloid-Derived Suppressor Cells (MDSCs)[3][22] | Suppresses neutrophil chemotaxis; prevents macrophage activation[10][17] |
| Overall Immunosuppression | Not considered significantly immunosuppressive[3][7] | Considered an immunomodulatory and immunosuppressive agent[1][4] |
Visualizing the Signaling Pathways
To better understand the mechanistic divergence, the following diagrams illustrate the core signaling pathways targeted by each drug.
This compound Signaling Pathway
Caption: this compound binds to nuclear receptors RAR/RXR, modulating gene transcription.
Methotrexate Signaling Pathways
Caption: Methotrexate acts via folate antagonism, adenosine release, and signal inhibition.
Experimental Protocols for Comparative Analysis
To empirically validate the differential immunomodulatory effects of this compound and methotrexate, a series of well-established in vitro and ex vivo assays are required. The following protocols provide a robust framework for such investigations.
Protocol 1: T-Cell Proliferation Assay via Dye Dilution
This assay quantifies the inhibitory effect of each drug on T-cell division, a key function of methotrexate.[23][24]
Causality: Proliferating cells will dilute a fluorescent dye with each division. By using flow cytometry to measure the fluorescence intensity of a cell population, we can determine the number of divisions that have occurred. A potent anti-proliferative agent like methotrexate will result in a higher percentage of cells retaining a strong fluorescent signal.
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Labeling: Resuspend PBMCs at 1x10^6 cells/mL in PBS and label with a cell proliferation dye (e.g., carboxyfluorescein succinimidyl ester [CFSE] or similar) according to the manufacturer's instructions. Quench the labeling reaction with complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Setup: Plate 2x10^5 labeled cells per well in a 96-well round-bottom plate.
-
Drug Treatment: Add this compound or methotrexate at a range of concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO for this compound) and an untreated control.
-
Stimulation: Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or a mitogen like Phytohemagglutinin (PHA).[25] Include an unstimulated control to establish the baseline fluorescence of non-dividing cells.
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Staining & Acquisition: Harvest cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye. Acquire data on a flow cytometer.
-
Analysis: Gate on live, single lymphocytes, then on T-cell subsets. Analyze the dye dilution profile for each condition. The percentage of divided cells and the proliferation index can be calculated using appropriate software.
Protocol 2: Cytokine Quantification via Sandwich ELISA
This protocol allows for the precise measurement of specific cytokine concentrations in cell culture supernatants or patient serum, revealing the drugs' impact on inflammatory profiles.[26][27][28]
Causality: This immunoassay uses a pair of antibodies specific to a single cytokine.[29] A capture antibody immobilized on a plate binds the cytokine from the sample. A second, biotinylated detection antibody binds to a different epitope on the cytokine. A streptavidin-enzyme conjugate then binds to the biotin, and a substrate is added, producing a colorimetric signal proportional to the amount of cytokine present.
Workflow Diagram: Sandwich ELISA
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A Researcher's Guide to Validating the Off-Target Effects of Acitretin in Primary Cell Cultures
In the landscape of dermatological therapeutics, Acitretin, a second-generation systemic retinoid, stands as a potent agent for managing severe psoriasis and other disorders of keratinization.[1] Its therapeutic efficacy is rooted in its on-target mechanism: binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] This interaction modulates the transcription of genes that govern cellular proliferation, differentiation, and inflammation, thereby normalizing aberrant keratinocyte function.[1]
However, the clinical utility of this compound is often tempered by a well-documented profile of adverse effects, including mucocutaneous toxicities, hyperlipidemia, and potential hepatotoxicity.[4][5] These clinical manifestations are the macroscopic outcomes of molecular off-target effects—cellular consequences extending beyond the intended RAR/RXR-mediated therapeutic actions. For researchers and drug development professionals, understanding and validating these off-target effects is paramount for developing safer retinoid-based therapies and for accurately interpreting preclinical and clinical data.
This guide provides a comprehensive framework for validating the off-target effects of this compound using primary human cell cultures. We will objectively compare this compound's performance with mechanistically distinct alternatives and provide detailed experimental protocols to ensure scientific integrity and reproducibility. The narrative is structured to explain the causality behind experimental choices, grounding every protocol in a self-validating system.
The Comparative Framework: Choosing the Right Tools for the Job
To dissect the off-target profile of this compound, a multi-faceted approach is required. This involves selecting appropriate cellular models that reflect the target organ (skin) and a key organ for systemic toxicity (liver). Furthermore, a panel of comparator compounds with defined receptor selectivities is essential to differentiate between on-target and off-target phenomena.
Primary Cell Culture Models: The Gold Standard for Physiological Relevance
Immortalized cell lines, while convenient, often lose the morphological and physiological characteristics of their tissue of origin. Therefore, primary cells are the preferred system for studying drug effects with higher physiological relevance.
-
Primary Human Epidermal Keratinocytes (NHEK): As the primary target cells for this compound's therapeutic action in psoriasis, NHEKs are indispensable for evaluating on-target effects, such as the modulation of differentiation markers, and for assessing direct cytotoxicity.
-
Primary Human Hepatocytes (PHH): Given that the liver is the primary site of this compound metabolism and a key organ for its systemic toxicity (e.g., hyperlipidemia, hepatotoxicity), PHHs are the ideal model to investigate metabolic off-target effects.[6][7]
Comparator Compounds: Deconvoluting Receptor-Mediated Effects
To isolate the unique off-target signature of this compound, it is crucial to compare its effects against other retinoids with different receptor activation profiles.
-
All-trans Retinoic Acid (ATRA): The natural, endogenous ligand for RARs. ATRA serves as a baseline for canonical retinoid signaling and helps to identify effects that are common to pan-RAR agonists.
-
Tazarotene: A third-generation, RARβ/γ-selective topical retinoid.[2][3][8] Its limited affinity for RXRs makes it a valuable tool for isolating RAR-mediated effects.[3]
-
Bexarotene: A synthetic retinoid that selectively activates RXRs.[6][9] By comparing the effects of this compound to Bexarotene, we can delineate which off-target effects are driven by RXR activation, a known contributor to metabolic side effects like hyperlipidemia and hypothyroidism.[4][6]
Experimental Workflow for Off-Target Validation
The following workflow provides a structured approach to systematically evaluate and compare the on- and off-target effects of this compound and the selected comparator retinoids.
Conclusion
This guide provides a robust, scientifically grounded framework for the systematic validation of this compound's off-target effects in physiologically relevant primary cell culture models. By employing a comparative approach with receptor-selective retinoids and integrating global transcriptomic data with targeted functional assays, researchers can build a comprehensive profile of this compound's cellular impact. This detailed understanding is critical for interpreting clinical outcomes, guiding the development of next-generation retinoids with improved safety profiles, and ultimately, enhancing patient care in dermatology and beyond. The provided protocols serve as a self-validating system, ensuring that the generated data is both reliable and reproducible, upholding the highest standards of scientific integrity.
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A Comparative Guide to the Synergistic Effects of Ac-itretin and Phototherapy in the Management of Psoriasis
This guide provides an in-depth analysis of the combination therapy involving Acitretin, a systemic retinoid, and phototherapy for the treatment of psoriasis. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying mechanisms, clinical efficacy, and established protocols supported by experimental data.
Introduction: The Rationale for Combination Therapy
Psoriasis is a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes. While both this compound and various forms of phototherapy (UVB, NB-UVB, and PUVA) are effective monotherapies, their combination has demonstrated a synergistic effect.[1] This synergy not only enhances therapeutic efficacy but can also improve the safety profile by allowing for lower doses of each agent, thereby minimizing potential side effects.[1][2] This guide will dissect the individual and combined mechanisms of these treatments, present comparative clinical data, and provide detailed protocols for their integrated use.
Unraveling the Mechanisms of Action
A comprehensive understanding of the individual mechanisms of this compound and phototherapy is crucial to appreciating their synergistic interplay.
This compound: A Regulator of Keratinocyte Function
This compound, a synthetic retinoid, exerts its therapeutic effects primarily by normalizing epidermal cell proliferation, differentiation, and cornification.[3] Its mechanism is multifaceted:
-
Gene Transcription Modulation : this compound's metabolites bind to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4][5] This binding modulates the transcription of genes involved in cellular differentiation and proliferation, helping to correct the abnormal keratinocyte lifecycle in psoriasis.[4][6]
-
Anti-inflammatory Properties : The drug inhibits the release of inflammatory mediators and reduces the infiltration of inflammatory cells into the epidermis.[3][4]
-
Antiproliferative Effects : this compound inhibits enzymes like ornithine decarboxylase, which are involved in cell proliferation.[3]
Phototherapy: Harnessing Light for Immune Modulation and Apoptosis
Phototherapy utilizes specific wavelengths of ultraviolet (UV) light to treat psoriasis. The primary modalities are Ultraviolet B (UVB), Narrowband UVB (NB-UVB), and Psoralen plus Ultraviolet A (PUVA).[7]
-
UVB and NB-UVB : This therapy works by directly slowing the rapid growth of skin cells.[8] UVB radiation is absorbed by cellular chromophores, primarily DNA, leading to the formation of DNA photoproducts that suppress DNA synthesis and induce apoptosis (programmed cell death) in both keratinocytes and pathogenic T-cells within psoriatic plaques.[9][10]
-
PUVA : This is a form of photochemotherapy where the patient takes a photosensitizing agent called psoralen before exposure to UVA light.[7] Psoralen intercalates with DNA, and upon UVA irradiation, forms cross-links that inhibit DNA replication and cell proliferation.[10] PUVA can penetrate deeper into the skin than UVB, making it effective for thicker plaques.[7]
The Synergy: A Multi-pronged Attack on Psoriasis Pathophysiology
The combination of this compound and phototherapy results in a synergistic effect that is greater than the sum of its parts.[11] This enhanced efficacy is attributed to several factors:
-
Enhanced UV Penetration : this compound's effect on normalizing cornification leads to a thinning of the stratum corneum, which may allow for better penetration of UV light into the epidermis and dermis.[12][13]
-
Increased Photosensitivity : The thinning of the epidermis induced by this compound can make the skin more sensitive to UV radiation, necessitating a reduction in the initial phototherapy dose to prevent burning.[14][15]
-
Complementary Antiproliferative and Pro-apoptotic Effects : this compound's antiproliferative action complements the cytotoxic and pro-apoptotic effects of phototherapy, leading to a more profound reduction in the hyperproliferative keratinocytes and inflammatory infiltrates that characterize psoriasis.[16]
-
Dose-Sparing Effect : The enhanced efficacy of the combination therapy allows for lower cumulative doses of UV radiation and lower doses of this compound to achieve clearance.[3][17][18] This is a significant advantage as it reduces the long-term risks associated with both treatments, such as an increased risk of skin cancer with high cumulative UV exposure and dose-dependent side effects of this compound.[15]
Visualizing the Synergistic Pathway
The following diagram illustrates the proposed synergistic mechanisms of this compound and phototherapy in the treatment of psoriatic plaques.
Caption: Synergistic action of this compound and Phototherapy.
Clinical Efficacy: A Comparative Analysis
Numerous clinical studies have demonstrated the superior efficacy of combination therapy over monotherapy. The following table summarizes key findings from comparative trials.
| Study/Comparison | Key Findings | Efficacy Metric | Reference |
| This compound + UVB vs. UVB alone | 89% clearance with combination vs. 62.5% with UVB alone. Fewer treatments and a 20% lower cumulative UVB dose were required for the combination group. | 80-100% improvement | [17] |
| This compound + UVB vs. This compound alone | 71.9% of patients in the combination group achieved PASI 75, compared to 31.3% in the this compound-only group. | PASI 75 | [8] |
| This compound + NB-UVB vs. NB-UVB alone | In a study of patients with treatment-refractory psoriasis, 72.5% achieved >75% improvement with the combination therapy. | >75% improvement | [11] |
| This compound + PUVA vs. Placebo + PUVA | 96% of patients in the this compound-PUVA group achieved marked or complete clearing, compared to 80% in the placebo-PUVA group. The mean cumulative UVA dose was 42% less in the combination group. | Marked or complete clearing | [3] |
| This compound + NB-UVB vs. This compound + PUVA | Clearance was achieved in 56.6% of patients treated with this compound + NB-UVB and 63.3% of those treated with this compound + PUVA, indicating similar efficacy. | Clearance of psoriasis | [18][19] |
Experimental Protocols: A Step-by-Step Guide
The following is a representative protocol for the combination of this compound and Narrowband UVB (NB-UVB) phototherapy for a patient with moderate-to-severe plaque psoriasis.
Protocol: this compound and NB-UVB Combination Therapy
-
Patient Evaluation and Baseline Assessment:
-
Confirm diagnosis of moderate-to-severe plaque psoriasis.
-
Obtain a comprehensive medical history, including contraindications to this compound (e.g., severe hepatic or renal impairment, pregnancy, or planned pregnancy) and phototherapy.[12][20]
-
Perform baseline laboratory tests: complete blood count, fasting lipid panel, and liver function tests.[21]
-
For female patients of childbearing potential, a negative pregnancy test is mandatory, and two forms of effective contraception must be initiated one month prior to starting this compound, continued during therapy, and for three years after discontinuation.[14][22]
-
-
This compound Administration:
-
Initiate this compound at a low dose, typically 10-25 mg daily, approximately two weeks before starting phototherapy.[15]
-
The dose may be adjusted based on clinical response and tolerability.
-
-
NB-UVB Phototherapy Protocol:
-
Determine the patient's skin phototype.
-
The initial NB-UVB dose should be reduced to account for the increased photosensitivity induced by this compound. A 30-50% reduction from the standard starting dose is often recommended.[20]
-
Administer NB-UVB treatments three times per week.[21]
-
Subsequent dose increments are based on the patient's response to the previous treatment, specifically erythema.
-
-
Monitoring and Follow-up:
-
Monitor for mucocutaneous side effects of this compound (e.g., cheilitis, dry skin) and phototherapy-related erythema.[3][14]
-
Repeat lipid panel and liver function tests at regular intervals during this compound therapy.
-
Continue treatment until satisfactory clearance of psoriatic lesions is achieved.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a clinical trial assessing the synergy between this compound and phototherapy.
Caption: Clinical trial workflow for assessing synergy.
Safety and Tolerability
While the combination therapy is generally well-tolerated, it is essential to be aware of the potential side effects of each component.
-
This compound : The most common side effects are mucocutaneous, including cheilitis (dry lips), xerosis (dry skin), and hair thinning.[3][12] Hyperlipidemia and elevated liver enzymes can also occur and require monitoring.[3] this compound is a potent teratogen and is strictly contraindicated in pregnancy.[14][22]
-
Phototherapy : The primary acute side effect is erythema (sunburn). Long-term risks include photoaging and an increased risk of non-melanoma skin cancers, particularly with PUVA.[23]
-
Combination Therapy : The primary concern is increased photosensitivity, which can be managed by reducing the phototherapy dose.[24] By allowing for lower doses of both agents, the combination can mitigate the long-term risks associated with each monotherapy.[1]
Conclusion and Future Directions
The combination of this compound and phototherapy represents a powerful, synergistic treatment strategy for moderate-to-severe psoriasis. This approach offers enhanced efficacy, faster clearance rates, and a dose-sparing effect that can improve the long-term safety profile for patients.[2][3][17] Future research should focus on further optimizing dosing regimens, exploring the efficacy of this combination in other hyperkeratotic and inflammatory dermatoses, and delving deeper into the molecular mechanisms that underpin this potent synergy.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Acitretin in a Laboratory Setting
This document provides essential, immediate safety and logistical protocols for the proper disposal of acitretin. As a potent second-generation retinoid, this compound necessitates meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety standards and regulatory compliance.
The Critical Nature of this compound Waste Management
This compound is a systemically administered retinoid used in the treatment of severe psoriasis.[1][2] Its mechanism of action involves the regulation of cellular growth, differentiation, and proliferation.[1] However, the very properties that make it therapeutically effective also classify it as a hazardous substance requiring stringent disposal protocols. The primary risks associated with this compound are its profound teratogenicity (potential to cause fetal abnormalities) and its high toxicity to aquatic ecosystems.[1][3][4]
Improper disposal, such as sewering or commingling with non-hazardous waste, can lead to occupational exposure and long-term environmental damage.[5][6][7] Adherence to the procedures outlined in this guide is not merely a matter of best practice but a critical component of laboratory safety and regulatory responsibility under frameworks established by bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][9]
Hazard Profile: Understanding the Risks
A thorough understanding of this compound's hazard profile is fundamental to appreciating the causality behind the required disposal protocols.
| Hazard Classification | Description | Supporting Sources |
| Reproductive Toxicity (Category 1A/1B) | This compound is a known human teratogen. Exposure during pregnancy can cause severe, life-threatening birth defects.[1] It is classified as a substance that may damage fertility or the unborn child.[3][10][11] | [1][3][10][11] |
| Aquatic Toxicity (Acute & Chronic, Category 1) | The compound is very toxic to aquatic life, and its effects can be long-lasting.[3][5][12] Discharge into waterways must be strictly avoided to prevent ecological harm.[6][13] | [3][5][6][12][13] |
| Skin & Eye Irritation (Category 2) | Direct contact with this compound powder can cause skin and serious eye irritation.[3][5] This necessitates the use of appropriate Personal Protective Equipment (PPE) during all handling and disposal activities.[14] | [3][5][14] |
Due to these hazards, this compound is considered a hazardous drug, and its waste is regulated as hazardous pharmaceutical waste.[15][16][17]
Core Principles of this compound Disposal
All disposal procedures must adhere to the following core principles, which are designed to mitigate the risks outlined above:
-
Do Not Sewer: Under no circumstances should this compound or materials contaminated with it be disposed of down the drain.[6][7] This is a direct violation of environmental regulations due to its high aquatic toxicity.[18][19]
-
Segregate Waste: this compound waste must be segregated from non-hazardous laboratory trash at the point of generation. This prevents cross-contamination and ensures the waste stream is managed correctly.
-
Use a Licensed Waste Hauler: All this compound waste must be disposed of through a licensed and certified hazardous waste disposal company.[5] These companies are equipped to handle and treat hazardous pharmaceuticals in accordance with federal, state, and local regulations.[3][12]
-
Incineration is Preferred: The recommended final disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility.[5] This process destroys the active pharmaceutical ingredient (API), rendering it inert.
-
Maintain Compliance: All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA, as well as OSHA standards for handling hazardous drugs.[8][9]
This compound Waste Segregation & Disposal Workflow
The following diagram illustrates the decision-making process for segregating and managing different types of this compound-contaminated waste.
Caption: Workflow for the segregation and disposal of this compound waste streams.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused, Expired, or Off-Specification this compound
This protocol applies to the pure API (powder) and intact, unused capsules. This is considered bulk chemotherapeutic waste and is highly hazardous.
-
PPE Requirement: Don a lab coat, two pairs of chemotherapy-rated nitrile gloves, and safety goggles.[14] If handling powder outside of a chemical fume hood, a NIOSH-approved respirator is mandatory.[14][20]
-
Containment: Place the original container of this compound into a larger, sealable, and clearly labeled hazardous waste container. Do not attempt to open or empty the original container.
-
Labeling: The outer container must be labeled as "Hazardous Waste: this compound" and affixed with appropriate hazard pictograms (e.g., reproductive toxin, environmental hazard, irritant).[3][5] Consult your institution's Environmental Health and Safety (EHS) department for specific labeling requirements.
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[5][10]
-
Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.[5] Ensure you complete all required waste manifest paperwork.
Protocol 2: Disposal of this compound-Contaminated Materials
This protocol applies to items that have come into direct contact with this compound, such as gloves, bench paper, pipette tips, contaminated glassware, and disposable lab coats.
-
PPE Requirement: Wear a lab coat, nitrile gloves, and safety goggles when handling contaminated items.
-
Segregation at Source: Immediately place all contaminated items into a designated hazardous waste container at the point of generation. This is typically a yellow chemotherapy waste bag or a rigid, puncture-proof container for sharps.
-
Containment:
-
Sharps (needles, contaminated broken glass): Place directly into a puncture-proof, leak-proof sharps container clearly labeled for hazardous pharmaceutical waste.
-
Non-Sharps (gloves, wipes, disposable gowns): Place in a designated, leak-proof hazardous waste container lined with a yellow chemotherapy waste bag.[15]
-
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound Contaminated Debris."
-
Disposal: Once the container is full, seal it and move it to the designated hazardous waste accumulation area for pickup by the licensed waste contractor.
Protocol 3: Disposal of "RCRA Empty" Containers
A container that held this compound is considered "RCRA empty" and can be disposed of as non-hazardous waste only if it meets specific criteria defined by the EPA. This generally means that no more than 3% by weight of the original contents remains.
-
Verification: Ensure the container is "RCRA empty." For solids like this compound, this means all contents that can be practically removed have been removed.
-
Decontamination/Defacing: Thoroughly obliterate or remove the original manufacturer's label to prevent misidentification.
-
Disposal: The defaced, empty container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.
-
Causality: The purpose of defacing the label is to prevent a non-hazardous container from being mistaken for one containing a hazardous drug, ensuring safety and proper handling downstream. If the container cannot be considered "RCRA empty," it must be managed as hazardous waste according to Protocol 2.
Emergency Spill Management
In the event of an this compound spill, immediate and correct action is required to minimize exposure and environmental release.
-
Alert Personnel: Immediately alert others in the area.
-
Secure the Area: Evacuate non-essential personnel and restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, safety goggles, and shoe covers. For large powder spills, a respirator is required.[14][20]
-
Contain the Spill:
-
Clean the Spill: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using tongs or other tools and place them into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, followed by a suitable deactivating agent if recommended by your institution's EHS. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
By implementing these comprehensive procedures, research organizations can ensure the safe handling and disposal of this compound, protecting their personnel, the community, and the environment, thereby building a foundation of trust and scientific integrity.
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Navigating the Safe Handling of Acitretin: A Guide for Laboratory Professionals
Acitretin, a second-generation systemic retinoid, is a critical component in various dermatological research and drug development pipelines. However, its potent biological activity, particularly its teratogenicity, necessitates stringent safety protocols to protect laboratory personnel. This guide provides essential, experience-driven procedures for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring a secure research environment.
Understanding the Hazard: Why Caution is Critical
This compound is classified as a hazardous substance with significant reproductive toxicity.[1][2] It is known to cause severe birth defects if exposure occurs during pregnancy.[3] The National Institute for Occupational Safety and Health (NIOSH) includes such agents in its list of hazardous drugs requiring special handling precautions.[4][5] Beyond its teratogenic effects, this compound can also cause skin and eye irritation.[1][2] Therefore, the primary goal of all handling procedures is to prevent any direct contact, inhalation, or ingestion.
For women of childbearing potential, handling this compound requires extreme caution. It is highly recommended that personnel who are pregnant, trying to conceive, or breastfeeding be offered alternative duties to avoid any potential exposure.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when working with this compound. The specific level of protection depends on the quantity being handled and the procedure being performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile).[8][9] | To prevent skin contact. This compound can be absorbed through the skin. |
| Consider double-gloving.[9][10] | Provides an extra layer of protection against tears or punctures. | |
| Eye/Face Protection | Chemical safety goggles with side-shields.[9][11] | Protects against accidental splashes or aerosol generation. |
| Face shield (in addition to goggles).[9] | Recommended for procedures with a higher risk of splashing, such as preparing stock solutions. | |
| Body Protection | Laboratory coat.[9] | Standard for handling small quantities. |
| Disposable, low-permeability coveralls.[9] | Recommended for handling larger quantities to prevent contamination of personal clothing. | |
| Protective shoe covers and head covering.[9][10] | Ensures full-body protection and prevents the spread of contamination outside the work area. | |
| Respiratory Protection | NIOSH-approved respirator.[1][9] | Required if there is a risk of aerosolization or if working outside of a primary engineering control. |
Safe Handling Protocols: A Step-by-Step Approach
Adherence to a strict, methodical workflow is paramount to minimizing exposure risk. The following protocol outlines the essential steps for safely preparing an this compound stock solution.
Preparation and Weighing
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[12][13]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is donned correctly and that all required materials, including a dedicated waste container, are within the containment area.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Dissolution: Add the solvent to the vessel containing the this compound powder. As this compound is sensitive to light, it is advisable to work under yellow or red light conditions and use amber-colored or foil-wrapped containers.[14][15]
-
Mixing: Cap the container tightly and mix gently until the this compound is fully dissolved. Avoid vigorous shaking that could create aerosols.
Post-Handling and Decontamination
-
Surface Decontamination: After handling, thoroughly decontaminate all surfaces within the containment area with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last, turning them inside out as they are taken off.[11]
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.[2][8]
Spill Management and Emergency Procedures
Accidents can happen, and a clear, pre-defined spill response plan is crucial.
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert colleagues and the laboratory safety officer.[8]
-
Contain the Spill: If safe to do so, contain the spill using an appropriate absorbent material.
-
Personal Protection: Do not attempt to clean a spill without the proper PPE, including respiratory protection.[11]
-
Clean-up: Carefully sweep or scoop up the spilled material and place it in a clearly labeled hazardous waste container.[1][11] Avoid creating dust.[11]
-
Decontaminate: Thoroughly decontaminate the spill area and all equipment used for clean-up.
In case of personal exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][8]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1]
Disposal Plan: Ensuring Environmental and Personnel Safety
This compound is very toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous waste.[1][2][9]
-
Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[16]
-
Container Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[16]
-
Disposal Vendor: Arrangements must be made with a licensed hazardous waste disposal company for the final collection and incineration of the waste.[17][18] Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[11][16]
Visual Workflow for Safe this compound Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
